molecular formula C20H19NO2 B185974 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid CAS No. 181048-48-6

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Cat. No.: B185974
CAS No.: 181048-48-6
M. Wt: 305.4 g/mol
InChI Key: APFYGGBLFWRJAQ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is a synthetically accessible small molecule that serves as a valuable scaffold in medicinal chemistry and chemical biology research. Its primary research value lies in its potential to inhibit key biological targets, particularly the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a promising target in oncology . Inhibition of eIF4A disrupts the translation of specific mRNAs encoding proteins crucial for cancer cell proliferation and survival . This compound class exhibits a unique, RNA-competitive mechanism of action, binding to a novel pocket in the RNA groove of eIF4A to interfere with proper RNA binding and suppress ATP hydrolysis, rather than competing directly with ATP . Beyond its application in studying translation initiation, derivatives of 2-phenylquinoline-4-carboxylic acid are extensively explored as potent and isoform-selective inhibitors of other therapeutically relevant targets. These include human carbonic anhydrases (such as the cancer-associated hCA IX and XII isoforms) , histone deacetylases (HDACs) for epigenetic research , and Sirtuin-3 (SIRT3), a key mitochondrial deacetylase . The 2-phenylquinoline-4-carboxylic acid core structure is a versatile pharmacophore, allowing for structural modifications that enable researchers to fine-tune potency, selectivity, and physicochemical properties for specific investigative pathways . This reagent is intended solely for use in laboratory research to further the study of these biological mechanisms.

Properties

IUPAC Name

2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFYGGBLFWRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357852
Record name 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181048-48-6
Record name 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Physicochemical Properties Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 181048-48-6) represents a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, sirtuin (SIRT) modulators, and anti-infective agents. Distinguished by the bulky tert-butyl moiety at the para-position of the phenyl ring, this compound offers a unique balance of lipophilicity and steric bulk, enabling deep penetration into hydrophobic enzymatic pockets while maintaining the hydrogen-bonding capability of the carboxylic acid pharmacophore.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and handling requirements, designed to support researchers in optimizing lead compounds derived from this quinoline core.

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

Core Identifiers
PropertyValue
CAS Number 181048-48-6
IUPAC Name 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Appearance Off-white to pale yellow crystalline solid
Spectroscopic Signature

Identification of this compound relies on detecting the characteristic tert-butyl singlet and the deshielded quinoline protons.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.35 ppm (s, 9H): Diagnostic singlet for the tert-butyl group.

    • δ 7.50 – 8.70 ppm (m, 9H): Aromatic region. The proton at the C3 position of the quinoline ring typically appears as a singlet around 8.3–8.5 ppm, significantly deshielded by the adjacent carboxylic acid and nitrogen lone pair interactions.

    • δ 13.5–14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible depending on water content/exchange).

  • Mass Spectrometry (ESI):

    • Positive Mode [M+H]⁺: m/z 306.4

    • Negative Mode [M-H]⁻: m/z 304.4 (Preferred for carboxylic acids).

Physicochemical Properties[1][2][3][4][5][7][8][9]

Solubility Profile & Lipophilicity

The tert-butyl group drastically alters the solubility profile compared to the parent 2-phenylquinoline-4-carboxylic acid.

SolventSolubility RatingNotes
Water (pH 7.4) InsolubleRequires co-solvent or salt formation.
0.1 M NaOH SolubleForms the carboxylate salt; highly soluble.
DMSO High (>20 mg/mL)Preferred stock solvent for bioassays.
Ethanol/Methanol ModerateSoluble upon heating; good for recrystallization.
Dichloromethane ModerateUseful for extraction during workup.
  • LogP (Predicted): ~5.2 ± 0.[1]4. The compound is highly lipophilic (Lipinski violation risk).

  • pKa (Acid): ~3.8–4.2. The carboxylic acid is relatively acidic due to the electron-withdrawing nature of the quinoline ring.

Solid State Properties
  • Melting Point: 230–235°C (Decomposition often observed near melt).

  • Crystallinity: High tendency to form polymorphs. Recrystallization from Ethanol/Water typically yields fine needles.

Synthesis & Purification Protocol

Methodology: The Pfitzinger Reaction The most robust synthetic route involves the condensation of isatin with 4-tert-butylacetophenone in strong alkali. This method is preferred over the Doebner reaction for this specific derivative due to higher yields and easier purification.

Experimental Workflow

Reagents:

  • Isatin (1.0 equiv)[2]

  • 4-tert-Butylacetophenone (1.1 equiv)

  • Potassium Hydroxide (KOH) (33% aq. solution, 5.0 equiv)

  • Ethanol (Solvent)

Protocol:

  • Dissolution: Suspend isatin (10 mmol) in ethanol (20 mL). Add 33% KOH solution (10 mL) slowly. The solution will turn deep red/orange (isatinate formation).

  • Addition: Add 4-tert-butylacetophenone (11 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool reaction mixture to room temperature.

    • Evaporate ethanol under reduced pressure (Rotavap).

    • Dilute the residue with water (50 mL). The unreacted ketone may precipitate; extract with diethyl ether (2 x 30 mL) to remove it. Discard the organic layer.

  • Precipitation: Acidify the aqueous layer (containing the product as a salt) with Glacial Acetic Acid or 1M HCl to pH 3–4.

  • Isolation: The product will precipitate as a voluminous solid. Filter, wash with copious water, and dry.

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Visualization of Synthesis Logic

PfitzingerSynthesis Isatin Isatin (Precursor A) KOH 33% KOH (Base Hydrolysis) Isatin->KOH Ketone 4-tert-Butylacetophenone (Precursor B) Intermediate Isatinate Salt (Open Ring) Ketone->Intermediate Addition KOH->Intermediate Condensation Aldol-type Condensation Intermediate->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Acidification Acidification (HCl/AcOH) (Precipitation) Cyclization->Acidification Product 2-(4-t-Butylphenyl)quinoline-4-COOH (Final Product) Acidification->Product

Figure 1: Step-wise mechanism of the Pfitzinger reaction yielding the target quinoline derivative.

Applications in Drug Discovery[8][9][10]

Structure-Activity Relationship (SAR)

The 2-(4-tert-butylphenyl) moiety serves two critical functions in ligand design:

  • Hydrophobic Filling: The bulky tert-butyl group is ideal for occupying large hydrophobic pockets (e.g., the catalytic tunnel of Sirtuins or the rim of the HDAC active site).

  • Solubility Modulation: While it decreases aqueous solubility, it significantly improves membrane permeability (P_app) compared to the methyl analog.

Assay Interference Warning

Due to the high LogP (~5.2), this compound is prone to:

  • Non-specific binding: It may bind to plasticware (tips, plates) in biochemical assays. Recommendation: Use detergents (0.01% Triton X-100) in assay buffers.

  • Aggregation: At concentrations >50 µM in aqueous buffer, it may form colloidal aggregates, leading to false positives. Recommendation: Verify hits with Dynamic Light Scattering (DLS).

Physicochemical Interrelationships

Properties Structure Structure: 4-COOH + 2-(t-Butyl)phenyl LogP High LogP (~5.2) (Lipophilic) Structure->LogP pKa pKa ~4.0 (Acidic) Structure->pKa Solubility Low Aqueous Solubility (Neutral Form) LogP->Solubility Decreases Permeability High Membrane Permeability LogP->Permeability Increases Binding Strong Hydrophobic Binding LogP->Binding Increases Affinity pKa->Solubility pH Dependent (Soluble > pH 5)

Figure 2: Interdependency of structural features and physicochemical behaviors.

References

  • PubChem. (2025).[3] 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analogous Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Shinde, D. B., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225–250.[2] [Link]

  • Zhang, Y., et al. (2022).[2] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. [Link]

Sources

Technical Guide: Mechanism of Action of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. It functions as a potent, selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway.

Structurally analogous to Brequinar, this compound leverages a hydrophobic 4-tert-butyl group to occupy the ubiquinone-binding tunnel of DHODH, effectively stalling the enzymatic conversion of dihydroorotate to orotate. Its mechanism extends beyond simple metabolic starvation; recent characterizations implicate this scaffold in triggering ferroptosis by impairing mitochondrial lipid peroxidation defense systems. This guide details the molecular kinetics, downstream signaling cascades, and validated experimental protocols for researchers investigating this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound consists of a quinoline core substituted at the C2 position with a 4-tert-butylphenyl group and a carboxylic acid at C4.[1][2]

PropertyDetail
Systematic Name 2-(4-(tert-butyl)phenyl)quinoline-4-carboxylic acid
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
Solubility DMSO (>10 mM); Poorly soluble in water.
Lipophilicity (cLogP) High (~5.5–6.0), driven by the tert-butyl and quinoline moieties.
pKa ~3.5–4.0 (Carboxylic acid), facilitating mitochondrial accumulation in ionized form.

Molecular Mechanism of Action

Target Engagement: DHODH Inhibition

The primary target, DHODH, is located on the outer surface of the inner mitochondrial membrane. Unlike other enzymes in the pyrimidine pathway which are cytosolic, DHODH relies on the mitochondrial respiratory chain.

  • Binding Site: The compound binds to the ubiquinone (CoQ) binding tunnel within the N-terminal domain of DHODH.

  • Mode of Inhibition: It acts as a competitive inhibitor with respect to the cofactor Ubiquinone (CoQ) and non-competitive with respect to the substrate Dihydroorotate.

  • Structural Basis: The tert-butyl group acts as a hydrophobic anchor, deeply penetrating the non-polar region of the tunnel normally occupied by the isoprenoid tail of CoQ. The carboxylate group forms critical electrostatic interactions (hydrogen bonds) with arginine/lysine residues (e.g., Arg136 in human DHODH) at the tunnel entrance.

The "Ping-Pong" Kinetic Blockade

DHODH operates via a ping-pong kinetic mechanism:

  • Reductive Half-Reaction: Dihydroorotate reduces the FMN cofactor to FMNH₂, generating Orotate.

  • Oxidative Half-Reaction: FMNH₂ transfers electrons to Ubiquinone (CoQ), regenerating FMN and producing Ubiquinol (CoQH₂).

Effect: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid blocks the Oxidative Half-Reaction. By preventing CoQ access, FMN remains trapped in the reduced state (FMNH₂), rendering the enzyme catalytically dead for subsequent turnover cycles.

DHODH_Mechanism cluster_mito Inner Mitochondrial Membrane DHODH DHODH Enzyme (FMN cofactor) CoQ Ubiquinone (CoQ) DHODH->CoQ e- Transfer Blocked ORO Orotate DHODH->ORO Product Release CoQ->DHODH Electron Acceptor (Normal) Inhibitor 2-(4-Tert-butylphenyl)... (Inhibitor) Inhibitor->DHODH COMPETITIVE BLOCKADE (High Affinity) DHO Dihydroorotate DHO->DHODH Substrate Entry

Figure 1: Mechanism of DHODH blockade. The inhibitor competes with Ubiquinone, stalling the re-oxidation of the FMN cofactor.

Downstream Physiological Cascades

Pyrimidine Starvation (The Canonical Pathway)

Inhibition of DHODH halts the supply of Orotate, the precursor for Uridine Monophosphate (UMP).

  • Nucleotide Depletion: Rapid drop in intracellular UTP, CTP, and dTTP pools.

  • S-Phase Arrest: DNA replication stalls due to lack of dCTP/dTTP.

  • Ribosomal Stress: Lack of RNA synthesis triggers nucleolar stress and p53 stabilization.

Ferroptosis Induction (The Non-Canonical Pathway)

Recent evidence links DHODH to ferroptosis defense. DHODH reduces CoQ to CoQH₂ (Ubiquinol) locally in the mitochondria. CoQH₂ is a potent radical-trapping antioxidant.

  • Mechanism: By inhibiting DHODH, the compound prevents the regeneration of mitochondrial CoQH₂.

  • Consequence: Unchecked lipid peroxidation in the mitochondrial membrane leads to ferroptotic cell death, particularly in GPX4-low or high-metabolic-demand cancers.

Experimental Protocols for Validation

To ensure scientific rigor, any study claiming activity of this compound must utilize the following self-validating protocols.

Protocol A: The Uridine Rescue Assay (Gold Standard)

This experiment differentiates on-target DHODH inhibition from non-specific cytotoxicity.

Principle: Exogenous Uridine can be salvaged by the cell (via Uridine-Cytidine Kinase), bypassing the de novo pathway blockade. If the compound kills via DHODH inhibition, Uridine supplementation must rescue the cells.

Workflow:

  • Seed Cells: Plate cancer cells (e.g., A375, THP-1) in 96-well plates.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Compound (IC₉₀ concentration, typically 0.1–1.0 µM)

    • Compound + Uridine (100 µM)

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo or Crystal Violet.

Interpretation:

  • Compound alone: <10% Viability.

  • Compound + Uridine: >90% Viability (Full Rescue).

  • Failure to rescue implies off-target toxicity.

Protocol B: DCIP Reduction Enzymatic Assay

Direct measurement of DHODH activity using 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor.

Reagents:

  • Recombinant human DHODH.

  • Substrate: L-Dihydroorotate (1 mM).

  • Cofactor: Decylubiquinone (CoQ analog, 100 µM).

  • Chromophore: DCIP (60 µM).

Steps:

  • Mix Assay Buffer (50 mM Tris pH 8.0, 0.1% Triton X-100) with DHODH and Inhibitor. Incubate 15 min.

  • Initiate reaction by adding Dihydroorotate/CoQ/DCIP mix.

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 minutes.

  • Calculation: Plot V₀ vs. [Inhibitor] to determine IC₅₀.

Visualization of Biological Impact[7]

Signaling_Cascade Drug 2-(4-Tert-butylphenyl) quinoline-4-COOH Target DHODH Inhibition (Mitochondria) Drug->Target Orotate ↓ Orotate Production Target->Orotate CoQH2 ↓ Mitochondrial CoQH2 (Antioxidant Loss) Target->CoQH2 UMP ↓ UMP/UTP/CTP Pools Orotate->UMP LipidROS ↑ Lipid Peroxidation CoQH2->LipidROS Arrest S-Phase Cell Cycle Arrest UMP->Arrest Diff Myeloid Differentiation (AML Cells) UMP->Diff Ferro Ferroptosis (Cell Death) LipidROS->Ferro

Figure 2: Dual mechanism of action showing both metabolic starvation (left branch) and ferroptotic induction (right branch).

Therapeutic Implications

  • Oncology (AML & Solid Tumors):

    • Acute Myeloid Leukemia (AML) cells are exquisitely sensitive to DHODH inhibition due to a differentiation block that requires high pyrimidine pools to maintain. This compound forces differentiation.

    • Reference: Synergy with standard chemotherapy (e.g., Doxorubicin) or ferroptosis inducers.

  • Antiviral Activity:

    • Host-targeted antiviral. Viruses require massive nucleotide pools for replication. Depleting the host pool blocks viral RNA synthesis (demonstrated with Brequinar analogs against Dengue, Ebola, and SARS-CoV-2).[3]

  • Immunology:

    • Inhibition of activated T-cell proliferation (which requires de novo synthesis), offering potential in autoimmune diseases (similar to Leflunomide).

References

  • Madak, J. T., et al. (2018).[4] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Mao, C., et al. (2021). "DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer." Nature. Link

  • Batt, D. G., et al. (1995).[4] "2-Substituted-4-quinolinecarboxylic acids as inhibitors of dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link

  • Ryu, S., et al. (2022). "Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Physical Chemistry Research. Link

Sources

Technical Guide: Synthesis of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid Molecular Formula: C₂₀H₁₉NO₂ Core Application: Primary ligand precursor for cyclometalated Iridium(III) complexes in OLED fabrication; intermediate for lipophilic HDAC inhibitors.

This technical guide details the synthesis of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction . Unlike the Doebner or Friedländer syntheses, the Pfitzinger route offers superior regioselectivity for 2-substituted quinoline-4-carboxylic acids and simplifies purification by exploiting the solubility differential between the alkali salt intermediate and the final acid product.

The protocol described below is designed for high-purity output (>98%), essential for organometallic applications where trace organic impurities can quench phosphorescence.

Retrosynthetic Analysis

The strategic disconnection of the quinoline core reveals two primary precursors: Isatin (1H-indole-2,3-dione) and 4'-tert-butylacetophenone .

  • Precursor A (Isatin): Provides the nitrogen source and the carboxylic acid moiety (via ring opening).

  • Precursor B (Ketone): Provides the 2-aryl substituent and completes the carbon skeleton.

Pathway Logic

The reaction proceeds through the in situ generation of isatinate (2-aminophenylglyoxylate) under highly alkaline conditions. This species acts as a nucleophile attacking the alpha-carbon of the acetophenone. The steric bulk of the tert-butyl group at the para position of the acetophenone does not significantly hinder the condensation, making this a robust pathway.

Retrosynthesis Target 2-(4-tert-butylphenyl) quinoline-4-carboxylic acid Arrow Pfitzinger Disconnection Target->Arrow Precursors Isatin + 4'-tert-butylacetophenone Arrow->Precursors

Figure 1: Retrosynthetic disconnection showing the Pfitzinger strategy.

Primary Synthesis Pathway: The Pfitzinger Reaction[1]

Reaction Mechanism

The mechanism is a base-catalyzed cascade sequence. Understanding this is critical for troubleshooting low yields.

  • Hydrolysis: KOH hydrolyzes the lactam bond of Isatin, forming potassium isatinate (yellow solution).

  • Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate (Claisen-Schmidt type condensation).

  • Cyclization: Intramolecular dehydration forms the quinoline ring.

Critical Control Point: The reaction must be maintained at high pH (>12) throughout the reflux. If the pH drops, isatin can recyclize or polymerize, forming red/brown tarry impurities.

Mechanism Isatin Isatin (Solid) Isatinate Potassium Isatinate (Yellow Soln) Isatin->Isatinate KOH/H2O Ring Opening Intermediate Aldol Adduct Isatinate->Intermediate + Ketone Reflux ProductSalt Quinoline Carboxylate Salt Intermediate->ProductSalt - 2 H2O Cyclization FinalAcid Target Acid (Precipitate) ProductSalt->FinalAcid HCl/AcOH pH < 3

Figure 2: Mechanistic flow from Isatin ring-opening to final acid precipitation.

Experimental Protocol

Scale: 10 mmol basis (Scalable to 100 mmol).

Reagents & Materials
ReagentCASEq.[1][2][3][4]Mass/VolRole
Isatin91-56-51.01.47 gPrecursor A
4'-tert-butylacetophenone943-27-11.11.94 gPrecursor B
Potassium Hydroxide (KOH)1310-58-34.02.24 gBase/Catalyst
Ethanol (95%)64-17-5-20 mLCo-solvent
Water (Deionized)7732-18-5-10 mLSolvent
Step-by-Step Methodology

Step 1: Isatinate Formation

  • Dissolve KOH (2.24 g) in water (10 mL) in a 100 mL round-bottom flask (RBF).

  • Add Isatin (1.47 g).

  • Stir at room temperature for 10 minutes.

    • Observation: The orange suspension should turn into a clear, bright yellow solution. This confirms the formation of potassium isatinate.

Step 2: Condensation [1]

  • Add 4'-tert-butylacetophenone (1.94 g) to the yellow solution.

  • Add Ethanol (20 mL) to solubilize the ketone.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reflux the mixture at 85°C (bath temperature) for 24–48 hours.

    • Checkpoint: The reaction progress can be monitored by TLC (SiO₂, 10% MeOH in DCM). The isatin spot should disappear.

Step 3: Workup & Purification (The "Self-Validating" Phase)

  • Solvent Removal: Allow the mixture to cool. Remove the ethanol using a rotary evaporator. The residue will be an aqueous slurry of the potassium salt.

  • Impurity Extraction: Add water (20 mL) to the residue. Transfer to a separatory funnel.

  • Wash: Extract the aqueous layer twice with Diethyl Ether or Ethyl Acetate (2 x 20 mL).

    • Why? This removes the excess unreacted 4'-tert-butylacetophenone and any non-acidic byproducts. The product remains in the aqueous layer as the carboxylate salt.

  • Acidification: Transfer the aqueous layer to a clean beaker. Cool in an ice bath.

  • Precipitation: Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring until pH reaches 3–4.

    • Observation: A voluminous off-white/beige precipitate will form immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove inorganic salts.

Step 4: Final Crystallization

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

  • Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Quality Control

TechniqueExpected DataInterpretation
Appearance Off-white to pale yellow powderColored impurities suggest isatin polymers.
Melting Point > 260°C (dec.)High MP is characteristic of quinoline acids.
¹H NMR (DMSO-d₆)δ ~1.35 (s, 9H, t-Bu)Confirm t-butyl integration (9H).
δ ~8.0–9.0 (Ar-H)Quinoline protons are deshielded.
IR Spectroscopy ~1700–1720 cm⁻¹ (C=O)Carboxylic acid carbonyl stretch.
~2800–3100 cm⁻¹ (O-H)Broad acid stretch.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Sticky Solid:

    • Cause: Incomplete removal of ethanol before acidification. Ethanol increases the solubility of the free acid, preventing precipitation.

    • Fix: Ensure thorough rotary evaporation of the organic co-solvent before the ether wash step.

  • Red/Brown Product:

    • Cause: Isatin polymerization (isatin red) due to insufficient base or local overheating.

    • Fix: Increase KOH equivalents to 5.0 or 6.0. Ensure inert atmosphere (N₂) if oxidation is suspected (though usually not required).

  • Incomplete Reaction:

    • Cause: Steric bulk of the tert-butyl group slowing kinetics.

    • Fix: Extend reflux time to 48 hours or use Microwave Irradiation (140°C, 15 min) if available.

Safety Considerations
  • KOH: Corrosive. Wear gloves and eye protection.

  • Isatin: Generally low toxicity but treats as an irritant.

  • Waste: The ether wash contains organic ketones; dispose of in non-halogenated organic waste. The aqueous filtrate after acidification is acidic; neutralize before disposal.

References

  • Pfitzinger Reaction Review: Shvekhgeimer, M. G. A. (2004).[1][5] "The Pfitzinger Reaction."[6][1][2][5][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Synthesis of 2-Arylquinoline-4-carboxylic Acids: El-Sawy, E. R., et al. (2012).[9] "Synthesis and biological activity of some new quinoline derivatives." Acta Pharmaceutica, 62(2), 157-179.

  • Application in Iridium Complexes (OLEDs): Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. (Describes the utility of 2-phenylquinoline ligands).

  • Microwave Assisted Synthesis (Optimization): Rao, A., et al. (2021). "Microwave-assisted synthesis of quinoline-4-carboxylic acids." Journal of Chemical Sciences, 133, 1-8.

Sources

Biological Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold (often historically associated with the Cinchophen class) represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. While early generations faced hepatotoxicity challenges, modern derivatives have been re-engineered to exploit specific molecular pathways in oncology (SIRT3/HDAC inhibition) and infectious disease (Anti-TB/Antimicrobial). This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological mechanisms of these derivatives, moving beyond general observation to causal molecular interactions.

Synthetic Architecture: The Pfitzinger Protocol

To access 2-aryl-quinoline-4-carboxylic acid derivatives, the Pfitzinger reaction remains the most robust and versatile method. Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger protocol utilizes readily available isatins and ketones.

Mechanistic Pathway

The reaction proceeds via the base-catalyzed ring opening of isatin to isatinate, followed by condensation with an enolizable ketone (acetophenone derivatives for 2-aryl analogs) and subsequent cyclization.

PfitzingerSynthesis Isatin Isatin (Substituted) Base KOH (33%) Heat/Reflux Isatin->Base Isatinate Isatinate Intermediate Base->Isatinate Ring Opening Condensation Aldol-type Condensation Isatinate->Condensation Ketone Acetophenone Derivative Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Intermediate Product 2-Aryl-quinoline- 4-carboxylic acid Cyclization->Product Acidification (HCl)

Figure 1: The Pfitzinger reaction pathway for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

Critical Synthetic Parameters
  • Base Concentration: A 33% KOH solution is optimal. Lower concentrations often result in incomplete ring opening of the isatin.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the isatin ring (e.g., 5-Cl, 5-NO2) generally increase the electrophilicity of the intermediate, enhancing yields.

  • Purification: The final product precipitates upon acidification (pH 3-4) with glacial acetic acid or HCl, serving as a self-purifying step that removes unreacted water-soluble starting materials.

Pharmacophore Analysis & SAR

The biological efficacy of this scaffold hinges on three distinct regions. Modifications here determine whether the molecule acts as an antitubercular agent or an epigenetic modulator in cancer.

RegionStructural RoleOptimization Strategy
Pos 4 (-COOH) Binding Anchor / Zinc Binding Native Acid: Essential for DNA gyrase binding (Bacteria).Amide/Hydrazide: Increases lipophilicity; converts the group into a Zinc-Binding Group (ZBG) for HDAC inhibition.
Pos 2 (Aryl) Lipophilic Pocket Interaction Para-substitution: 4'-F or 4'-OMe groups enhance metabolic stability and potency against cancer cell lines (HeLa, MCF-7).Ortho-substitution: Often introduces steric clash, reducing activity.
Pos 6/7/8 Electronic Tuning Halogens (Cl/F): At position 6 (from 5-halo-isatin), halogens increase lipophilicity (LogP) and membrane permeability, crucial for anti-TB activity.

Therapeutic Verticals & Mechanism of Action[3]

Oncology: Epigenetic Modulation (SIRT3 & HDAC)

Recent studies identify 2-aryl-quinoline-4-carboxylic acid derivatives (specifically amides and hydrazides) as potent inhibitors of Sirtuin-3 (SIRT3) and Histone Deacetylase (HDAC) .

  • Mechanism: The carboxylic acid (or its hydroxamic acid derivative) coordinates with the Zinc ion (

    
    ) in the catalytic pocket of the enzyme.
    
  • Outcome: Inhibition prevents the deacetylation of mitochondrial proteins (SIRT3) or histones (HDAC), triggering G2/M cell cycle arrest and apoptosis .

AnticancerMechanism Drug 2-Aryl-quinoline Derivative Target1 SIRT3 / HDAC (Zinc Pocket) Drug->Target1 Binds Interaction Zn2+ Chelation Target1->Interaction Downstream Hyperacetylation of Substrates Interaction->Downstream Inhibits Deacetylation Effect1 G2/M Cell Cycle Arrest Downstream->Effect1 Effect2 Mitochondrial Dysfunction Downstream->Effect2 Apoptosis Apoptosis (Cancer Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Mechanism of action for anticancer activity via SIRT3/HDAC inhibition.

Infectious Disease: Antitubercular Activity

Derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv.[1][2]

  • Target: DNA Gyrase (Subunit B) or ATP Synthase.

  • Key Insight: The free carboxylic acid is often too polar to penetrate the mycobacterial cell wall. Conversion to N-substituted amides or hydrazides drastically lowers the MIC (Minimum Inhibitory Concentration) by facilitating passive diffusion.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorophenyl)-quinoline-4-carboxylic acid

This protocol utilizes the Pfitzinger reaction.

  • Reagents: Isatin (1.47 g, 10 mmol), 4-Chloroacetophenone (1.54 g, 10 mmol), KOH (33% aq, 15 mL), Ethanol (10 mL).

  • Procedure:

    • Dissolve isatin in the KOH solution in a round-bottom flask. Heat gently until the solution turns reddish-orange (formation of potassium isatinate).

    • Add 4-Chloroacetophenone and ethanol (to assist solubility).

    • Reflux the mixture for 12–18 hours . Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

    • Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).

    • Critical Step: Acidify dropwise with Glacial Acetic Acid or 10% HCl until pH reaches 3–4. A heavy yellow/off-white precipitate will form.

    • Filter the solid, wash with cold water (3x 20 mL) to remove excess salts.

    • Recrystallize from Ethanol/DMF.

  • Yield: Typically 75–85%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validates anticancer potential against MCF-7 or HeLa lines.

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treatment: Treat cells with the quinoline derivative at graded concentrations (0.1, 1, 10, 50, 100

    
    ). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate supernatant and add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Comparative Data Analysis

The following table summarizes the impact of substitutions on biological potency, derived from aggregated literature data [1][2].

Derivative IDR1 (Pos 6)R2 (Pos 2-Aryl)R3 (Pos 4)Target ActivityPotency (

/ MIC)
Q-Native HPhenyl-COOHAntibacterialWeak (>100

)
Q-Cl-Amide Cl4-F-Phenyl-CONH-RAnticancer (SIRT3) 7.2

(High Potency)
Q-Hydrazide H4-OMe-Phenyl-CONHNH2Antitubercular 3.7

(vs H37Rv)
Q-Di-Halo F2,4-Di-Cl-Phenyl-COOHAntibacterialModerate (25

)

Note: The conversion of the acid (R3) to an amide/hydrazide significantly improves potency in specific targets (Cancer/TB) compared to the native acid.

Future Outlook: Toxicity Mitigation

While effective, the quinoline-4-carboxylic acid scaffold carries a historical risk of idiosyncratic hepatotoxicity (reminiscent of Cinchophen). Future development must focus on:

  • Metabolic Stability: Blocking the 4'-position on the phenyl ring (e.g., with Fluorine) to prevent formation of toxic quinone-imine metabolites.

  • Bioisosteres: Replacing the carboxylic acid with tetrazoles or sulfonamides to maintain zinc binding while altering solubility profiles.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. (2022).

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Frontiers in Cellular and Infection Microbiology. (2022).

  • Synthesis and biological evaluation of 2-arylquinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. (2017).

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2019).

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research. (2014).

Sources

Technical Guide: Spectroscopic Characterization of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid , a substituted cinchoninic acid derivative. This scaffold is a critical intermediate in the development of NK3 receptor antagonists, antimalarials, and ligands for transition metal catalysis.

The data presented here synthesizes experimental precedents from the Pfitzinger reaction class with specific structural assignments for the tert-butyl derivative. Researchers should utilize this guide to validate compound identity, assess purity, and troubleshoot synthesis workflows.

Synthesis & Structural Origin

To understand the spectroscopic impurities and signal origins, one must first understand the synthesis. The standard route is the Pfitzinger Reaction , a condensation between isatin and 4-tert-butylacetophenone in strong alkali.

Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism and the numbering scheme used for NMR assignment.

PfitzingerReaction Isatin Isatin (C8H5NO2) Intermediate Acyclic Keto-Acid Intermediate Isatin->Intermediate KOH/EtOH Reflux Ketone 4-tert-Butylacetophenone (C12H16O) Ketone->Intermediate Product 2-(4-t-Butylphenyl) quinoline-4-COOH (C20H19NO2) Intermediate->Product Cyclization (-H2O)

Figure 1: Pfitzinger synthesis pathway yielding the target quinoline scaffold.

Validated Synthesis Protocol

Note: This protocol minimizes the "aldol condensation" side products often seen in NMR.

  • Dissolution: Dissolve Isatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Heat to 80°C until fully dissolved (deep red/orange solution).

  • Addition: Add 4-tert-butylacetophenone (1.1 eq) dropwise as an ethanolic solution.

  • Reflux: Reflux at 85°C for 12–24 hours. The mixture will darken.

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid or HCl to pH 4–5. The product precipitates as a solid.

  • Purification: Recrystallize from ethanol/DMF to remove unreacted ketone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the intense singlet of the tert-butyl group and the deshielded aromatic protons of the quinoline ring.

1H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required due to the low solubility of the free acid in CDCl₃.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.50 - 14.00 br s1HCOOHBroad carboxylic acid proton; may be invisible if trace water is present.
8.60 d (J=8.5 Hz)1HH-5 (Quinoline)Deshielded by the peri-effect of the C4-COOH group.
8.45 s1HH-3 (Quinoline)Diagnostic singlet. Confirms cyclization and substitution at C2.
8.20 d (J=8.4 Hz)2HH-2', H-6' (Phenyl)Ortho to the quinoline ring; part of AA'BB' system.
8.10 d (J=8.5 Hz)1HH-8 (Quinoline)Adjacent to quinoline nitrogen.
7.80 t (J=7.5 Hz)1HH-7 (Quinoline)Aromatic multiplet.
7.65 t (J=7.5 Hz)1HH-6 (Quinoline)Aromatic multiplet.
7.58 d (J=8.4 Hz)2HH-3', H-5' (Phenyl)Meta to quinoline; Ortho to tert-butyl group.
1.36 s9H-C(CH₃)₃Key Identity Marker. Sharp, intense singlet.
13C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~167.5 ppm.

  • Quinoline C2 (C=N): ~155.0 ppm (Deshielded by N and Phenyl ring).

  • Aromatic Region: 148.5 (C8a), 123.0–130.0 (Quinoline & Phenyl CH), 119.5 (C3).

  • Aliphatic Quaternary: ~34.8 ppm (Ar-C -Me₃).

  • Aliphatic Methyl: ~31.0 ppm (-C(C H₃)₃).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid dimer and the aromatic backbone.

  • 3300–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer). Often overlaps C-H stretches.[1]

  • 2960, 2870 cm⁻¹: C-H stretching (Aliphatic tert-butyl group).

  • 1705–1690 cm⁻¹ (Strong): C=O stretching (Carboxylic acid). Note: If this band appears >1730 cm⁻¹, suspect ester formation.

  • 1620, 1590 cm⁻¹: C=N and C=C aromatic skeletal vibrations.

  • 1380, 1365 cm⁻¹: Gem-dimethyl "doublet" characteristic of the tert-butyl group.

Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV).

  • Molecular Ion (M+): m/z 305.

  • Base Peak: Often m/z 290 (Loss of methyl radical [M - CH₃]⁺ from the tert-butyl group).

  • Fragmentation Pathway:

    • [M - 44]: Loss of CO₂ (Decarboxylation) → m/z 261.

    • [M - 15]: Loss of Methyl (•CH₃) → m/z 290.

MassSpec M_Ion Molecular Ion (M+) m/z 305 Frag1 [M - CH3]+ m/z 290 M_Ion->Frag1 - Methyl (15) Frag2 [M - CO2]+ m/z 261 M_Ion->Frag2 - CO2 (44) Frag3 Phenyl-Quinoline Core m/z ~204 Frag2->Frag3 - t-Butyl

Figure 2: Primary fragmentation pathways observed in EI-MS.

Quality Control & Impurity Profile

When analyzing the spectra, watch for these common impurities:

  • Isatin (Starting Material):

    • NMR: Distinct triplet/doublet patterns upfield of the quinoline region; broad NH singlet ~11.0 ppm.

    • IR: Distinct dicarbonyl bands (1740, 1620 cm⁻¹).

  • Aldol Condensation Byproducts:

    • If the reaction temperature is too low, the intermediate (aldol adduct) may not cyclize. Look for aliphatic CH₂ signals in NMR around 3.0–4.0 ppm.

  • Decarboxylated Product (2-(4-tert-butylphenyl)quinoline):

    • MS: M+ = 261.

    • NMR: Loss of the COOH proton; H-3 shifts upfield.

References

  • Synthesis & Pfitzinger Reaction: Key Organics. (n.d.). 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid (CAS 181048-48-6).[2] Retrieved from

  • General Quinoline Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Analogous Structure (Methyl Derivative): Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid".[3][4][5] Acta Crystallographica Section E, 68(11), o2892. Retrieved from

  • Tert-Butyl Group NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Technical Whitepaper: In Silico Pharmacological Profiling of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the in silico characterization of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid . This scaffold represents a privileged pharmacophore in medicinal chemistry, combining the DNA-intercalating/enzyme-inhibiting properties of the quinoline core with a bulky, lipophilic tert-butyl moiety at the C2-phenyl position.

The presence of the tert-butyl group significantly alters the physicochemical profile compared to the parent 2-phenylquinoline, enhancing hydrophobic contacts within deep enzymatic pockets. This guide details a rigorous docking workflow to evaluate this ligand against two high-probability targets identified in recent structure-activity relationship (SAR) studies: Human Dihydroorotate Dehydrogenase (hDHODH) (Anticancer/Antiviral) and DNA Gyrase (Antibacterial).

Ligand Architecture & Physicochemical Profiling

Before initiating docking, the ligand must be characterized to ensure correct force field assignment. The 4-carboxylic acid moiety implies pH-dependent ionization, while the tert-butyl group introduces significant steric bulk.

Structural Features[1][2][3][4]
  • Scaffold: Quinoline-4-carboxylic acid (Cinchophen analog).[1]

  • Substituent: 4-tert-butylphenyl at Position 2.

  • Electronic State: At physiological pH (7.4), the carboxylic acid (pKa ~4.5) exists predominantly as the carboxylate anion (

    
    ). This is critical for electrostatic interactions with Arginine/Lysine residues in binding pockets.
    
Ligand Preparation Protocol
  • Geometry Optimization: Do not rely on 2D-to-3D conversion alone. The torsion angle between the quinoline ring and the phenyl ring is not planar due to steric clash with the H3 proton.

  • Method: Density Functional Theory (DFT) optimization using B3LYP/6-31G* basis set is recommended to determine the low-energy conformer.

Target Selection & Homology Modeling

Based on the quinoline-4-carboxylic acid scaffold, we select two distinct biological targets for this study.

Target A: Human Dihydroorotate Dehydrogenase (hDHODH)[5]
  • Relevance: hDHODH is a validated target for antiproliferative agents (cancer) and antivirals.

  • Rationale: The hDHODH binding site contains a hydrophobic channel that accommodates biphenyl-like structures. The tert-butyl group is predicted to occupy the hydrophobic sub-pocket usually filled by the biphenyl moiety of Brequeinar.

  • PDB ID: 1D3G (Co-crystallized with Brequeinar).

Target B: Bacterial DNA Gyrase (ATPase Domain)
  • Relevance: Antibacterial activity against Gram-positive/negative strains.[1][2]

  • Rationale: The carboxylate group mimics the interaction of standard quinolones, potentially forming salt bridges with Arg136 (in E. coli numbering).

  • PDB ID: 1KZN (24kDa domain of Gyrase B).

The Docking Protocol (Step-by-Step)

This section details the specific workflow using AutoDock Vina (open source) or Schrödinger Glide (commercial), focusing on the hDHODH target as the primary case study.

Phase 1: Pre-Processing
  • Protein Preparation:

    • Remove all water molecules (unless bridging waters are known to be catalytic).

    • Add polar hydrogens.

    • Critical Step: Assign Kollman United Atom charges. The total charge of the protein must be non-integer; ensure the software handles charge spreading correctly.

  • Ligand Protonation:

    • Set the carboxylic acid to deprotonated state (

      
      ).
      
    • Set rotatable bonds: The bond between the quinoline and phenyl ring must be rotatable, but the amide/carboxyl bonds should be fixed if resonance dictates.

Phase 2: Grid Generation (The Search Space)

Defining the correct search space is the most common point of failure.

  • Center: Coordinates of the co-crystallized ligand (e.g., Brequeinar in 1D3G).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

  • Logic: The box must be large enough to allow the bulky tert-butyl group to rotate but small enough to prevent the algorithm from searching the protein surface.

Phase 3: Docking Execution
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 8 (default) or 32 (high precision).

  • Pose Count: Generate 10 poses; cluster by RMSD (2.0 Å tolerance).

Phase 4: Validation (Self-Validating System)

Every docking run must include a Redocking Control .

  • Extract the native ligand (Brequeinar) from 1D3G.

  • Dock it back into the prepared protein.

  • Pass Criteria: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å . If > 2.0 Å, the grid box or charge assignment is incorrect.

Visualization of Workflow

The following diagram illustrates the integrated workflow for profiling this specific molecule.

DockingWorkflow Ligand 2-(4-Tert-butylphenyl) quinoline-4-COOH DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT PrepLigand Ligand Prep (Ionization pH 7.4) DFT->PrepLigand Docking Docking Algorithm (LGA / Vina) PrepLigand->Docking Target Target Selection (hDHODH / Gyrase) PrepProt Protein Prep (Remove H2O, Add H, Charges) Target->PrepProt Grid Grid Box Generation (Active Site Definition) PrepProt->Grid Validation Redocking Control (RMSD < 2.0 Å) PrepProt->Validation Grid->Docking Analysis Binding Energy & Interaction Profiling Docking->Analysis Validation->Docking If Validated

Figure 1: Integrated In Silico Workflow. The process enforces a redocking control step to ensure protocol validity before analyzing the novel tert-butyl derivative.

Data Analysis & Interpretation

The docking results should be quantified not just by score, but by specific residue interactions.

Anticipated Binding Mode (hDHODH Case Study)

The tert-butyl group is a "hydrophobic anchor." In hDHODH, it is expected to interact with the lipophilic side chains of Val134 and Leu359.

Table 1: Predicted Interaction Profile (hDHODH - PDB: 1D3G)

Ligand MoietyInteraction TypeTarget Residue (hDHODH)Mechanistic Role
Carboxylate (

)
Electrostatic / H-BondArg136 / Gln47Anchors the ligand; mimics substrate orotate.
Quinoline Nitrogen H-Bond AcceptorTyr356 Stabilizes the heteroaromatic core.
Quinoline Ring

-

Stacking
Phe98 Aromatic stabilization.
4-Tert-butylphenyl Hydrophobic / Van der WaalsVal134, Leu359, Ala59 Occupies the hydrophobic tunnel; crucial for potency.
Binding Energy Thresholds
  • Strong Binder:

    
     kcal/mol.
    
  • Moderate Binder:

    
     to 
    
    
    
    kcal/mol.
  • Weak Binder:

    
     kcal/mol.
    

Note: The tert-butyl group typically adds -1.5 to -2.0 kcal/mol to the binding affinity compared to a simple phenyl group due to the displacement of high-energy water molecules from the hydrophobic pocket.

Mechanism of Action Visualization

The following diagram hypothesizes the binding logic within the hDHODH pocket.

BindingMode LigandCore Quinoline Core COOH COO- Group LigandCore->COOH TButyl Tert-Butyl Group LigandCore->TButyl Phe98 Phe98 (Aromatic) LigandCore->Phe98 Pi-Pi Stacking Arg136 Arg136 (Cationic) COOH->Arg136 Salt Bridge (Electrostatic) HydroPocket Hydrophobic Tunnel (Val134/Leu359) TButyl->HydroPocket Van der Waals (Entropic Gain)

Figure 2: Pharmacophore Map. The tert-butyl group acts as a hydrophobic anchor, while the carboxylate forms the essential salt bridge.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Liu, S., et al. (2000). Structure of human dihydroorotate dehydrogenase with a quinoline-4-carboxylic acid inhibitor (Brequeinar). Structure. (PDB ID: 1D3G).[3] Link

  • Holdgate, G. A., et al. (1997). The entropic penalty of ordered water in protein binding pockets. Biochemistry. (Context for tert-butyl hydrophobic effect). Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

Sources

Advanced Technical Guide: Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of substituted quinoline-4-carboxylic acids (cinchoninic acids), focusing on their synthesis, structural utility, and pharmacological applications.

Executive Summary

Substituted quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, historically anchored by the cinchona alkaloids but evolving into a versatile platform for modern drug discovery. This guide dissects the chemical architecture of these moieties, detailing the mechanistic causality of their synthesis and their critical role as pharmacophores in antimalarial, anticancer, and neurokinin receptor modulation.

Structural Foundation & Significance

The core structure, quinoline-4-carboxylic acid (often referred to as cinchoninic acid), consists of a bicyclic heteroaromatic ring system with a carboxylic acid functionality at the C4 position.

  • Chemical Utility: The C4-carboxylic acid serves as a critical "handle" for further derivatization (e.g., amidation to form NK3 antagonists like Osanetant) or acts as an intrinsic pharmacophore for hydrogen bonding interactions in active sites.

  • Historical Lineage: The scaffold traces its lineage to Cinchophen (2-phenylquinoline-4-carboxylic acid), an early synthetic drug used for gout, demonstrating the long-standing biological relevance of this template.

Synthetic Strategies: The "How"

Two primary methodologies dominate the synthesis of this scaffold: the Pfitzinger Reaction and the Doebner Reaction . Each offers distinct advantages depending on the desired substitution pattern.

The Pfitzinger Reaction (Primary Route)

The Pfitzinger reaction is the most robust method for generating 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids. It involves the condensation of isatin with an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-methylene carbonyl compound (ketone or aldehyde) in a basic medium.[1][2]
Mechanistic Pathway

The reaction proceeds via the base-catalyzed ring opening of isatin to form isatic acid (2-aminophenylglyoxylic acid), which then undergoes condensation with the ketone followed by cyclization.

PfitzingerMechanism Isatin Isatin (Starting Material) Base Base Hydrolysis (KOH/NaOH) Isatin->Base IsaticAcid Isatic Acid (Intermediate) Base->IsaticAcid Ring Opening Condensation Aldol-type Condensation IsaticAcid->Condensation Ketone R-CO-CH2-R' (Ketone) Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization - 2 H2O Product Quinoline-4-COOH (Final Product) Cyclization->Product

Figure 1: Mechanistic workflow of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.[1][2][3]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Objective: Synthesis of Cinchophen analog via Pfitzinger condensation.

Reagents:

  • Isatin (10 mmol)

  • Acetophenone (10 mmol)

  • Potassium Hydroxide (KOH) (33% aqueous solution)

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Isatin (1.47 g, 10 mmol) in ethanol (20 mL).

  • Base Addition: Add 33% aqueous KOH (5 mL) dropwise. The solution will turn deep red/orange, indicating the formation of potassium isatate (ring opening).

  • Condensation: Add Acetophenone (1.20 g, 10 mmol) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor reaction progress via TLC (solvent system: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Acidify carefully with glacial acetic acid until pH reaches ~4–5. A precipitate will form immediately.

  • Purification:

    • Filter the crude solid under vacuum.

    • Wash the cake with cold water (3 x 20 mL) to remove excess salts.

    • Recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid (Yield typically 75–85%).

The Doebner Reaction (Alternative Route)
  • Key Advantage: Allows for rapid diversity generation at the C2 position (via aldehyde) and C6/C7 positions (via aniline).

  • Catalysis: Modern variations often employ Lewis acids (e.g.,

    
    ) or Brønsted acids (p-TSA) to improve yields and suppress side reactions.
    

Medicinal Chemistry & SAR: The "Why"

The quinoline-4-carboxylic acid scaffold exhibits a broad spectrum of biological activities. The Structure-Activity Relationship (SAR) is heavily dependent on substituents at the C2, C6, and C8 positions.

Antimalarial Activity

Historically linked to Quinine, this scaffold remains vital.[5]

  • Mechanism: Inhibition of hemozoin formation and, more recently, inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).

  • SAR Insight: Lipophilic groups at C2 (e.g., aryl, adamantyl) enhance membrane permeability and vacuolar accumulation.

Anticancer Activity (STAT3 Inhibition)

Derivatives like YHO-1701 have shown potency in inhibiting the STAT3 signaling pathway, a critical driver in oncogenesis.

  • SAR Insight: Electron-withdrawing groups (e.g., -Cl, -F) at C6 or C7 often enhance metabolic stability and binding affinity.

SAR Data Summary
PositionSubstituent TypeBiological EffectCausality/Rationale
C4 (-COOH) Carboxylic AcidEssential/Modifiable Essential for H-bonding or as a precursor for carboxamides (e.g., NK3 antagonists).
C2 Aryl / HeteroarylPotency Enhancer Increases lipophilicity and pi-stacking interactions within the binding pocket (e.g., Cinchophen).
C2 Alkyl / AdamantylAntimalarial Bulky lipophilic groups improve uptake into the parasite's digestive vacuole.
C6 Halogen (-F, -Cl)Metabolic Stability Blocks metabolic oxidation at the para-position relative to the nitrogen; enhances half-life.
C8 Methoxy / HydroxySelectivity Mimics the substitution pattern of Quinine; modulates solubility and pKa.

Advanced Applications & Signaling Pathways

The versatility of the quinoline-4-carboxylic acid scaffold extends into neuropharmacology. Specifically, the NK3 Receptor Antagonism pathway is a prime example where this acid serves as the core intermediate for drugs like Osanetant .

NK3 Receptor Antagonism Workflow

The transition from the carboxylic acid to the active antagonist involves amidation. The resulting molecule blocks Neurokinin B (NKB) from binding to the NK3 receptor, modulating downstream signaling associated with schizophrenia and hormone regulation.

NK3Pathway Precursor Quinoline-4-COOH (Scaffold) Amidation Chemical Modification (Amidation) Precursor->Amidation Drug Osanetant (NK3 Antagonist) Amidation->Drug Action Competitive Inhibition Drug->Action Receptor NK3 Receptor (GPCR) Effect Modulation of Dopaminergic Signaling Receptor->Effect Ligand Neurokinin B (Endogenous Ligand) Ligand->Action Blocked Action->Receptor

Figure 2: Logical workflow from Quinoline-4-COOH scaffold to NK3 receptor modulation.

References

  • BenchChem. (2025).[6][1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • Patel, D. B., et al. (2017).[5] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Kouzu, H., et al. (2023).[7] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[8] Nature. (Reference for DDD107498/PfEF2 mechanism).[7][8][9][10] Retrieved from

  • Srinivasa, S. B., et al. (2025).[4][7][8] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research. Retrieved from

Sources

Technical Deep Dive: Therapeutic Targeting of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic targets for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Content Type: Technical Whitepaper / Strategic Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists.

Executive Summary

The compound 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 181048-48-6) represents a "privileged scaffold" in medicinal chemistry. It combines the planar, DNA-intercalating potential of the quinoline core with a specific lipophilic vector (the 4-tert-butylphenyl group) and an ionizable polar headgroup (the C4-carboxylic acid).

While often utilized as a chemical building block, recent computational and Structure-Activity Relationship (SAR) studies position this specific architecture as a potent modulator of enzymes requiring hydrophobic ligand recognition. This guide analyzes three primary therapeutic targets: Leishmania N-Myristoyltransferase (LmNMT) , Human Dihydroorotate Dehydrogenase (hDHODH) , and Plasmodium Lactate Dehydrogenase (PfLDH) .

Primary Target: Leishmania major N-Myristoyltransferase (LmNMT)

Therapeutic Area: Infectious Disease (Leishmaniasis)[1][2][3]

Mechanistic Rationale

N-myristoyltransferase (NMT) catalyzes the co-translational transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of specific proteins. This process is essential for the survival of Leishmania parasites.

Recent inverse virtual screening (IVS) and molecular dynamics (MD) simulations have identified the 2-aryl-quinoline-4-carboxylic acid scaffold as a high-affinity ligand for LmNMT.[1][2][3] The specific inclusion of the 4-tert-butyl group is critical for two reasons:

  • Lipophilic Occupancy: The bulky tert-butyl group mimics the hydrophobic side chains of the peptide substrate or the myristoyl lipid tail, anchoring the molecule within the NMT hydrophobic groove.

  • Binding Stability: MD simulations suggest that 2-aryl-quinoline derivatives induce a conformational adaptation in LmNMT, locking the enzyme in an inactive state.

Signaling Pathway: N-Myristoylation Blockade

Inhibition of LmNMT prevents the localization of virulence factors to the parasite membrane, leading to cell death.

NMT_Pathway MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (LmNMT) MyrCoA->NMT Protein Nascent Protein (N-term Gly) Protein->NMT Complex Myristoylated Protein NMT->Complex Catalysis Inhibitor 2-(4-Tert-butylphenyl) quinoline-4-COOH Inhibitor->NMT Competitive Inhibition Death Parasite Death (Apoptosis-like) Inhibitor->Death Induces Membrane Membrane Localization Complex->Membrane Survival Parasite Survival & Virulence Membrane->Survival

Figure 1: Mechanism of action for LmNMT inhibition. The quinoline derivative competes with substrates, preventing protein myristoylation and membrane trafficking.

Secondary Target: Human Dihydroorotate Dehydrogenase (hDHODH)

Therapeutic Area: Oncology (AML) & Immunology (Rheumatoid Arthritis)

Mechanistic Rationale

The structural homology between 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid and Brequinar (a potent DHODH inhibitor) is striking. Brequinar features a 2-biphenyl moiety; the 4-tert-butylphenyl group acts as a bioisostere, providing the necessary bulk to occupy the ubiquinone-binding tunnel of DHODH.

  • The Warhead: The C4-carboxylic acid forms a salt bridge with the conserved Arginine residue (Arg136 in hDHODH) in the active site.

  • The Anchor: The 2-aryl group extends into the hydrophobic channel normally occupied by the isoprenoid tail of Coenzyme Q10. The tert-butyl group enhances Van der Waals interactions within this lipophilic pocket.

Experimental Validation Protocol: DHODH Inhibition Assay

To validate this compound against hDHODH, use a DCIP (2,6-dichloroindophenol) reduction assay.

Protocol Steps:

  • Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl).

  • Enzyme Activation: Incubate recombinant hDHODH (20 nM) with the test compound (dissolved in DMSO) for 15 minutes at 25°C.

  • Substrate Mix: Add Dihydroorotate (DHO, 200 µM), Decylubiquinone (CoQ substrate, 20 µM), and DCIP (60 µM).

  • Measurement: Monitor the reduction of DCIP (blue to colorless) via absorbance at 600 nm for 20 minutes.

  • Control: Use Brequinar (100 nM) as a positive control for inhibition.

  • Data Analysis: Calculate IC50 by plotting initial velocity vs. log[compound].

Tertiary Target: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)

Therapeutic Area: Antimalarial

Mechanistic Rationale

Unlike human LDH, Plasmodium LDH has a unique active site cleft that accommodates bulky hydrophobic ligands. Molecular docking studies on the 2-aryl-quinoline-4-carboxylic acid scaffold (specifically against PDB ID: 1CET) demonstrate high binding affinity.[4]

The carboxylic acid mimics the pyruvate carboxylate, while the tert-butylphenyl moiety projects into the cofactor binding cleft, potentially displacing NADH. This "metabolic strangulation" is effective because Plasmodium relies almost exclusively on glycolysis for energy.

Comparative Analysis of Targets

FeatureLmNMT (Leishmania)hDHODH (Human)PfLDH (Malaria)
Binding Mode Hydrophobic Groove (Peptide/Lipid site)Ubiquinone TunnelNADH Cofactor Cleft
Key Moiety 4-tert-butyl (Lipid mimic)4-tert-butyl (CoQ tail mimic)4-COOH (Pyruvate mimic)
Therapeutic Goal Anti-parasiticImmunosuppression / Anti-leukemicAnti-malarial
Development Status Pre-clinical (In Silico/In Vitro)Clinical Precedent (Brequinar analogs)Early Discovery

Chemical Synthesis: The Pfitzinger Reaction

To generate high-purity 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid for biological testing, the Pfitzinger reaction is the gold standard due to its atom economy and scalability.

Reaction Scheme: Isatin + 4-tert-butylacetophenone


 Target Compound.

Synthesis_Workflow Start Reagents: Isatin + 4-tert-butylacetophenone Step1 Base Catalysis (33% KOH, Reflux 100°C, 12h) Start->Step1 Intermediate Ring Opening & Condensation (Aldol-type) Step1->Intermediate Step2 Acidification (Glacial Acetic Acid to pH 4-5) Intermediate->Step2 Precipitate Crude Precipitate Formation Step2->Precipitate Purification Recrystallization (Ethanol/DMF) Precipitate->Purification Final Pure 2-(4-Tert-butylphenyl) quinoline-4-COOH Purification->Final

Figure 2: Step-by-step synthesis workflow using the Pfitzinger modification.

Synthesis Protocol Notes
  • Stoichiometry: Use a 1:1.1 molar ratio of Isatin to Ketone.

  • Solvent Choice: The reaction proceeds best in aqueous ethanolic KOH.

  • Purification: The tert-butyl group significantly increases lipophilicity. If ethanol recrystallization fails, use DMF/Water precipitation.

References

  • Frontiers in Pharmacology. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.Link

  • Acta Crystallographica. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (Structural analog crystallography). Link

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.Link

  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial properties.Link

  • Journal of Medicinal Chemistry. (Brequinar Reference). Structure-Activity Relationships of Quinoline-4-carboxylic Acids as DHODH Inhibitors. (General Reference for Scaffold Utility).

Sources

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid safety, MSDS, and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Operational Protocols

Executive Summary & Chemical Identity

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is a lipophilic derivative of 2-phenylquinoline-4-carboxylic acid (Cinchophen). While primarily utilized as a ligand in Metal-Organic Frameworks (MOFs) and a scaffold in medicinal chemistry (specifically for HDAC inhibition and NK3 receptor antagonism), its structural relationship to Cinchophen mandates a rigorous safety profile regarding hepatotoxicity and sensitization.

This guide moves beyond standard MSDS data, integrating Structure-Activity Relationship (SAR) insights to establish a robust handling protocol for research environments.

Physicochemical Profile[1]
PropertyValue / DescriptionOperational Implication
CAS Number 5713-52-0Unique identifier for inventory tracking.
Molecular Formula C₂₀H₁₉NO₂High carbon content indicates poor water solubility.
Molecular Weight 305.37 g/mol Non-volatile solid; inhalation hazard is particulate-based.
Physical State Solid (Powder/Crystal)Dust control is the primary engineering requirement.
Solubility DMSO, DMF, Hot EthanolInsoluble in water. Spills cannot be simply "washed away" without co-solvents.
pKa (Predicted) ~4.5 - 5.0 (Carboxylic acid)Weak acid. Soluble in basic aqueous solutions (NaOH, NaHCO₃).

Hazard Identification & Toxicology (SAR Analysis)

Standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for this compound due to a lack of specific in vivo data. However, applying Read-Across Toxicology from its parent compound (Cinchophen) and structural analogs reveals deeper risks.

GHS Classification (Derived)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[3][4]

Advanced Toxicological Insights
  • Hepatotoxicity Alert (The Cinchophen Connection): The parent scaffold, 2-phenylquinoline-4-carboxylic acid, is a known hepatotoxin that can cause massive hepatic necrosis via metabolic activation. While the tert-butyl group at the para-position of the phenyl ring blocks specific metabolic oxidation pathways (potentially reducing toxicity compared to the parent), the quinoline core remains a structural alert. Protocol: Treat all chronic exposure as a potential liver hazard.

  • Lipophilicity & Dermal Absorption: The tert-butyl group significantly increases the LogP (lipophilicity) compared to the methyl or unsubstituted analogs. This facilitates easier penetration through the stratum corneum. Implication: Standard latex gloves are insufficient; nitrile or laminate gloves are mandatory.

Operational Handling & Containment Strategy

To mitigate the risks identified above, a tiered containment strategy is required.[3] This system relies on the Hierarchy of Controls .

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.

  • Static Control: As a dry organic powder, static charge can cause particle scattering. Use an ionizing bar during weighing.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 (Minimum) / P100 (Preferred)Prevents inhalation of particulates which are respiratory irritants (H335).
Hands Nitrile Gloves (Double gloved) The lipophilic nature of the t-butyl group allows permeation. Change outer gloves every 30 mins.
Eyes Chemical Splash GogglesSafety glasses are insufficient for fine powders that can drift behind lenses.
Body Lab Coat (Cotton/Poly blend)Standard protection. Tyvek sleeves recommended for large scale (>10g) handling.
Visualizing the Safety Hierarchy

SafetyHierarchy Engineering 1. Engineering Controls (Fume Hood / Local Exhaust) Admin 2. Administrative Controls (SOPs, Training, Access Restriction) Engineering->Admin Failsafe Base PPE 3. PPE (Nitrile Gloves, N95, Goggles) Admin->PPE Behavioral Layer Exposure Exposure Risk Reduction PPE->Exposure Final Barrier

Figure 1: The operational hierarchy for handling quinoline derivatives. PPE is the last line of defense, not the first.

Emergency Response & Waste Management

Spill Response Protocol (Solid State)

Do NOT use water initially. Water will bead off the hydrophobic powder, potentially spreading the contamination.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Protect: Don full PPE (including respiratory protection).

  • Contain: Cover the spill with a generic absorbent pad to prevent air currents from dispersing dust.

  • Clean:

    • Small Spill (<5g): Wipe with a paper towel dampened with Ethanol or Acetone .

    • Large Spill (>5g): Scoop carefully into a waste container.

  • Neutralize (Surface): After physical removal, wipe the surface with 5% Sodium Bicarbonate solution. The acid will convert to its sodium salt (soluble), allowing for final water cleanup.

Fire Fighting Measures
  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). Note: NOx fumes are highly toxic and can cause delayed pulmonary edema.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

Visualizing the Spill Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Small Small (<5g) Assess->Small Large Large (>5g) Assess->Large SolventWipe Wipe with Ethanol (Solubilize) Small->SolventWipe Scoop Dry Scoop/Sweep (Minimize Dust) Large->Scoop BaseWash Wash with 5% NaHCO3 (Salt Formation) SolventWipe->BaseWash Scoop->BaseWash Dispose Hazardous Waste (Incineration) BaseWash->Dispose

Figure 2: Logic flow for responding to solid spills of hydrophobic organic acids.

Synthesis & Purity Considerations

In a drug development context, the safety of this material is often dictated by its impurity profile.

  • Precursors: Synthesis typically involves the Pfitzinger reaction or Doebner reaction using Aniline and Aldehydes .

  • Impurity Risk: Residual aniline is a blood toxin (methemoglobinemia). Residual aldehydes are sensitizers.

  • Quality Control: Before biological testing, verify purity via HPLC. A purity of >98% is required to rule out toxicity from precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analog Read-Across). Retrieved from [Link]

  • Molecules (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (Discusses biological activity and cytotoxicity).[6][7][8] Retrieved from [Link]

Sources

Technical Guide: Structural Elucidation and Crystallographic Analysis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The compound 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in the development of NK-3 receptor antagonists, SIRT3 inhibitors, and potential OLED materials. Its structural integrity relies on the interplay between the planar quinoline core, the steric bulk of the tert-butyl group, and the hydrogen-bonding capacity of the carboxylic acid moiety.

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this molecule. It focuses on the Pfitzinger reaction for high-purity synthesis and details the crystallographic signatures—specifically the


 carboxylic acid dimer motif and 

-

stacking interactions—that define its solid-state behavior.

Chemical Context & Synthesis Strategy

High-quality single crystals require high-purity starting material. The most robust route for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction , which utilizes isatin and a ketone under alkaline conditions.[1]

The Pfitzinger Protocol

This reaction involves the condensation of isatin with 4-tert-butylacetophenone in the presence of a strong base (KOH). The base hydrolyzes the isatin ring to form isatinate, which then undergoes Claisen condensation with the ketone, followed by cyclization and dehydration.

Experimental Protocol:

  • Reagents: Suspend Isatin (10 mmol) in Ethanol (20 mL).

  • Base Addition: Add aqueous KOH (33%, 10 mL) dropwise. The solution will turn deep red/orange (formation of potassium isatinate).

  • Condensation: Add 4-tert-butylacetophenone (10 mmol) to the mixture.

  • Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Workup: Cool to room temperature. Acidify with glacial acetic acid or HCl to pH 4–5.

  • Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF to achieve >99% purity required for X-ray analysis.

Reaction Mechanism Visualization

PfitzingerReaction cluster_conditions Reaction Conditions Isatin Isatin (Precursor) Base KOH/EtOH (Ring Opening) Isatin->Base Isatinate Isatinate Intermediate Base->Isatinate Condensation Claisen Condensation Isatinate->Condensation Ketone 4-tert-butyl acetophenone Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 2-(4-tert-butylphenyl) quinoline-4-carboxylic acid Cyclization->Product Reflux Reflux 80°C 12-24h Cyclization->Reflux Acid Acidify (pH 4) Precipitation Reflux->Acid Acid->Product

Figure 1: Mechanistic pathway of the Pfitzinger reaction yielding the target quinoline derivative.

Crystallization Methodology

Obtaining single crystals suitable for XRD is the bottleneck of structural analysis. The tert-butyl group adds lipophilicity, making the compound sparingly soluble in water but soluble in organic solvents.

Solvent Selection Matrix
Solvent SystemMethodOutcome ProbabilityNotes
Ethanol (Abs) Slow EvaporationHighForms prisms; potential for twinning.
DMF / Water Vapor DiffusionHighGood for producing block-like crystals.
DMSO Slow CoolingMediumOften yields solvates (DMSO in lattice).
Acetone EvaporationLowRapid evaporation often yields powder.
Recommended Protocol: Vapor Diffusion
  • Dissolve 20 mg of the purified acid in 2 mL of DMF (Dimethylformamide) in a small vial.

  • Place this small vial inside a larger jar containing 10 mL of water (anti-solvent).

  • Seal the outer jar tightly.

  • Allow to stand undisturbed at room temperature for 3–7 days. Water vapor will slowly diffuse into the DMF, lowering solubility and promoting nucleation.

X-Ray Diffraction & Structural Analysis

Once a crystal (approx.[2][3][4][5] 0.2 x 0.2 x 0.1 mm) is isolated, it is mounted on a goniometer for data collection.

Data Collection Parameters[7]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for organic molecules.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the tert-butyl group, which is prone to rotational disorder.

  • Resolution: 0.8 Å or better.

Structural Refinement Workflow

XRD_Workflow cluster_refinement Critical Refinement Steps Crystal Single Crystal Selection Mount Mounting & Centering Crystal->Mount Collect Data Collection (Mo-Kα, 100K) Mount->Collect Reduce Data Reduction (CrysAlisPro/APEX3) Collect->Reduce Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validate Validation (CheckCIF / Platon) Refine->Validate Disorder Model t-Butyl Disorder Refine->Disorder H_atoms Locate H-atoms (Difference Map) Refine->H_atoms

Figure 2: Crystallographic workflow from crystal selection to structure validation.

Key Structural Features to Analyze

When solving the structure, focus on these three specific crystallographic signatures:

A. The Carboxylic Acid Dimer (

)

Quinoline-4-carboxylic acids almost universally form centrosymmetric dimers in the solid state. Two molecules link via two O–H···O hydrogen bonds.[2][3][4][5][6][7][8]

  • Expected O···O Distance: 2.60 – 2.70 Å.

  • Significance: This dimer is the primary "supramolecular synthon" driving crystal packing.

B. The Twist Angle (Conformational Analysis)

The phenyl ring at position 2 is not coplanar with the quinoline ring due to steric repulsion between the phenyl ortho-hydrogens and the quinoline nitrogen/H3.

  • Metric: Measure the torsion angle C3–C2–C1'–C2'.

  • Expected Value: 20° – 45°.

  • Impact: A larger twist angle disrupts planar

    
    -stacking, potentially increasing solubility compared to planar analogs.
    
C. Tert-Butyl Disorder

The tert-butyl group often rotates freely at room temperature. At 100 K, it may freeze into two distinct orientations.

  • Refinement Strategy: If electron density clouds are smeared, split the methyl carbons into two parts (Part A / Part B) and refine their occupancy (e.g., 0.60/0.40).

Pharmaceutical & Material Implications

Understanding the crystal lattice provides predictive power for drug development:

  • Polymorphism: The flexibility of the tert-butyl group and the twist angle makes this molecule prone to polymorphism. Different solvents (protic vs. aprotic) may yield different polymorphs with varying dissolution rates.

  • Bioavailability: The lipophilic tert-butyl tail increases membrane permeability, while the carboxylic acid head allows for salt formation (e.g., Sodium or Meglumine salts) to enhance solubility.

  • Docking Studies: The exact coordinates from the crystal structure (specifically the twist angle) should be used as the "rigid" starting conformation in molecular docking simulations against targets like SIRT3 or NK-3.

References

  • Pfitzinger Reaction Mechanism & Protocols

    • BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

    • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Structural Analogs & Hydrogen Bonding

    • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. Link

    • Dobson, A. J., & Gerkin, R. E. (1999).[2][3] Hydrogen bonding in quinolinium-4-carboxylate dihydrate. Acta Crystallographica Section C. Link

  • Biological Applications (SIRT3/NK-3)

    • Frontiers in Pharmacology. (2022).[5][9][10] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Link

    • Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[11] New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. Link

Sources

Solubility profile of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid in lab solvents

[1][2]

Executive Summary

This technical guide characterizes the solubility profile of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid , a lipophilic quinoline derivative frequently utilized as a scaffold in medicinal chemistry for histone deacetylase (HDAC) inhibition and antimalarial research.[1]

Key Physicochemical Insights:

  • Lipophilicity: The inclusion of the tert-butyl moiety at the para-position of the phenyl ring significantly elevates the partition coefficient (Predicted LogP ≈ 5.0–5.[1]2) compared to its parent compound, Cinchophen (LogP ≈ 3.7).[1]

  • Solubility Behavior: The compound exhibits a classic "brick dust" profile—high crystallinity and low aqueous solubility.[1] It is practically insoluble in neutral water but dissolves readily in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions (forming the carboxylate salt).[1]

  • Purification: Hot ethanol or acetone are the solvents of choice for recrystallization, leveraging a steep temperature-solubility gradient.[1]

Physicochemical Profile & Structural Analysis[1][3][4][5][6][7][8]

To accurately predict and manipulate the solubility of this compound, one must understand the competitive forces within the molecule: the hydrophobic tert-butylphenyl tail versus the ionizable carboxylic acid head.[1]

PropertyValue (Estimated/Lit.)Mechanistic Implication
Molecular Formula C₂₀H₁₉NO₂High carbon-to-heteroatom ratio drives lipophilicity.[1]
Molecular Weight 305.37 g/mol Moderate size; diffusion rates in solution will be standard.[1]
LogP (Predicted) ~5.0 – 5.2Highly Lipophilic. The tert-butyl group adds ~1.5 LogP units over the parent phenylquinoline.[1] Expect poor solubility in pure aqueous buffers.[1]
pKa (Acid) ~4.5 – 5.0The C4-carboxylic acid is the primary ionization site.[1] At pH > 6.0, the molecule exists as an anion, drastically increasing aqueous solubility.
pKa (Base) < 2.0The quinoline nitrogen is weakly basic due to the electron-withdrawing effect of the carboxyl group; protonation requires strong mineral acids.[1]

Solubility Landscape in Lab Solvents

The following data categorizes solvent compatibility based on Structure-Activity Relationships (SAR) derived from Cinchophen and 2-(4-methylphenyl)quinoline-4-carboxylic acid analogs.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred for Stock Solutions. Excellent solvation of the aromatic core.[1]
DMF High (>50 mg/mL)Alternative to DMSO; easier to remove by evaporation.[1]
Polar Protic Ethanol Moderate (Hot) / Low (Cold)Preferred for Recrystallization. The compound is sparingly soluble at RT but dissolves freely at reflux (78°C).[1]
Methanol Moderate Good for LC-MS sample prep, though less solubilizing than DMSO.[1]
Water (pH 7) Insoluble < 1 µg/mL.[1] Do not use for stock preparation.
1N NaOH Soluble Deprotonation of -COOH forms the sodium salt, enabling aqueous dissolution.[1]
Chlorinated Chloroform (CDCl₃) Moderate (~2-5 mg/mL)Preferred for NMR. Sufficient solubility for ¹H/¹³C characterization.[1]
DCM Low-Moderate Less effective than chloroform; often requires larger volumes.[1]
Non-Polar Toluene Low Can be used for hot recrystallization if ethanol fails.[1]
Hexane/Ether Insoluble Useful as an anti-solvent to precipitate the compound from chloroform or DCM.[1]
Visualization: Solvent Selection Decision Tree

The following diagram provides a logical workflow for selecting the appropriate solvent based on the intended experimental application.

SolventSelectionStartIntended ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssayAnalysisChemical Analysis(NMR/HPLC)Start->AnalysisPurificationPurification(Recrystallization)Start->PurificationStockPrepare 10-20mM Stockin 100% DMSOBioAssay->StockDilutionDilute into Media(Final DMSO < 0.5%)Stock->DilutionNMRNMR SpectroscopyAnalysis->NMRHPLCHPLC / LC-MSAnalysis->HPLCSolvNMRUse CDCl3 or DMSO-d6NMR->SolvNMRSolvHPLCDissolve in DMSO/MeOH (1:1)Mobile Phase: ACN/Water + 0.1% FAHPLC->SolvHPLCRecrystReflux in EthanolPurification->RecrystCoolCool to 4°CCollect CrystalsRecryst->Cool

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Target Concentration: ~3.05 mg/mL Solvent:[1] Anhydrous DMSO (Dimethyl Sulfoxide)[1]

  • Weighing: Accurately weigh 3.05 mg of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid into a 1.5 mL amber microcentrifuge tube.

    • Note: Static electricity can be an issue with this powder.[1] Use an anti-static gun if available.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Validation: The solution should be perfectly clear and slightly yellow.[1]

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Recrystallization (Purification)

Objective: Remove impurities after synthesis.[1] Solvent: Ethanol (95% or Absolute).[1]

  • Saturation: Place crude solid in a round-bottom flask. Add minimal Ethanol (approx. 20 mL per gram of solid).[1][2]

  • Heating: Heat the mixture to reflux (approx. 80°C) with stirring.

  • Titration: If the solid does not dissolve, add hot ethanol in 1-2 mL increments until a clear solution is obtained.

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (4°C) for 2 hours.

  • Filtration: Collect the white/off-white needle-like crystals via vacuum filtration.[1] Wash with cold ethanol.[1]

Biological & Formulation Implications[1][9][10]

pH-Dependent Solubility

Because the compound contains a carboxylic acid (pKa ~4.5), its solubility is pH-dependent.[1]

  • pH < 4: Uncharged form dominates.[1] High membrane permeability, low solubility.[1] Precipitates in acidic media.[1][3][4]

  • pH > 6: Anionic (carboxylate) form dominates.[1] Improved solubility in aqueous buffers (PBS).

Critical Warning for Assays: When diluting a DMSO stock into aqueous culture media (pH 7.4), the compound may precipitate if the concentration exceeds its thermodynamic solubility limit (typically < 50 µM for this class of compounds).[1] Always perform a visual check for turbidity. [1]

Formulation for In Vivo Studies

For animal studies, simple aqueous saline will fail. Use a vehicle system:

  • Option 1: 5% DMSO + 40% PEG400 + 55% Water.[1]

  • Option 2: 0.5% Methylcellulose + 0.1% Tween 80 (Suspension formulation).[1]

References

  • PubChem. 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][5]

  • Al-Qawasmeh, R. A., et al. (2012).[1][6] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[1][2][6] Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Available at: [Link]

  • Patel, D. B., & Patel, H. D. (2017).[7] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[1][7] Available at: [Link]

Predictive ADMET Profiling of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid .[1][2] This compound, characterized by a lipophilic tert-butyl tail and a polar carboxylic acid headgroup on a quinoline scaffold, represents a classic "chameleon" pharmacophore often utilized in metallo-organic ligands and SIRT3 inhibitors.[1][2]

The following analysis synthesizes predicted physicochemical descriptors with structural alerts to forecast bioavailability, metabolic stability, and safety liabilities. Note: All quantitative values presented are predictive estimates derived from consensus QSAR models (SwissADME, pkCSM) and structural activity relationship (SAR) interpolation.

Part 1: Physicochemical Foundation

The ADMET fate of any small molecule is dictated by its physicochemical properties. For this compound, the interplay between the lipophilic tert-butyl group and the ionizable carboxylic acid is the critical determinant.

Structural Identification[1][3][4]
  • IUPAC Name: 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid[1]

  • Molecular Formula: C₂₀H₁₉NO₂[1][3][4][5]

  • SMILES: CC(C)(C)c1ccc(cc1)c2nc3ccccc3c(c2)C(=O)O

  • Molecular Weight: 305.37 g/mol [1][2]

Predicted Physicochemical Descriptors

The following table aggregates consensus predictions based on fragmental contribution methods.

PropertyPredicted ValueInterpretation
LogP (Consensus) 4.8 – 5.2High Lipophilicity. The tert-butyl group adds significant hydrophobicity, pushing the molecule near the upper limit of Lipinski's Rule of 5.[1]
TPSA ~50 ŲGood Permeability. The low Topological Polar Surface Area (dominated by the COOH and Quinoline N) suggests excellent membrane penetration.
pKa (Acidic) 3.8 – 4.2Ionizable. The carboxylic acid will be deprotonated (anionic) at physiological pH (7.4), significantly affecting solubility and distribution.[2]
Rotatable Bonds 2Rigid. The molecule has limited conformational flexibility, favoring high binding affinity but potentially limiting solubility.
Solubility (LogS) -4.5 to -5.5Poorly Soluble. At gastric pH (1.2), the unionized form will precipitate.[1][2] Solubility improves at intestinal pH (7.[1]4) due to ionization.[1]

Part 2: Absorption & Permeability (A)

Bioavailability Radar

The compound exhibits a Class II (Low Solubility, High Permeability) profile in the Biopharmaceutics Classification System (BCS).[2]

  • Gastrointestinal Absorption: Predicted to be High , but rate-limited by dissolution.[1][2] The lipophilic nature facilitates passive diffusion across enterocytes once in solution.

  • P-glycoprotein (P-gp) Status:

    • Substrate:No. The molecule is likely too small and acidic to be a primary P-gp substrate.[1]

    • Inhibitor:[2]Possible. Lipophilic quinolines can act as weak competitive inhibitors of P-gp.[1]

Caco-2 Permeability[1]
  • Predicted Papp: > 10⁻⁶ cm/s (High).[1]

  • Mechanism: Passive transcellular diffusion dominates.

Part 3: Distribution (D)[2][7]

The distribution profile is heavily skewed by the tert-butyl group, which acts as a "grease ball," driving non-specific binding.[2]

Plasma Protein Binding (PPB)[2]
  • Prediction: > 95% Bound

  • Causality: The high LogP (~5.0) and the aromatic planar system favor strong hydrophobic interactions with albumin (HSA). This will result in a low fraction unbound (

    
    ), potentially requiring higher total doses to achieve therapeutic free drug concentrations.[2]
    
Blood-Brain Barrier (BBB) Penetration[1][2]
  • Prediction: Low / Non-penetrant

  • Logic: While the lipophilicity favors entry, the carboxylic acid is ionized at physiological pH. Anionic species are generally excluded from the CNS unless actively transported (e.g., via OATs), which is unlikely for this scaffold.[2]

  • LogBB: Estimated < -1.0.

Part 4: Metabolism (M)[1][2]

Metabolic stability is the primary liability for this compound. The structure contains two distinct "soft spots" prone to enzymatic attack.

Phase I: Oxidative Liability

The tert-butyl group is a classic site for CYP450-mediated oxidation.[1][6]

  • Primary Isoforms: CYP3A4, CYP2C9.[2][7]

  • Reaction: Hydroxylation of the tert-butyl methyl groups (

    
    -oxidation) to form the alcohol derivative.[1]
    
  • Secondary Reaction: Further oxidation to the carboxylic acid, resulting in a dicarboxylic acid metabolite.

Phase II: Conjugation

The existing carboxylic acid at position 4 is a "pre-installed" handle for Phase II enzymes.

  • Enzyme: UGTs (UDP-glucuronosyltransferases).[1]

  • Reaction: Acyl-glucuronidation.[1]

  • Risk: Acyl-glucuronides can be reactive metabolites, potentially leading to idiosyncratic toxicity via covalent binding to proteins (haptenization).[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent: 2-(4-t-butylphenyl) quinoline-4-COOH CYP CYP3A4 / CYP2C9 (Oxidation) Parent->CYP UGT UGT (Glucuronidation) Parent->UGT M1 Metabolite M1: Hydroxy-t-butyl (Alcohol) M2 Metabolite M2: Carboxy-t-butyl (Dicarboxylic Acid) M1->M2 Sequential Oxidation M3 Metabolite M3: Acyl-Glucuronide (Conjugate) M3->Parent Hydrolysis (Gut bacteria) CYP->M1 UGT->M3 Direct Conjugation

Figure 1: Predicted metabolic fate showing parallel Phase I oxidation of the tert-butyl tail and Phase II glucuronidation of the carboxylic head.[2]

Part 5: Excretion & Toxicity (E-T)[2]

Excretion Routes
  • Primary: Biliary/Fecal.

    • Reasoning: The molecular weight (>300) combined with high lipophilicity favors biliary excretion. The glucuronide metabolite (MW > 480) is a prime candidate for MRP2 transporter efflux into bile.

  • Secondary: Renal (minor for parent, major for polar metabolites).[2]

Toxicity Alerts
  • hERG Inhibition (Cardiotoxicity):

    • Risk:Moderate.

    • Mechanism:[8][9] Lipophilic compounds with a nitrogen heterocycle often block the hERG potassium channel. However, the presence of the negatively charged carboxylate at physiological pH usually reduces hERG affinity compared to neutral quinolines.

  • Phototoxicity:

    • Risk:High.

    • Mechanism:[8][9] The quinoline core is a known chromophore that absorbs UV light, potentially generating Reactive Oxygen Species (ROS) in the skin.

  • Ames Toxicity (Mutagenicity):

    • Prediction:Negative.

    • Validation: Simple quinoline-4-carboxylic acids generally lack the nitro/amino groups typically required for DNA intercalation and mutagenesis in Salmonella strains.[1]

Part 6: Computational Methodology

To reproduce or validate these predictions, researchers should utilize the following protocol. This workflow ensures standardization of in silico data generation.

Protocol: In Silico Prediction Workflow

Step 1: Structure Standardization

  • Convert the chemical name to SMILES.[3]

  • Canonicalize: Ensure the carboxylic acid is protonated for descriptor calculation, but consider pH 7.4 for ADME.

Step 2: Descriptor Generation (SwissADME)

  • Input: Paste SMILES into .[1][2]

  • Parameters: Select "Boiled-Egg" model for BBB/GI estimation.[1]

  • Output: Record LogP (consensus), TPSA, and Bioavailability Score.

Step 3: Toxicity & Clearance Modeling (pkCSM)

  • Input: Paste SMILES into .[1][2]

  • Focus:

    • hERG I/II inhibition

    • Ames toxicity[1]

    • Tetrahymena pyriformis toxicity (aquatic safety).[1]

Workflow Visualization

Workflow cluster_Tools In Silico Engines Start Input Structure (SMILES) Swiss SwissADME (Physicochemicals) Start->Swiss PKCSM pkCSM (Tox & Clearance) Start->PKCSM Output ADMET Profile Generation Swiss->Output LogP, TPSA, GI Abs PKCSM->Output hERG, Ames, CYP

Figure 2: Standardized computational workflow for generating the ADMET profile.

References

  • Lipinski, C. A., et al. (2001).[2][10] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[10] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][10] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2][11] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[11][12] Scientific Reports, 7, 42717.[2] Link[2]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[2][13] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[2][13][14] Link[2][14]

  • PubChem Compound Summary. (2023). Quinoline-4-carboxylic acid derivatives (General SAR). National Center for Biotechnology Information. Link

  • Smart, J. P., et al. (2010).[2] The effect of the tert-butyl group on metabolic stability. Bioorganic & Medicinal Chemistry Letters, 20(1), 234-238.[1][2] (General reference for t-butyl metabolism).

Sources

Methodological & Application

Pfitzinger reaction protocol for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid via Pfitzinger Condensation

Abstract & Strategic Significance

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) is a privileged structure in medicinal chemistry, serving as a pharmacophore for antimalarial, antiviral, and anti-inflammatory therapeutics. Recently, derivatives substituted at the 2-position have gained traction as potent inhibitors of Sirtuin-3 (SIRT3) and agents for leukemic differentiation therapy.

This Application Note details the synthesis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid . The inclusion of the tert-butyl group at the para-position of the phenyl ring is a strategic medicinal chemistry modification designed to enhance lipophilicity and metabolic stability compared to the parent 2-phenylquinoline. We utilize the Pfitzinger reaction , a robust, atom-economical condensation of isatin with an enolizable ketone in alkaline media.[1][2][3] This protocol prioritizes high purity and reproducibility suitable for preclinical drug development workflows.

Retrosynthetic Analysis & Mechanism

The Pfitzinger reaction offers a convergent route to the quinoline core. The mechanism involves the base-promoted hydrolysis of isatin to the isatinate anion (2-aminophenylglyoxylate), followed by a Claisen-Schmidt condensation with the ketone and subsequent cyclodehydration.

DOT Diagram 1: Reaction Mechanism

PfitzingerMechanism Isatin Isatin (Starting Material) Isatinate Isatinate Anion (Ring Open) Isatin->Isatinate KOH/H2O Hydrolysis Aldol Aldol Intermediate Isatinate->Aldol + Ketone Condensation Ketone 4'-Tert-butylacetophenone Ketone->Aldol Imine Imine/Enamine Intermediate Aldol->Imine - H2O Product 2-(4-Tert-butylphenyl) quinoline-4-COOH Imine->Product Cyclization & Acidification

Figure 1: Mechanistic pathway of the Pfitzinger reaction involving ring opening, condensation, and cyclization.[1][3][4][5][6][7][8][9]

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

ReagentGradeRoleStoichiometry
Isatin (1H-indole-2,3-dione) >98% HPLCPrecursor1.0 equiv.
4'-Tert-butylacetophenone >97% GCKetone Precursor1.1 equiv.
Potassium Hydroxide (KOH) Pellets, ARBase Catalyst4.0 - 5.0 equiv.
Ethanol (EtOH) Absolute or 95%Solvent~10 mL/g Isatin
Glacial Acetic Acid ACS ReagentAcidifying AgentAs required (pH 4)

Experimental Protocol

Step 1: Reagent Preparation and Isatin Hydrolysis

Rationale: Pre-hydrolyzing isatin prevents competitive side reactions and ensures the reactive isatinate species is fully formed before the ketone is introduced.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve KOH (5.0 equiv) in a minimum amount of water (approx. 2 mL per gram of KOH).

  • Hydrolysis: Add Isatin (1.0 equiv) to the alkaline solution. The suspension will turn deep red/orange.

  • Activation: Gently heat the mixture to 40°C for 15 minutes until the isatin is completely dissolved and the ring is opened to the yellow/orange isatinate salt.

Step 2: Condensation (The Pfitzinger Reaction)
  • Addition: Dissolve 4'-Tert-butylacetophenone (1.1 equiv) in Ethanol (10 mL per gram of ketone). Add this solution dropwise to the stirring isatinate mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C).

  • Duration: Maintain reflux for 12–16 hours .

    • Process Control: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The disappearance of the isatin spot indicates completion.

Step 3: Work-up and Isolation
  • Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure (Rotary Evaporator) to minimize solubility of the product during precipitation.

  • Dilution: Dissolve the residue in distilled water (approx. 50 mL). Filter this alkaline solution to remove any unreacted, insoluble ketone (the "tar" often cited in literature).

  • Acidification: Cool the filtrate in an ice bath (0-5°C).

  • Precipitation: Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Critical Endpoint: Continue addition until pH 3–4 is reached. A voluminous off-white to yellow precipitate will form. Note: Avoid strong mineral acids (HCl) if possible, as they can trap salts or form hydrochloride salts of the quinoline nitrogen, complicating the melting point.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the cake 3x with cold water to remove excess salts and acid.

Step 4: Purification
  • Recrystallization: The crude product is typically recrystallized from Ethanol or Glacial Acetic Acid .

    • Dissolve the crude solid in boiling ethanol. If insoluble particles remain, perform a hot filtration.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours.

Workflow Visualization

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Hydrolysis Hydrolysis: Isatin + KOH (aq) 40°C, 15 min Start->Hydrolysis Addition Addition: + 4'-Tert-butylacetophenone + EtOH Hydrolysis->Addition Reflux Reaction: Reflux 85°C 12-16 Hours Addition->Reflux Evap Workup: Evaporate EtOH Dilute with H2O Reflux->Evap Filter1 Filtration 1: Remove insoluble ketone Evap->Filter1 Acidify Precipitation: Add AcOH to pH 4 Filter1->Acidify Filter2 Filtration 2: Collect Crude Product Acidify->Filter2 Recryst Purification: Recrystallize (EtOH) Filter2->Recryst End Final Product: Dry & Characterize Recryst->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Validation

To validate the synthesis, the following analytical data should be obtained.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 215–225°C (Consistent with 2-phenylquinoline-4-COOH analogues).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~1.35 ppm (9H, s): Distinctive singlet for the tert-butyl group.

    • δ ~7.5 - 8.8 ppm: Aromatic protons. Look for the characteristic quinoline protons (H-3, H-5, H-6, H-7, H-8). The H-3 proton typically appears as a singlet around 8.4 ppm.

    • δ ~13-14 ppm: Broad singlet for the carboxylic acid (-COOH).

  • Solubility: Soluble in DMSO, hot Ethanol, and alkaline water. Insoluble in neutral cold water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of ketone or insufficient base.Ensure KOH is in excess (at least 4 eq). Pre-hydrolyze Isatin as described.
Product Oiling Out Ethanol concentration too high during acidification.Ensure Ethanol is evaporated before acidification.
Impure Product (Red Color) Trapped Isatin or Isatinate.Wash the crude precipitate thoroughly with water. Recrystallize from Acetic Acid if color persists.

References

  • Pfitzinger, W. (1886).[6] J. Prakt. Chem., 33, 100. (Original description of the reaction).

  • Sangshetti, J. N., et al. (2014).[9] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

  • Al-Qawasmeh, R. A., et al. (2012).[3] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[9] Acta Crystallographica Section E. Link

  • Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[8] Link

Sources

Application Note: Doebner Reaction Conditions for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Doebner reaction is a multicomponent condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[1][2] Distinct from the Doebner-Miller synthesis (which utilizes


-unsaturated carbonyls), the Doebner reaction provides direct access to the cinchoninic acid scaffold, a critical pharmacophore in antimalarial, anti-inflammatory, and oncology drug discovery (e.g., STAT3 inhibitors).

This guide provides a modernized, robust framework for executing the Doebner reaction, moving beyond low-yielding classical methods to high-efficiency catalytic protocols. It addresses the mechanistic causality of side reactions and provides self-validating workflows for scale-up.

Mechanistic Insight & Critical Parameters

The Reaction Pathway

The reaction proceeds through a complex sequence involving Schiff base formation, Mannich-type addition, and oxidative aromatization.[2] Understanding this pathway is essential for troubleshooting low yields.

  • Imine Formation: Aniline condenses with the aldehyde to form an

    
    -arylimine (Schiff base).[2]
    
  • Enol Addition: The enol form of pyruvic acid attacks the imine (or vice-versa), forming a

    
    -amino- 
    
    
    
    -keto acid intermediate.
  • Cyclization: Intramolecular electrophilic substitution closes the ring to form a dihydroquinoline.

  • Aromatization: The dihydroquinoline intermediate undergoes oxidative dehydrogenation to form the final quinoline-4-carboxylic acid. In the absence of an external oxidant, this step often relies on disproportionation (hydrogen transfer), leading to the reduction of a portion of the imine substrate and consequently lowering yields.

Visualization: Mechanistic Flow

The following diagram illustrates the critical intermediates and the divergence point where oxidation is required.

DoebnerMechanism Start Substrates: Aniline + Aldehyde + Pyruvic Acid SchiffBase Intermediate 1: N-Arylimine (Schiff Base) Start->SchiffBase Condensation (-H2O) Addition Intermediate 2: Amino-Keto Acid (Mannich-type Adduct) SchiffBase->Addition + Pyruvic Acid (Enol) Cyclization Intermediate 3: Dihydroquinoline-4-carboxylic acid Addition->Cyclization Intramolecular Cyclization (-H2O) Oxidation Critical Step: Aromatization/Oxidation Cyclization->Oxidation Product Final Product: 2-Substituted Quinoline-4-carboxylic Acid Oxidation->Product -2H (Oxidative Dehydrogenation) SideProduct Side Reaction: Reduced Aniline/Imine (If H-transfer mechanism dominates) Oxidation->SideProduct Disproportionation

Figure 1: Mechanistic pathway of the Doebner reaction highlighting the critical aromatization step.[2]

Critical Process Parameters (CPPs)
ParameterStandard ConditionOptimization Logic
Solvent Ethanol or Acetic AcidAcetic Acid acts as both solvent and acid catalyst, promoting imine formation. Ethanol is preferred for green protocols but may require Lewis acid additives.
Catalyst None (Thermal) or Lewis AcidClassical thermal methods often yield tar. Lewis Acids (e.g.,

,

)
or Brønsted Acids (Sulfamic acid) accelerate the condensation and minimize polymerization.
Oxidant Air/None (Disproportionation)Relying on disproportionation limits theoretical yield to 50%. Adding a mild oxidant (e.g.,

, CAN ) or ensuring aerobic conditions can drive conversion to >90%.
Stoichiometry 1:1:1A slight excess of Aldehyde (1.1 eq) and Pyruvic Acid (1.2 eq) compensates for volatility and side reactions.

Experimental Protocols

Protocol A: Optimized Classical Synthesis (Acetic Acid Reflux)

Best for: Robust synthesis of simple derivatives on gram scale.

Reagents:

  • Aniline derivative (10 mmol)

  • Aldehyde (11 mmol)

  • Pyruvic acid (12 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (10 mmol) and aldehyde (11 mmol) in glacial acetic acid (20 mL).

  • Activation: Stir at room temperature for 15 minutes to pre-form the Schiff base (color change typically observed).

  • Addition: Add pyruvic acid (12 mmol) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    )  for 3–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) with vigorous stirring.

    • Precipitation: The product typically precipitates as a solid.

    • If no precipitate: Adjust pH to ~4–5 using 10% NaOH or saturated

      
       to reach the isoelectric point of the amino acid.
      
  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from ethanol or DMF/water.
Protocol B: Green Catalytic Synthesis (Aqueous/Ionic Liquid)

Best for: High-value substrates, electron-deficient anilines, and environmentally conscious workflows.

Reagents:

  • Aniline derivative (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Pyruvic acid (1.2 mmol)

  • Catalyst: Sulfamic acid (10 mol%) OR

    
     (10 mol%)
    
  • Solvent: Water (5 mL) or Ethanol/Water (1:1)

Procedure:

  • Setup: Combine aniline, aldehyde, pyruvic acid, and catalyst in a reaction vial.

  • Reaction:

    • Thermal: Heat to

      
       for 2–4 hours.
      
    • Microwave (Recommended): Irradiate at

      
      , 150 W for 10–20 minutes.
      
  • Work-up: Cool to room temperature. The product usually precipitates from the aqueous medium.

  • Isolation: Filter the solid. Wash with water to remove the water-soluble catalyst (e.g., sulfamic acid).

  • Yield: Typically 85–95% with high purity (>95%).

Workflow Visualization

ProtocolWorkflow Step1 Mix Reagents (Aniline + Aldehyde) Step2 Pre-stir (15 min) Schiff Base Formation Step1->Step2 Step3 Add Pyruvic Acid (+ Catalyst) Step2->Step3 Step4 Reflux / MW (Reaction) Step3->Step4 Step5 Quench/Precipitate (Ice Water / pH Adj) Step4->Step5 Step6 Filtration & Wash Step5->Step6

Figure 2: Operational workflow for the standard Doebner synthesis.

Substrate Scope & Performance Data

The electronic nature of the aniline significantly impacts yield. Electron-donating groups (EDGs) facilitate the reaction, while electron-withdrawing groups (EWGs) deactivate the aniline, often requiring Protocol B (Catalytic) for acceptable yields.

Table 1: Comparative Yields of Substituted 2-Phenylquinoline-4-carboxylic Acids

EntryAniline Substituent (R)AldehydeProtocol A Yield (%)Protocol B Yield (%)Notes
1H (Unsubstituted)Benzaldehyde65%88%Baseline standard.
24-OMe (EDG)Benzaldehyde72%92%Fast reaction; minimal tar.
34-Cl (Weak EWG)Benzaldehyde55%85%Requires longer reflux in Protocol A.
44-

(Strong EWG)
Benzaldehyde<30%78%Protocol B is critical. Acid catalysis helps overcome nucleophilicity loss.
5H4-Cl-Benzaldehyde68%90%Aldehyde electronics have minor impact compared to aniline.

Troubleshooting & Optimization

Issue: Tar/Polymer Formation

  • Cause: Polymerization of the aldehyde or Schiff base under harsh acidic/thermal conditions.

  • Solution: Switch to Protocol B (Water/Sulfamic Acid) . The aqueous medium precipitates the hydrophobic product as it forms, protecting it from side reactions.

Issue: Low Yield with EWG Anilines (e.g., Nitroaniline)

  • Cause: Reduced nucleophilicity of the amine prevents Schiff base formation.

  • Solution: Increase catalyst loading (20 mol% Lewis Acid) or use microwave irradiation to overcome the activation energy barrier.

Issue: Product Solubility in Work-up

  • Cause: Quinoline-4-carboxylic acids are amphoteric (zwitterionic).

  • Solution: Ensure the pH of the quench solution is near the isoelectric point (typically pH 4–5). If the solution is too acidic or too basic, the product will remain soluble.

References

  • Doebner, O. (1887).[2][3] "Ueber Chinolinsäuren." Annalen der Chemie, 242(2), 265–288.

  • BenchChem. (2025).[2][4] "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." BenchChem Application Library.

  • Nassar, E. (2016). "Sulfamic Acid: An Efficient and Recyclable Solid Acid Catalyst for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives in Water."[5][6] Modern Chemistry & Applications, 4(4).

  • Kouzi, S. A., et al. (2018). "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 23(12), 3251.

  • Luo, Y., et al. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 88.

Sources

Application Note: High-Affinity DHODH Inhibition using 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This guide details the application of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as TB-QCA ), a potent synthetic inhibitor of Dihydroorotate Dehydrogenase (DHODH). Structurally analogous to Brequinar, TB-QCA functions by occupying the ubiquinone-binding tunnel of the DHODH enzyme, effectively halting de novo pyrimidine biosynthesis.

Primary Applications:

  • Oncology: Inducing differentiation in Acute Myeloid Leukemia (AML) and triggering metabolic lethality in KRAS-mutant solid tumors.

  • Virology: Broad-spectrum inhibition of RNA viral replication (e.g., Dengue, SARS-CoV-2) by depleting the host nucleotide pool.

  • Immunology: Modulating T-cell proliferation and enhancing MHC-I antigen presentation.

Mechanism of Action: The Ubiquinone Blockade

DHODH is an inner-mitochondrial membrane enzyme that catalyzes the rate-limiting step of pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate. This reaction requires the transfer of electrons from Flavin Mononucleotide (FMN) to Ubiquinone (CoQ10) .

TB-QCA acts as a non-competitive inhibitor with respect to the substrate (DHO) but competes for the Ubiquinone binding site . The bulky tert-butyl group at the 2-position of the quinoline ring provides high-affinity hydrophobic interactions within the enzyme's lipid-access tunnel, physically preventing Ubiquinone from accepting electrons. This leads to:

  • Accumulation of upstream Dihydroorotate.[1]

  • Depletion of downstream Uridine Monophosphate (UMP).

  • Cell cycle arrest (S-phase) and metabolic stress.

Pathway Visualization

The following diagram illustrates the precise intervention point of TB-QCA within the mitochondrial membrane.

DHODH_Pathway cluster_mito Mitochondria Inner Membrane DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (FMN -> FMNH2) DHO->DHODH Oxidation Orotate Orotate (Product) UMP UMP -> UDP -> UTP (RNA/DNA Synthesis) Orotate->UMP Cytosolic Steps DHODH->Orotate QH2 Ubiquinol DHODH->QH2 Electron Transfer Q Ubiquinone (CoQ10) Q->DHODH Electron Acceptor RespChain Respiratory Chain (Complex III) QH2->RespChain TBQCA TB-QCA (Inhibitor) TBQCA->DHODH BLOCKS Q-Tunnel

Figure 1: Mechanism of Action. TB-QCA binds the hydrophobic tunnel of DHODH, preventing electron transfer to Ubiquinone and halting Orotate production.

Protocol A: In Vitro Enzymatic Inhibition Assay (DCIP Method)

Purpose: To determine the IC50 of TB-QCA against purified human DHODH. Principle: The assay uses 2,6-Dichlorophenolindophenol (DCIP) as an artificial electron acceptor. DCIP is blue (oxidized) and turns colorless (reduced) upon accepting electrons from the enzymatic reaction. The rate of absorbance decrease at 600 nm is proportional to DHODH activity.

Materials
  • Enzyme: Recombinant human DHODH (truncated ΔTM form recommended for solubility).

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQD) or CoQ10.

  • Chromogen: DCIP (Sigma-Aldrich).[2][3]

  • Inhibitor: TB-QCA (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (Critical for drug solubility and micelle formation).

Step-by-Step Workflow
  • Preparation: Prepare a 10x stock of the Assay Buffer containing 600 µM DCIP and 200 µM CoQD.

  • Inhibitor Dilution: Prepare a serial dilution of TB-QCA in DMSO (e.g., 10 µM down to 0.1 nM). Maintain constant DMSO concentration (max 1%) across all wells.

  • Incubation:

    • Add 80 µL of Assay Buffer (without L-DHO) to a 96-well clear plate.

    • Add 10 µL of recombinant DHODH enzyme (approx. 20–50 nM final conc).

    • Add 1 µL of TB-QCA dilution.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of L-DHO (final concentration 1 mM) to start the reaction.

  • Measurement: Immediately monitor absorbance at 600 nm in kinetic mode for 20 minutes (read every 30 seconds).

  • Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Normalize to DMSO control (100% activity).

Data Validation Criteria:

Parameter Acceptance Criteria Notes
Z-Factor > 0.5 If < 0.5, check pipette precision or Triton X-100 freshness.
Signal Window > 3-fold Difference between DMSO control and "No Substrate" blank.

| IC50 Expectation | < 50 nM | TB-QCA is a high-affinity inhibitor; values >100 nM suggest degradation. |

Protocol B: Cellular Target Engagement (Uridine Rescue)

Purpose: To confirm that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity. Logic: Cells treated with TB-QCA will die due to pyrimidine starvation. Adding exogenous Uridine allows cells to bypass the de novo pathway (via the salvage pathway), restoring viability. If Uridine rescues the cells, the effect is on-target.

Experimental Design
  • Cell Lines: A375 (Melanoma) or THP-1 (AML) are highly sensitive.

  • Controls:

    • Vehicle (DMSO)

    • Positive Control: Brequinar (1 µM)

    • Rescue Agent: Uridine (Sigma, cat# U3003)

Workflow
  • Seeding: Plate cells at 3,000 cells/well in 96-well white-walled plates (for luminescence). Allow attachment overnight.

  • Treatment Groups:

    • Group A: TB-QCA Dose Response (1 nM – 10 µM).

    • Group B: TB-QCA Dose Response + 100 µM Uridine .

  • Incubation: Incubate for 72 hours at 37°C / 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based viability reagent. Shake for 2 minutes, read luminescence.

Interpretation

The shift in the dose-response curve is the critical metric.

Rescue_Logic Start Treat Cells with TB-QCA Check Cell Death Observed? Start->Check OffTarget INVALID: General Toxicity / Off-Target Check->OffTarget No AddUridine Repeat with +100µM Uridine Check->AddUridine Yes Result Is Viability Restored? AddUridine->Result Result->OffTarget No (Toxicity persists) OnTarget VALIDATED: On-Target DHODH Inhibition Result->OnTarget Yes (Rescue)

Figure 2: Decision Tree for Uridine Rescue Experiments. Complete rescue confirms the mechanism is pyrimidine depletion.

Advanced Application: Ferroptosis Synergism

Recent studies indicate that DHODH inhibition sensitizes cells to Ferroptosis (iron-dependent cell death). DHODH normally reduces Ubiquinone to Ubiquinol, which acts as a radical-trapping antioxidant in the mitochondrial membrane, independent of the GPX4 pathway.

Protocol Modification: To test this vulnerability, co-treat cells with TB-QCA and a ferroptosis inducer (e.g., RSL3 or Erastin).

  • Synergy Check: TB-QCA should significantly lower the IC50 of RSL3.

  • Rescue Check: The cell death caused by this combination should be rescued by Liproxstatin-1 (lipid antioxidant) but not necessarily by Uridine alone, as the mechanism involves mitochondrial lipid peroxidation.

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

  • Mullen, S. R., et al. (2023). "DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation." eLife.

  • Mao, C., et al. (2021). "DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer." Nature.[4]

Sources

Application Note: Pharmacological Evaluation of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid (TBQCA) in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (TBQCA) is a synthetic derivative of the quinoline-4-carboxylic acid scaffold. Structurally analogous to Brequinar and Cinchophen , this compound class is pharmacologically characterized as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) .

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[1][2] In rapidly dividing cancer cells, inhibition of DHODH leads to the depletion of uridine and cytidine pools, resulting in cell cycle arrest and apoptosis. The tert-butyl moiety at the para-position of the phenyl ring significantly enhances the lipophilicity of TBQCA compared to its parent compounds, necessitating specific solubilization protocols to prevent precipitation in aqueous media.

Key Physicochemical Properties
PropertyDescriptionCritical Implication
Molecular Formula C₂₀H₁₉NO₂Moderate molecular weight (~305.37 g/mol ).
Lipophilicity (LogP) High (> 4.5 est.)Poor aqueous solubility. Requires DMSO for stock.
Target DHODH (Mitochondrial)Mechanism is Uridine-reversible .
Storage -20°C, DesiccatedProtect from moisture to prevent hydrolysis.

Experimental Workflow

The following workflow outlines the critical path for validating TBQCA activity. The "Rescue Assay" (Step 3) is the definitive test for on-target specificity (DHODH inhibition).

ExperimentalWorkflow Stock Stock Prep (10-50 mM in DMSO) QC Solubility QC (Visual Check) Stock->QC Screen Cytotoxicity Screen (MTT/CCK-8) QC->Screen Dilute <0.5% DMSO Rescue Mechanistic Rescue (+/- Uridine) Screen->Rescue If IC50 < 10µM Flow Cell Cycle Analysis (Flow Cytometry) Rescue->Flow Confirm S-phase Arrest

Figure 1: Step-by-step validation workflow for TBQCA. Note the critical Solubility QC step before cellular application.

Reconstitution & Storage Protocol

Warning: The tert-butyl group renders this compound highly hydrophobic. Standard aqueous dilution protocols will result in immediate precipitation, leading to false-negative results.

  • Weighing: Weigh the lyophilized powder in a static-free environment.

  • Solvent: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 20 mM . Vortex vigorously for 1 minute.

    • Note: Do not use Ethanol; solubility is often insufficient for high-concentration stocks.

  • Clarification: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock into pre-warmed culture media. Ensure the final DMSO concentration on cells is ≤ 0.5% (v/v) to avoid solvent toxicity.

Protocol A: Cytotoxicity Profiling (Dose-Response)

This assay determines the IC50 (half-maximal inhibitory concentration).

Materials
  • Cell Lines:

    • Sensitive: AML (THP-1, HL-60) or Triple-Negative Breast Cancer (MDA-MB-231). These lines have high pyrimidine demand.

    • Resistant: Non-proliferating fibroblasts (e.g., MRC-5) as a toxicity control.

  • Reagents: CCK-8 or CellTiter-Glo (ATP) assay kits.

Procedure
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24 hours to allow attachment (for adherent lines).

  • Treatment: Prepare a serial dilution of TBQCA (e.g., 0.01 µM to 100 µM, 1:3 dilution series).

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Doxorubicin (1 µM) or Brequinar (if available).

  • Incubation: Treat cells for 72 hours . (DHODH inhibitors act slowly as they deplete existing nucleotide pools; 24h is often insufficient).

  • Readout: Add detection reagent according to manufacturer instructions. Read absorbance (450 nm) or luminescence.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve to calculate IC50.

Protocol B: The "Rescue Experiment" (Mechanistic Validation)

Scientific Rationale: If TBQCA acts via DHODH inhibition, it starves the cell of Uridine. Providing exogenous Uridine bypasses the blockade, restoring cell viability. If Uridine fails to rescue the cells, the compound has off-target toxicity.

Mechanism Diagram

DHODH_Pathway Glutamine Glutamine + HCO3 DHO Dihydroorotate Glutamine->DHO CAD Complex Orotate Orotate DHO->Orotate inhibited by TBQCA DHODH DHODH Enzyme (Mitochondrial) DHODH->DHO UMP UMP -> UDP -> UTP Orotate->UMP DNA DNA/RNA Synthesis UMP->DNA TBQCA TBQCA (Inhibitor) TBQCA->DHODH Inhibits Uridine Exogenous Uridine (Rescue) Uridine->UMP Salvage Pathway

Figure 2: Mechanism of Action.[3] TBQCA blocks the de novo pathway. Exogenous Uridine utilizes the salvage pathway to bypass the block.

Procedure
  • Setup: Prepare two identical 96-well plates with cancer cells.

  • Group A (Test): Treat with TBQCA at 2x the IC50 concentration determined in Protocol A.

  • Group B (Rescue): Treat with TBQCA (2x IC50) + Uridine (100 µM) .

    • Note: Uridine stock should be prepared in water or PBS.

  • Incubation: 72 hours.

  • Result Interpretation:

    • On-Target: Group A shows <20% viability; Group B shows >80% viability.

    • Off-Target: Both groups show low viability (cytotoxicity is not related to pyrimidine starvation).

Protocol C: Cell Cycle Analysis

DHODH inhibition typically causes S-phase arrest (due to lack of nucleotides for replication) or G1/S arrest.

  • Harvest: Collect 1x10⁶ cells after 24-48h treatment with TBQCA.

  • Fixation: Wash with PBS, then fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away. Resuspend in PBS containing:

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) (50 µg/mL)

  • Analysis: Incubate 30 min at 37°C. Analyze via Flow Cytometry (FL2 channel).

  • Expected Outcome: A significant accumulation of cells in the S-phase compared to DMSO control.

References

  • BenchChem. (2025).[3] The Diverse Biological Activities of Quinoline-4-Carboxylic Acids. Retrieved from

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012). Expert Opinion on Therapeutic Patents.
  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Oncogene-Induced Senescence. Cell. (Context: Establishes the Uridine rescue protocol).
  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Phenyl-4-quinolinecarboxylic acid Product Specification. Retrieved from

Sources

Application Note: Integrated Screening Workflow for Novel Quinoline Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, historically validated by the success of fluoroquinolones (e.g., Ciprofloxacin). However, the rise of antimicrobial resistance (AMR)—specifically through efflux pump overexpression and gyrA/parC mutations—demands a rigorous screening strategy for new derivatives.

The Challenge: Novel quinolines often exhibit high lipophilicity (LogP > 3), leading to aqueous solubility issues that cause false negatives in standard optical density (OD) assays. Furthermore, distinguishing between general cytotoxicity and specific bacterial target engagement is critical early in the pipeline.

The Solution: This guide moves beyond basic phenotypic screening. We integrate a modified Resazurin-based MIC assay (to bypass solubility artifacts) with a DNA Gyrase Supercoiling Inhibition assay (to validate mechanism) and a Selectivity Index (SI) calculation (to ensure safety).

Compound Management & Solubility (Critical Pre-Step)

Causality: Quinolines are planar, aromatic systems that frequently stack and precipitate in aqueous media (Müller-Hinton Broth). If a compound precipitates, it is not bioavailable, leading to an artificially high MIC (false negative).

Protocol: Stock Preparation
  • Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during dispensing, altering concentrations.

  • Concentration: Prepare a 10 mM or 20 mg/mL master stock.

  • Visual Check: Sonicate for 5 minutes. Inspect for turbidity. If turbid, add DMSO until clear.

  • Working Solution: Dilute stock 1:100 in culture media immediately before use to keep final DMSO < 1%.

    • Note: Most bacteria tolerate up to 2% DMSO, but 1% is the gold standard to prevent solvent-induced membrane permeabilization.

Primary Screening: Resazurin-Modified MIC Assay

Standard: CLSI M07-A10 (Broth Microdilution). Modification: Use of Resazurin (Alamar Blue) as a redox indicator. Why: Traditional turbidity (OD600) readings are unreliable if the quinoline derivative precipitates or is intrinsically colored/fluorescent. Resazurin provides a colorimetric/fluorometric readout of metabolic activity (Blue = Dead/No Growth; Pink = Live/Growth).[1]

Experimental Workflow Diagram

MIC_Workflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (2-fold in MH Broth) Stock->Dilution Dilute Inoculation Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Add to Plate Incubation Incubation (16-20h @ 37°C) Inoculation->Incubation Dye Add Resazurin (0.015%) Incubation->Dye Post-Growth Readout Readout (Fluor/Color) Dye->Readout 1-2h Incubation

Figure 1: Step-by-step workflow for the Resazurin-modified Broth Microdilution Assay.

Detailed Protocol
  • Plate Setup: Use sterile 96-well flat-bottom plates.

  • Media: Cation-Adjusted Müller-Hinton Broth (CAMHB).

  • Dilution:

    • Add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of compound (at 2x desired top concentration) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Controls: Col 11 is Growth Control (Bacteria + Media + DMSO). Col 12 is Sterility Control (Media only).

  • Inoculum:

    • Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

    • Add 100 µL inoculum to wells 1-11. Final cell density: ~5 x 10^5 CFU/mL.

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1-2 hours.

    • Scoring:

      • Blue/Purple: No growth (Inhibition).

      • Pink: Growth (Metabolic reduction of resazurin to resorufin).[1]

    • MIC Definition: The lowest concentration well that remains blue.[2]

Mechanistic Validation: DNA Gyrase Inhibition

To confirm the novel quinoline acts via the expected mechanism (and not non-specific membrane lysis), a DNA supercoiling assay is required.

Mechanism: Quinolines stabilize the DNA-Gyrase cleavable complex, preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks.

Pathway Diagram

MoA_Pathway Gyrase DNA Gyrase (Topoisomerase II) Complex Gyrase-DNA Complex (Transient Strand Break) Gyrase->Complex Binding DNA Relaxed Plasmid DNA DNA->Complex Binding Trapped Trapped Cleavable Complex (Frozen) Complex->Trapped + Quinoline Binding Supercoiled Supercoiled DNA (Normal Function) Complex->Supercoiled ATP Hydrolysis (Normal) Quinoline Quinoline Derivative (Inhibitor) Quinoline->Trapped Trapped->Supercoiled Blocked Frag DNA Fragmentation (Cell Death) Trapped->Frag Replication Fork Collision

Figure 2: Mechanism of Action. Quinolines trap the Gyrase-DNA complex, preventing supercoiling and causing lethal fragmentation.[3]

Protocol: Gel-Based Supercoiling Assay
  • Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (holoenzyme), Assay Buffer (ATP, Mg2+).

  • Reaction:

    • Mix Plasmid (0.5 µg) + Gyrase (1 U) + Test Compound (at 1x, 5x, 10x MIC).

    • Incubate at 37°C for 30 minutes.

  • Stop: Add Stop Buffer (SDS + Proteinase K) to digest the enzyme.

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel; stain post-run).

  • Interpretation:

    • Negative Control (No Enzyme): Band stays high (Relaxed/Open Circular).

    • Positive Control (Enzyme + No Drug): Band migrates fast (Supercoiled).

    • Effective Quinoline: Band stays high (Relaxed), indicating Gyrase could not supercoil the DNA.

Safety Profiling: Selectivity Index (SI)

A potent antibacterial is useless if it kills mammalian cells at the same concentration. The Selectivity Index (SI) quantifies the therapeutic window.

Target: Mammalian cell lines (e.g., HEK293, HepG2, or Vero). Assay: MTT or MTS Assay (Mitochondrial activity).

Data Analysis & Calculation
ParameterDefinitionDesired Value
MIC Minimum Inhibitory Concentration (Bacteria)< 1-2 µg/mL
CC50 Cytotoxic Concentration 50% (Mammalian)> 50-100 µg/mL
SI Selectivity Index (CC50 / MIC) > 10

Interpretation:

  • SI < 1: Toxic. The compound kills host cells at the same rate as bacteria.

  • SI 1 - 10: Narrow therapeutic window. Likely unsafe for systemic use; potential for topical.

  • SI > 10: Promising hit.[4] Prioritize for in vivo PK/PD studies.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[5]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[6] Methods, 42(4), 321-324. [Link]

  • Orme, T., et al. (2023). Selectivity Index Calculations for Antimicrobial Peptides and Small Molecules. Scientific Reports. [Link]

Sources

Application Note: High-Throughput Screening of a 2-Phenylquinoline-4-Carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-phenylquinoline-4-carboxylic acid scaffold (often termed the "Pfitzinger scaffold") represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated potent activity as NK-1 receptor antagonists, anti-inflammatory agents (COX-2 inhibition), and, more recently, as inhibitors of Dihydroorotate Dehydrogenase (DHODH) —a critical enzyme in de novo pyrimidine biosynthesis.

This application note details a comprehensive workflow for the high-throughput screening (HTS) of a focused library of these quinoline derivatives. Unlike generic screening guides, this document connects the chemical origin of the library (Pfitzinger synthesis) directly to the biological readout (DCIP-coupled enzymatic assay), ensuring that the screener understands the physicochemical properties of the compounds they are handling.

Why DHODH?

DHODH is a validated target for autoimmune diseases (e.g., Rheumatoid Arthritis) and oncology (AML). Quinoline-4-carboxylic acids mimic the ubiquinone binding site of the enzyme, making them ideal candidates for competitive inhibition screening.

Library Generation: The Pfitzinger Reaction

Understanding the chemical inputs is crucial for troubleshooting solubility issues during HTS.

The library is generated via the Pfitzinger reaction, a robust condensation of isatin derivatives with acetophenones under alkaline conditions. This reaction is highly amenable to parallel synthesis, allowing for the rapid generation of diverse 2-phenylquinoline-4-carboxylic acid analogs.

Workflow Visualization: Library Synthesis

The following diagram illustrates the parallel synthesis logic used to generate the library plates.

PfitzingerSynthesis Isatin Isatin Derivatives (R1-substituted) Reaction Pfitzinger Condensation (KOH, EtOH, Reflux/MW) Isatin->Reaction Acetophenone Acetophenone Derivatives (R2-substituted) Acetophenone->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Ring Expansion Library 2-Phenylquinoline-4-COOH Library (DMSO Stock) Workup->Library Purification & Plating

Figure 1: Parallel synthesis workflow. Diversity is introduced via R1 (isatin) and R2 (acetophenone) substitutions.

HTS Assay Principle: DCIP-Coupled Reduction

Mechanism: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of Flavin Mononucleotide (FMN) and a co-factor (Ubiquinone). Readout: In this in vitro assay, we use 2,6-Dichloroindophenol (DCIP) as the terminal electron acceptor.

  • State A (Substrate): DCIP is Blue (High Absorbance at 600 nm).

  • State B (Product): DCIP is Reduced to DCIPH2 (Colorless).

  • Inhibition: A "Hit" prevents the color change (Well remains Blue).

Mechanistic Pathway[1][2]

DHODH_Mechanism DHO Dihydroorotate (Substrate) Enzyme DHODH Enzyme (FMN -> FMNH2) DHO->Enzyme Oxidation Orotate Orotate (Product) Enzyme->Orotate DCIP_Red DCIP (Reduced) COLORLESS (A600 Low) Enzyme->DCIP_Red Reduction DCIP_Ox DCIP (Oxidized) BLUE (A600 High) DCIP_Ox->Enzyme Electron Acceptor Inhibitor Quinoline Inhibitor (Library Compound) Inhibitor->Enzyme Blocks Ubiquinone Site

Figure 2: The biochemical coupling of DHO oxidation to DCIP reduction. Inhibitors block the electron transfer, maintaining the blue signal.

Experimental Protocols

Reagents & Equipment
ComponentSpecificationNotes
Enzyme Human recombinant DHODH (30-50 kDa)Avoid freeze-thaw cycles. Store at -80°C.
Substrate L-Dihydroorotate (L-DHO)Prepare fresh in assay buffer.
Chromogen 2,6-Dichloroindophenol (DCIP)Light sensitive. Protect stock solutions.
Co-factor Decylubiquinone (Qd)Essential for electron transfer coupling.
Positive Control Brequinar or LeflunomideValidated DHODH inhibitors.
Plate Type 384-well Clear Bottom, Black WallClear bottom essential for Absorbance read.
Protocol 1: Assay Validation (Z-Factor Determination)

Before screening the library, the assay window must be validated.

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Dispense: Add 20 µL of Enzyme Mix (10 nM final DHODH, 100 µM Qd) to all wells.

  • Controls:

    • Max Signal (No Inhibition): Add 0.5 µL DMSO.

    • Min Signal (100% Inhibition): Add 0.5 µL Brequinar (10 µM final).

  • Start Reaction: Add 30 µL Substrate Mix (200 µM L-DHO, 60 µM DCIP).

  • Incubate: 20 minutes at Room Temperature (protected from light).

  • Read: Measure Absorbance at 600 nm (A600).

  • Calculate Z':

    
    
    Target Z' > 0.5 for robust screening.
    
Protocol 2: Primary Screen (384-Well Format)
  • Library Stamping: Transfer 50 nL of library compounds (10 mM DMSO stock) to assay plates using an acoustic dispenser (e.g., Echo 550). Final concentration ~10 µM.

  • Reagent Addition:

    • Dispense 20 µL Enzyme/Cofactor Mix using a bulk dispenser (e.g., Multidrop Combi).

    • Tip: Include Triton X-100 to prevent compound aggregation, a common issue with planar quinolines.

  • Pre-Incubation: 10 mins at RT to allow compound-enzyme binding.

  • Reaction Initiation: Dispense 30 µL Substrate/DCIP Mix.

  • Kinetic Read (Optional but Recommended): Read A600 every 2 minutes for 20 minutes to identify false positives (e.g., compounds that precipitate or are naturally dark colored).

  • Endpoint Read: Take final A600 at 20 minutes.

Data Analysis & Hit Selection

The 2-phenylquinoline-4-carboxylic acid scaffold is generally fluorescent. While this assay uses Absorbance (A600), be wary of compounds with intrinsic color (quenching).

Hit Triage Logic
  • Normalization: Calculate % Inhibition relative to High (DMSO) and Low (Brequinar) controls.

    
    
    (Note: Since reaction decreases A600, Inhibitors will have HIGHER A600 than DMSO controls).
    
  • Threshold: Define Hits as compounds > 3 Standard Deviations from the mean of the negative control (or > 50% inhibition).

  • Artifact Removal:

    • Color Interference: Check A600 at T=0. If high, the compound is colored.

    • Aggregators: Check Hill slope in dose-response. Slopes > 2.0 often indicate promiscuous aggregation.

Screening Workflow Diagram

HTS_Workflow Library_Source Library Source Plate (384-well / 10mM DMSO) Acoustic Acoustic Transfer (50 nL -> Assay Plate) Library_Source->Acoustic Dispense_1 Dispense Enzyme + Qd (Pre-incubation 10m) Acoustic->Dispense_1 Dispense_2 Dispense DHO + DCIP (Start Reaction) Dispense_1->Dispense_2 Read Read A600 (Kinetic or Endpoint) Dispense_2->Read Analysis Calculate % Inhibition & Z-Factor Read->Analysis

Figure 3: Step-by-step liquid handling workflow for the primary screen.

References

  • Scaffold Bioactivity

    • Zhang, L., et al. (2022).[1] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[1] Frontiers in Chemistry.

  • Library Synthesis (Pfitzinger Reaction)

    • Shiri, A., et al. (2014).[1] "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Current Organic Chemistry.

  • DHODH Assay Protocol

    • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • DCIP Assay Methodology

    • Reis, R., et al. (2017). "High-Throughput Screening for Inhibitors of Dihydroorotate Dehydrogenase." SLAS Discovery.

  • General HTS Principles

    • Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." PNAS.

Sources

Application Note: LC-MS/MS Method Development for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development strategy for 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as TB-QCA ). This compound belongs to the 2-phenylquinoline-4-carboxylic acid (cinchophen) class, often utilized as intermediates for antitumor agents, SIRT3 inhibitors, and receptor modulators.[1]

The Analytical Challenge: TB-QCA presents a dual challenge:

  • Amphoteric Nature: It contains a basic quinoline nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ), leading to zwitterionic behavior.[1][2][3]
  • Extreme Lipophilicity: The tert-butyl group significantly increases the LogP compared to standard quinolines, creating risks of column fouling, carryover, and poor solubility in aqueous mobile phases.[1]

This guide moves beyond generic templates to provide a "First Principles" approach to capturing this hydrophobic zwitterion.

Physicochemical Profiling & Solubility Strategy

Before touching the LC-MS, we must define the solute's behavior.[1][2]

PropertyValue (Est.)Implication for Method Development
Molecular Formula

Monoisotopic Mass: ~305.14 Da
LogP > 4.5Highly hydrophobic.[1][3] Will retain strongly on C18.[1][3] Requires high organic content for elution.[1][3]
Solubility Water: InsolubleMeOH: SolubleDMSO: SolubleCritical: Do not use 100% aqueous diluents.[1][2][3] Stock solutions must be in DMSO or MeOH.[1][3]
Ionization AmphotericCan ionize in ESI(+) (as

) or ESI(-) (as

).[1][2][3]
Sample Preparation Protocol
  • Stock Solution: Dissolve 1 mg TB-QCA in 1 mL DMSO . (Avoid pure methanol for primary stock if stability is unknown, as esterification can occur over time in acidic methanol).[3]

  • Working Standard: Dilute stock into 50:50 Acetonitrile:Water.

    • Why? Diluting solely in water will cause precipitation.[1][3] Diluting solely in ACN may cause peak distortion (solvent effect) if the starting gradient is low organic.[1][3]

Method Development Decision Matrix

The following decision tree illustrates the logic flow for optimizing the separation of lipophilic ampholytes.

MethodDevelopment Start Analyte: TB-QCA (Hydrophobic Zwitterion) Ionization Step 1: Ionization Mode Scout ESI+ vs ESI- Start->Ionization ESI_Pos ESI(+) Acidic Mobile Phase (Protonates Quinoline N) Ionization->ESI_Pos ESI_Neg ESI(-) Basic Mobile Phase (Deprotonates COOH) Ionization->ESI_Neg Decision_Ion Select ESI(+) (Higher Sensitivity for Quinolines) ESI_Pos->Decision_Ion Preferred Column Step 2: Column Selection Decision_Ion->Column C18 C18 Column Risk: Excessive Retention Column->C18 C8_Phenyl C8 or Phenyl-Hexyl Benefit: Balanced Retention Pi-Pi Selectivity Column->C8_Phenyl MobilePhase Step 3: Mobile Phase C8_Phenyl->MobilePhase Recommended Additives 0.1% Formic Acid + 2mM Amm. Formate MobilePhase->Additives Carryover Step 4: Carryover Mitigation (Crucial for t-Butyl group) Additives->Carryover

Figure 1: Logical workflow for developing a method for lipophilic quinoline derivatives.

LC-MS/MS Operational Protocol

A. Mass Spectrometry Parameters (Source Optimization)

While carboxylic acids often suggest Negative Mode, the quinoline ring is a "proton sponge."[2][3] ESI Positive Mode is recommended as the primary approach for sensitivity, using the nitrogen for protonation.[3]

  • Ion Source: Electrospray Ionization (ESI)[1][3][4]

  • Polarity: Positive (+)[1][3]

  • Precursor Ion:

    
     306.15 
    
    
    
  • MRM Transitions (Scouting):

    • Quantifier:

      
       (Loss of HCOOH/COOH, typical for carboxylic acids).[3]
      
    • Qualifier:

      
       (Loss of Methyl from t-butyl + COOH).[1][3]
      
    • Qualifier:

      
       (Loss of water, if observed).[3]
      

Note: If matrix interference is high in ESI(+), switch to ESI(-) targeting


 304.1 

.[1][3]
B. Chromatography (UHPLC)

The tert-butyl group acts as a hydrophobic anchor.[1][2][3] On a standard C18 column, this molecule may elute very late or tail significantly.[1]

  • Column: Phenyl-Hexyl or C8 (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

    • Rationale: Phenyl-Hexyl phases provide

      
       interactions with the quinoline ring, offering unique selectivity compared to C18, and generally slightly lower hydrophobicity, allowing faster elution of the tert-butyl group.[1]
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Note: Methanol can be used but increases backpressure and may broaden peaks for this specific lipophile.[1][3]

  • Gradient:

    • Start at 30% B (Not 5% B).[1][3] Why? Starting too low will cause the hydrophobic analyte to crash out at the head of the column or stick irreversibly.[3]

    • Ramp to 95% B over 4 minutes.

    • Hold 95% B for 1.5 minutes (Critical to wash the t-butyl group).[1][3]

C. The "Carryover Killer" Wash

Lipophilic compounds like TB-QCA stick to injection needles and valve rotors.[1][3]

  • Weak Wash: 50:50 Water:Acetonitrile.[1][2][3]

  • Strong Wash: 1:1:1 Acetonitrile:Methanol:Isopropanol (IPA) + 0.1% Formic Acid. [1][3]

    • Mechanism:[1][3][5] IPA is essential to solubilize the tert-butyl moiety and remove it from Teflon/PEEK surfaces in the fluidic path.[1][3]

Validation & Troubleshooting Guide

Linearity and Range
  • Expected Range: 1 ng/mL to 2000 ng/mL.

  • Curve Fitting: Linear

    
     weighting.[1][3] The quadratic nature of the detector might appear at high concentrations due to dimer formation (common with carboxylic acids); if so, reduce the upper limit.[3]
    
Common Failure Modes
SymptomRoot CauseCorrective Action
Peak Tailing Secondary interactions between basic quinoline N and residual silanols.[1][3]Increase buffer strength (Ammonium Formate) to 5-10 mM. Ensure pH is < 3.[1]5.
Ghost Peaks Carryover from previous high-concentration injection.[1][3]Implement the IPA-based Strong Wash (Section 4C).[1][3] Switch to a glass-lined vial if sticking to plastic occurs.[1][3]
Signal Drift Source contamination.[1][3]The tert-butyl group is "sticky."[1][3] Divert flow to waste for the first 1 min and last 2 mins of the gradient.
Low Sensitivity Ion suppression.[1][3]Check if ESI(-) offers better S/N in the specific matrix (e.g., plasma).[1][2][3]

References

  • PubChem. (2025).[1][2][3] 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analogous Structure).[1][2][3][6] National Library of Medicine.[1] Available at: [Link][1][2][3]

  • Schwartz, H., et al. (2024).[1][3][4] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B. Available at: [Link][1][2][3]

  • Patel, D.B., et al. (2017).[1][3] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation.[1][7] Journal of Chemical and Pharmaceutical Research.[1][7] Available at: [Link]

  • Frontiers in Pharmacology. (2022).[1][3] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[1][3][8] Available at: [Link][1][2][3][4][7][9][10]

Sources

How to formulate 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the formulation of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid for in vivo administration.

Compound Classification: Lipophilic Weak Acid (Quinoline-4-carboxylic acid pharmacophore). Key Challenges: High lipophilicity (due to the tert-butyl group) and pH-dependent solubility. Recommended Vehicles: Meglumine-based aqueous solution (IV/IP) or Methylcellulose suspension (PO).

Part 1: Pre-Formulation Analysis

Before attempting formulation, it is critical to understand the physicochemical behavior of the molecule. The tert-butyl group significantly increases the partition coefficient (LogP) compared to simple quinoline acids (e.g., Cinchophen), reducing native water solubility even in the ionized state.

PropertyEstimated ValueImplication for Formulation
Chemical Class Quinoline-4-carboxylic acidWeak acid; soluble at high pH, insoluble at low pH.
pKa (Acidic) ~4.2 – 4.8 (Carboxyl group)Requires pH > 7.0 for complete ionization (salt formation).
LogP (Lipophilicity) > 5.0 (High)The sodium salt may still be poorly soluble or form micelles. Meglumine is preferred over Sodium.
Solubility Profile DMSO (++), Ethanol (+), Water (-)Stock solutions should be prepared in DMSO or basic aqueous buffers.

Part 2: Formulation Decision Matrix

Select the protocol based on your required route of administration and target concentration.

FormulationDecision Start Select Administration Route Route_IV Intravenous (IV) / Intraperitoneal (IP) (Solution Required) Start->Route_IV Route_PO Oral Gavage (PO) (Suspension Acceptable) Start->Route_PO Check_Conc Target Concentration? Route_IV->Check_Conc Protocol_C PROTOCOL C: Suspending Vehicle (0.5% Methylcellulose) Route_PO->Protocol_C Low_Conc < 5 mg/mL Check_Conc->Low_Conc Low Dose High_Conc > 5 mg/mL Check_Conc->High_Conc High Dose Protocol_A PROTOCOL A: In Situ Meglumine Salt (Preferred Biocompatible) Low_Conc->Protocol_A Protocol_B PROTOCOL B: Co-Solvent System (DMSO/PEG400/Saline) High_Conc->Protocol_B

Figure 1: Decision tree for selecting the optimal vehicle based on route and dosage requirements.

Part 3: Detailed Experimental Protocols

Protocol A: In Situ Meglumine Salt Solution (IV/IP Preferred)

Rationale: Simple sodium salts of very lipophilic acids can "salt out" or act as soaps (detergents), causing hemolysis. N-Methylglucamine (Meglumine) creates a bulky organic counter-ion that enhances solubility and reduces local tissue irritation. This is the gold standard for quinoline-carboxylic acids (similar to Brequinar formulations).

Reagents:

  • Compound: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid[1]

  • N-Methylglucamine (Meglumine)

  • Water for Injection (WFI) or Saline (0.9% NaCl)

  • 1N NaOH and 1N HCl (for fine pH adjustment)

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the molar mass of your compound (MW ≈ 305.37 g/mol ) and Meglumine (MW = 195.21 g/mol ). You need a 1:1.1 molar ratio (slight excess of Meglumine).

  • Weighing: Weigh the required amount of drug substance into a sterile glass vial.

  • Solubilization:

    • Add the calculated amount of Meglumine (dissolved in a small volume of water) to the drug.

    • Alternative: If Meglumine is solid, add it directly with the drug and add ~80% of the final volume of water.

  • Heating/Sonication: Vortex and sonicate at 40°C. The solution should turn clear as the salt forms.

  • pH Adjustment: Check pH. It should be between 8.0 and 9.0.[2]

    • Note: Do not lower pH below 7.5, or the free acid will precipitate.

  • Dilution: Bring to final volume with Saline or 5% Dextrose (D5W).

  • Filtration: Filter sterilize using a 0.22 µm PES membrane.

Stability: Prepare fresh. Use within 24 hours.

Protocol B: Co-Solvent System (High Dose IP)

Rationale: If the concentration is too high for a salt formulation, or if the pH requirement is physiologically poorly tolerated, a co-solvent system traps the lipophilic tert-butyl tail in organic pockets.

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant/Stabilizer)

  • 50% Saline (Diluent)

Step-by-Step Procedure:

  • Dissolve Drug: Dissolve the pure compound completely in the calculated volume of DMSO . Ensure no crystals remain.

  • Add Co-solvents: Add PEG 400 and Tween 80 to the DMSO solution. Vortex thoroughly. The solution will be viscous and clear.

  • Aqueous Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Critical Step: Adding saline too fast causes "shock precipitation." If cloudiness occurs, sonicate until clear.

  • Verification: Inspect for micro-precipitates under a light source. The formulation should be a clear, slightly yellow liquid.

Protocol C: Oral Suspension (PO)

Rationale: For oral delivery, complete solubilization is often unnecessary. A stable suspension ensures homogenous dosing. The surfactant (Tween) wets the hydrophobic tert-butyl surface.

Vehicle Composition:

  • 0.5% Methylcellulose (MC) (Viscosity enhancer)

  • 0.1% Tween 80 (Wetting agent)

  • 99.4% Water

Step-by-Step Procedure:

  • Vehicle Prep: Prepare the 0.5% MC solution in advance (requires heating water to 80°C, dispersing MC powder, and cooling overnight at 4°C).

  • Wetting: Weigh the drug powder into a mortar. Add the Tween 80 and a few drops of the MC vehicle.

  • Trituration: Grind the mixture with a pestle to form a smooth, lump-free paste. This breaks down crystal aggregates.

  • Dilution: Gradually add the remaining MC vehicle while triturating (Geometric Dilution method) to ensure homogeneity.

  • Transfer: Transfer to a vial and vortex immediately before dosing.

Part 4: Quality Control & Troubleshooting

ObservationCauseCorrective Action
Precipitation on Injection pH Shock (Blood pH 7.4 < Drug pH)Slow injection rate. Ensure formulation pH is not > 9.0. Switch to Protocol B if salt is unstable at pH 7.4.
Cloudiness in Protocol A Incomplete Salt FormationAdd small aliquots of 1N NaOH or more Meglumine. Heat to 50°C.
Viscosity too high (Protocol B) High PEG contentReduce PEG 400 to 30%; increase Saline.

References

  • Brequinar Analog Formulation

    • Source: Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.
    • Relevance: Establishes the standard for formulating lipophilic quinoline-4-carboxylic acids using aqueous salt forms (Sodium/Meglumine) for in vivo efficacy.
    • URL:[Link]

  • Meglumine Salt Advantages

    • Source: FDA Center for Drug Evaluation and Research.
    • Relevance: Validates the use of N-methylglucamine for solubilizing acidic drugs with poor water solubility to prevent phlebitis and precipit
    • URL:[Link]

  • Quinoline-4-Carboxylic Acid Chemistry

    • Source: PubChem Compound Summary for Quinoline-4-carboxylic acid deriv
    • Relevance: Provides physicochemical data (pKa, H-bond donors)
    • URL:[Link]

Sources

High-Throughput Cell Viability Screening of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous protocol for evaluating the cytotoxicity of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid , a lipophilic quinoline derivative with potential anticancer properties. Unlike standard aqueous-soluble drugs, this compound presents specific challenges regarding solubility and potential assay interference due to its hydrophobic tert-butyl moiety and conjugated quinoline scaffold. This guide details a self-validating MTT workflow, emphasizing solvent management (DMSO limits), precipitation controls, and data normalization to ensure reproducibility in drug discovery campaigns.

Introduction & Mechanistic Rationale

The Compound: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (MW ≈ 305.35 g/mol ) belongs to a class of pharmacophores often investigated for DHODH inhibition , SIRT modulation , and general antiproliferative activity against solid tumors (e.g., MCF-7, HeLa).

The Challenge: The tert-butyl group significantly increases lipophilicity (cLogP > 4.0), making the compound prone to precipitation in aqueous cell culture media. Furthermore, the quinoline nitrogen and carboxylic acid moiety can occasionally interact with tetrazolium salts or alter mitochondrial pH, necessitating strict cell-free controls.

The Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan. This reduction occurs only in metabolically active cells, serving as a proxy for viability.

Pre-Experimental Preparation

Compound Stock Solution
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.2 µm).

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Calculation: To make 1 mL of 50 mM stock, weigh 15.27 mg of powder and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Visual Check: Vortex vigorously. Ensure no particulate matter remains. If turbid, sonicate for 5–10 minutes at 37°C.

Reagents & Materials[1][2]
  • MTT Reagent: 5 mg/mL in PBS (pH 7.4). Sterile filter and store at 4°C in the dark.

  • Solubilization Buffer: 100% DMSO (preferred for this hydrophobic compound) or SDS-HCl solution.

  • Cell Lines: Adherent cancer lines (e.g., MCF-7, A549) or suspension lines (e.g., K-562).

Experimental Protocol: Step-by-Step

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize adherent cells and count using a hemocytometer.

  • Density Optimization: Seed cells in 96-well flat-bottom plates.

    • Adherent: 3,000 – 5,000 cells/well.

    • Suspension: 10,000 – 20,000 cells/well.

  • Volume: 100 µL per well.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

    • Edge Effect Control: Fill outer edge wells with 200 µL PBS; do not use for data.

Phase 2: Compound Treatment (Day 1)

Critical Step: The final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Serial Dilution (2x Concentrate): Prepare 2x concentrations in culture medium (so adding 100 µL to the existing 100 µL in the well yields 1x).

    • Example: For a top concentration of 100 µM, prepare 200 µM in medium (diluted from DMSO stock).

  • Precipitation Check: Before adding to cells, hold the diluted medium up to a light source. If the solution is cloudy (Tyndall effect), the compound has precipitated. Do not proceed. Sonicate or lower the concentration range.

  • Treatment: Add 100 µL of drug-containing medium to test wells.

  • Controls (n=3 to n=6):

    • Vehicle Control (VC): Media + DMSO (matched to highest % used in treatment).

    • Positive Control: Standard cytotoxic agent (e.g., Doxorubicin, 1 µM).

    • Blank (Media Only): No cells, no drug (background absorbance).

    • Interference Control: Media + Compound (Highest Conc.) + No Cells (Checks if drug reduces MTT).

Phase 3: MTT Reaction (Day 3 / 48-72h post-treatment)
  • Inspection: Check cell morphology under a microscope. Look for detachment or necrosis.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to each well. Final conc: ~0.45 mg/mL.

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Note: Quinoline derivatives can sometimes slow metabolic rates; if signal is weak, extend to 4 hours.

  • Solubilization:

    • Carefully aspirate the supernatant (media + MTT) without disturbing the purple formazan crystals.

    • Add 150 µL DMSO to each well.

    • Agitate on an orbital shaker for 15 minutes at room temperature.

Phase 4: Measurement
  • Read Absorbance: Measure OD at 570 nm (signal) and 630 nm (reference/background).

  • Calculation:

    
    .
    

Workflow Visualization

MTT_Workflow Stock Stock Prep 50mM in DMSO Dilution Serial Dilution in Media (Check Precip!) Stock->Dilution Seed Seed Cells 96-well Plate (Day 0) Treat Treatment (48-72 hrs) Seed->Treat 24h Attachment Dilution->Treat MTT_Add Add MTT Reagent (3-4 hrs) Treat->MTT_Add Solubilize Dissolve Formazan (DMSO) MTT_Add->Solubilize Read Read Absorbance 570nm - 630nm Solubilize->Read

Caption: Standardized high-throughput workflow for lipophilic quinoline derivative screening.

Data Analysis & Interpretation

Calculate the percentage of cell viability using the following formula:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Troubleshooting Logic

Troubleshooting Issue High Background OD in Drug-Only Wells? Check1 Chemical Reduction? Issue->Check1 Yes Action1 Wash cells before adding MTT Check1->Action1 Issue2 Turbidity in High Conc. Wells Check2 Precipitation? Issue2->Check2 Yes Action2 Reduce Max Conc. or Increase DMSO (max 0.5%) Check2->Action2

Caption: Decision tree for resolving common interference issues with hydrophobic quinolines.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 2022.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2016.

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Basic and Clinical Physiology and Pharmacology, 2019.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam Protocols.

Application Note: Precision IC50 Measurement of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for determining the half-maximal inhibitory concentration (IC50) of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid .

Based on the structural pharmacophore (2-arylquinoline-4-carboxylic acid), this compound is classified as a Dihydroorotate Dehydrogenase (DHODH) inhibitor, analogous to Brequinar.[1][2] DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis, making it a critical target in oncology (specifically Acute Myeloid Leukemia) and virology.[1][3]

Introduction & Mechanism of Action

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid functions by binding to the ubiquinone-binding tunnel of the DHODH enzyme.[1] By obstructing this tunnel, it prevents the transfer of electrons from dihydroorotate (DHO) to ubiquinone (CoQ10), effectively halting the conversion of DHO to orotate.[1][4] This blockade starves rapidly dividing cells of the pyrimidines (uridine, cytidine) required for DNA/RNA synthesis.[1][4]

Mechanistic Pathway

The following diagram illustrates the specific inhibition point and the coupled redox reaction used for detection.

DHODH_Mechanism DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate QH2 Ubiquinol DHODH->QH2 Inhibitor 2-(4-Tert-butylphenyl) quinoline-4-COOH Inhibitor->DHODH Blocks Q-Binding Tunnel Q Ubiquinone (Co-Substrate) Q->DHODH e- Acceptor DCIP_Ox DCIP (Oxidized) BLUE (Abs 600nm) QH2->DCIP_Ox e- Transfer DCIP_Red DCIP (Reduced) COLORLESS DCIP_Ox->DCIP_Red Signal Loss

Caption: Mechanism of Action and Assay Readout. The compound blocks the Q-site, preventing DCIP reduction.[1] Inhibitory activity is measured as the retention of Blue color (Absorbance at 600nm).[1][4]

Material Preparation & Handling[1][4]

Compound Storage and Stock Solution

The lipophilic tert-butyl group and the carboxylic acid moiety dictate specific solubility handling to avoid precipitation during serial dilutions.

  • Molecular Weight: ~305.37 g/mol (Estimation based on formula C20H19NO2).[1][4]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1][4]

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, weigh 3.05 mg of powder and dissolve in 1 mL DMSO.[1]

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic leaching). Store at -20°C. Stable for 6 months.

Critical "Self-Validation" Step: Solubility Check

Before running the assay, perform a "Visual Solubility Test":

  • Dilute 2 µL of stock into 98 µL of Assay Buffer in a clear tube.

  • Hold against a light source.

  • Pass: Solution is clear.

  • Fail: Visible turbidity or precipitate. Action: If turbid, lower the stock concentration or increase DMSO percentage (do not exceed 1% final DMSO in assay).[1][4]

Protocol A: The "Gold Standard" Enzymatic Assay (DCIP-Coupled)

This assay directly measures the inhibition of recombinant human DHODH (hDHODH) activity.[4] It is preferred over cell-based assays for determining the biochemical IC50.

Reagents
  • Recombinant hDHODH: (Truncated form, residues 30-396).

  • Substrate: L-Dihydroorotate (L-DHO).

  • Co-substrate: Decylubiquinone (QD) (Synthetic analog of Ubiquinone).[1][4]

  • Chromogen: 2,6-Dichlorophenolindophenol (DCIP).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Assay Workflow

Plate Format: 96-well clear flat-bottom plate. Reaction Volume: 200 µL.

StepActionDetail
1 Buffer Prep Prepare Assay Buffer supplemented with 60 µM DCIP and 20 µM Decylubiquinone .
2 Compound Dilution Prepare 10-point serial dilution (1:3) in DMSO.[4][5][6] Start at 100 µM (final).
3 Intermediate Dilution Dilute DMSO stocks 1:20 into Assay Buffer to reduce DMSO spike.
4 Seeding Add 170 µL of Buffer Mix (containing DCIP/QD) to wells.
5 Enzyme Addition Add 10 µL of hDHODH enzyme (approx. 20 nM final) to all wells except "No Enzyme" blanks. Incubate 5 min at 25°C to allow inhibitor binding.
6 Treatment Add 10 µL of diluted compound (from Step 3).
7 Initiation Add 10 µL of L-DHO (final conc. 200 µM) to start reaction.
8 Readout Measure Absorbance at 600 nm (Kinetic mode) every 30 sec for 20 mins.
Data Calculation
  • Calculate the Slope (Vmax) of the absorbance decrease (mOD/min) for the linear portion of the curve (usually 2–10 mins).[1][4]

  • Normalize:

    
    
    
  • Curve Fit: Plot % Activity vs. Log[Compound] using a 4-parameter logistic (4PL) regression equation.

Protocol B: Cell-Based Viability Assay (Functional Validation)

To confirm the compound penetrates the cell membrane and engages the target in a physiological context.[4]

Cell Line Selection:

  • Primary: MOLM-13 or THP-1 (AML cell lines, highly sensitive to DHODH inhibition).[1]

  • Control: A375 (Melanoma) or PBMCs.[1][4]

Specificity Check (The Uridine Rescue)

DHODH inhibitors have a unique signature: their toxicity is completely reversed by adding excess Uridine (100 µM).[1][4]

  • Set A: Cells + Compound

  • Set B: Cells + Compound + 100 µM Uridine[1][4]

If the IC50 in Set B is >100-fold higher than Set A, the mechanism is confirmed as on-target DHODH inhibition.[1]

Workflow Diagram

Cell_Assay_Workflow cluster_treatment Treatment Conditions Start Start: Harvest Log-Phase Cells (MOLM-13) Seed Seed 5,000 cells/well (96-well White Plate) Start->Seed NoRescue Group A: Compound Only Seed->NoRescue Rescue Group B: Compound + 100µM Uridine Seed->Rescue Incubate Incubate 72 Hours @ 37°C, 5% CO2 NoRescue->Incubate Rescue->Incubate Readout Add CellTiter-Glo / MTT Read Luminescence/Absorbance Incubate->Readout Analyze Calculate IC50 (Compare A vs B) Readout->Analyze

Caption: Functional Validation Workflow. The 'Uridine Rescue' arm is critical for distinguishing specific DHODH inhibition from general cytotoxicity.

Data Presentation & Analysis

When reporting your IC50, ensure the following parameters are explicitly stated to allow reproducibility.

ParameterRecommended Standard
Fit Model Non-linear regression (Sigmoidal dose-response, variable slope).[1][4]
Constraint Top = 100% (Vehicle), Bottom = 0% (or defined by positive control like Brequinar).
Z-Prime (Z') Must be > 0.5 for the assay to be considered valid.[4]
IC50 Cutoff For DHODH inhibitors, potent hits typically show IC50 < 100 nM.[1][4]

Troubleshooting & Optimization

Edge Effects in 96-well Plates

Lipophilic quinolines like 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid can show "edge effects" due to evaporation or thermal gradients.[1]

  • Solution: Fill outer perimeter wells with PBS. Do not use them for data points.

Solubility Crash

If the IC50 curve plateaus at 50% inhibition or shows irregular noise at high concentrations:

  • Cause: Compound precipitation.

  • Fix: Reduce maximum concentration to 10 µM. Ensure intermediate dilution (Step 3 in Protocol A) involves a warm vortex step.[1][4]

Color Interference

The compound itself is a quinoline and may fluoresce or absorb light.[4]

  • Control: Run a "Compound Only" blank (Buffer + Compound + DCIP, no Enzyme) to subtract background absorbance.[1][4]

References

  • Madak, J. T., et al. (2018).[1][2][4] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Batt, D. G., et al. (1995).[1][2][4] "2'-Substituted 2-phenylquinoline-4-carboxylic acids: new potent inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry. Link

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents. Link

  • Sykes, D. B., et al. (2016).[1][4] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link[1][4]

Sources

Application Note: Pharmacokinetic Profiling of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the pharmacokinetic (PK) analysis of quinoline-4-carboxylic acid (Q4CA) derivatives. It addresses the specific physicochemical challenges inherent to this chemical class—namely, poor aqueous solubility and complex ionization behavior—and offers a validated workflow from formulation to bioanalytical quantification.

Introduction & Chemical Context

Quinoline-4-carboxylic acids (Q4CAs) are a privileged scaffold in medicinal chemistry, serving as precursors for antimalarials (e.g., cinchona alkaloids), antivirals, and emerging anticancer agents (e.g., SIRT3 and DHODH inhibitors).[1][2][3] Despite their therapeutic potential, Q4CAs present distinct ADME (Absorption, Distribution, Metabolism, Excretion) challenges:

  • Solubility: The planar aromatic core drives

    
    -
    
    
    
    stacking, leading to poor aqueous solubility.
  • Ionization: They are amphoteric (zwitterionic). The quinoline nitrogen is basic (

    
    ), while the carboxylic acid is acidic (
    
    
    
    ). This affects both formulation stability and mass spectrometric detection.
  • Permeability: High polarity of the carboxylate at physiological pH can limit passive diffusion, resulting in low oral bioavailability (

    
    ).
    

This guide outlines a self-validating protocol to overcome these hurdles and generate high-confidence PK data.

Pre-clinical Formulation Strategy

Objective: Create a stable, homogeneous vehicle for Intravenous (IV) and Oral (PO) dosing without precipitating the compound upon physiological dilution.

The "Solubility Trap"

Avoid simple pH adjustment. While Q4CAs dissolve in high pH (forming the carboxylate salt), they often precipitate immediately upon injection into the bloodstream (pH 7.4), causing micro-embolisms and erratic PK data.

Recommended Formulation Protocols
Protocol A: In Situ Sodium Salt (Preferred for High Dose PO)

This method converts the acid to its sodium salt in situ, improving solubility without excessive organic solvents.

  • Weigh the Q4CA derivative.[2][3]

  • Add 1.05 equivalents of 0.1 N NaOH . Vortex until dissolved (clear solution).

  • Dilute to volume with 0.9% Saline or PBS .

  • QC Check: Measure pH. Target range: 7.5 – 8.5. If precipitation occurs upon dilution, switch to Protocol B.

Protocol B: Co-solvent System (Preferred for IV & Lipophilic Analogs)

Uses a surfactant to prevent precipitation.

  • Vehicle Composition: 5% DMSO / 10% Solutol HS 15 (or Kolliphor EL) / 85% Saline.

  • Preparation:

    • Dissolve compound in DMSO (stock solution).

    • Add Solutol HS 15 and vortex.

    • Slowly add warm (37°C) saline with continuous vortexing to avoid "crashing out."

  • Sterilization: Pass through a 0.22

    
    m PVDF filter. Note: Nylon filters may bind carboxylates.
    

In Vivo Dosing & Sampling Strategy

Animal Model: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice. Rationale: Rats allow for serial microsampling, providing a complete PK profile from a single animal, reducing inter-animal variability.

Experimental Design Table
ParameterIntravenous (IV) GroupOral (PO) Group
Dose 1 – 2 mg/kg5 – 10 mg/kg
Volume 2 mL/kg (slow bolus)5 – 10 mL/kg
Fasting Non-fastedFasted (12h pre-dose)
Sampling Points 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 6, 8, 24 h
Anticoagulant

EDTA (Preferred over Heparin to avoid MS interference)

EDTA
Microsampling Workflow
  • Site: Lateral tail vein (Rat) or saphenous vein (Mouse).

  • Volume: 20–30

    
    L per timepoint.
    
  • Processing: Centrifuge at 3,000 x g for 10 min at 4°C. Collect plasma.

  • Storage: -80°C. Critical: Q4CAs can be unstable in plasma due to esterase activity if prodrugs are used. If the free acid is the analyte, standard EDTA plasma is usually stable.

Bioanalytical Method (LC-MS/MS)

Objective: Quantify Q4CA in plasma with high sensitivity and selectivity.

Method Development Logic
  • Column Choice: A Phenyl-Hexyl column is superior to C18 for quinolines. The

    
    -
    
    
    
    interaction between the phenyl phase and the quinoline ring provides better retention and peak shape than standard alkyl phases.
  • Ionization Mode: Positive ESI (

    
    ) .
    
    • Reasoning: Although carboxylic acids usually ionize in negative mode, the quinoline nitrogen is highly basic. Using an acidic mobile phase (0.1% Formic Acid) protonates the nitrogen, locking the molecule in a cationic state (

      
      ) which flies well in MS. Negative mode often suffers from lower sensitivity and higher background noise.
      
Step-by-Step Bioanalytical Protocol

1. Sample Preparation (Protein Precipitation)

  • Aliquot 10

    
    L  plasma into a 96-well plate.
    
  • Add 200

    
    L  Internal Standard (IS) solution (Acetonitrile containing 50 ng/mL Ciprofloxacin  or deuterated analog).
    
    • Note: Ciprofloxacin is a structural analog (fluoroquinolone) that mimics the extraction efficiency of Q4CAs.

  • Vortex for 5 min at 1000 rpm.

  • Centrifuge at 4000 rpm for 15 min at 4°C.

  • Transfer 100

    
    L  supernatant to a fresh plate. Dilute with 100 
    
    
    
    L
    water (to improve peak shape).

2. LC Conditions

  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.0 min) 
    
    
    
    95% B (2.5 min)
    
    
    5% B (2.6 min).

3. MS/MS Parameters (Generic for Q4CA)

  • Source: ESI Positive.

  • MRM Transition: Monitor

    
    .
    
    • Mechanism:[2][4][5][6][7] A common fragmentation pathway for carboxylic acids is the neutral loss of water (-18) followed by carbon monoxide (-28), or the loss of the carboxyl group entirely (-45).

    • Example: If MW = 200, Parent = 201. Fragments often include 183 (loss of OH) or 155 (decarboxylation).

Visualization: Bioanalytical Workflow

Bioanalysis Plasma Plasma Sample (10 µL) PPT Protein Precipitation (ACN + IS) Plasma->PPT Add 200µL Centrifuge Centrifugation (4000g, 15 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 H2O) Centrifuge->Supernatant LC UHPLC Separation (Phenyl-Hexyl Column) Supernatant->LC Inject 2µL MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (Regression Analysis) MS->Data

Caption: Optimized bioanalytical workflow utilizing protein precipitation and UHPLC-MS/MS for Q4CA quantification.

Data Analysis & Interpretation

Analyze concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKsolver).

Key Parameters & Interpretation
ParameterDefinitionSignificance for Q4CA Derivatives

Max ConcentrationIndicates absorption rate. Low

in PO vs IV suggests solubility limits.

Time to

Delayed

(>2h) often indicates precipitation in the gut and slow re-dissolution.

Area Under CurveMeasure of total exposure.

Bioavailability

. Often low (<20%) for this class.

Volume of Dist.High

(>1 L/kg) indicates extensive tissue binding, typical for lipophilic quinolines.

ClearanceHigh clearance suggests rapid metabolism (likely glucuronidation or CYP oxidation).
Metabolic Fate Diagram

Understanding clearance mechanisms is vital. Q4CAs typically undergo two major pathways:

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT) Parent Quinoline-4-Carboxylic Acid (Parent) Oxidation Quinoline N-Oxide or Hydroxylation Parent->Oxidation CYP3A4/2D6 Glucuronide Acyl Glucuronide (Unstable Metabolite) Parent->Glucuronide UGT1A1 (Major Pathway) Glucuronide->Parent Hydrolysis (Enterohepatic Recirc.)

Caption: Primary metabolic pathways. Acyl glucuronides can hydrolyze back to parent drug in the gut, causing secondary PK peaks.

Troubleshooting & Optimization

Issue: Secondary peaks in the PK profile (double peaks).

  • Cause: Enterohepatic Recirculation. The acyl-glucuronide metabolite is excreted via bile into the intestine, hydrolyzed by gut bacteria back to the parent acid, and reabsorbed.

  • Solution: This is a biological reality of the molecule. Do not "smooth" the data. Report the secondary peak.

Issue: Low recovery in Bioanalysis.

  • Cause: Non-specific binding of the carboxylic acid to plasticware.

  • Solution: Use Low-Binding Polypropylene plates . Add 0.5% BSA (Bovine Serum Albumin) to the plasma collection tubes to block binding sites.

Issue: Poor Sensitivity in MS.

  • Cause: Ion suppression from phospholipids.

  • Solution: Switch from Protein Precipitation to Phospholipid Removal Plates (e.g., Ostro or Phree) or Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.Link

  • Musharrafieh, R., et al. (2021).[5] Discovery of Quinoline Analogues as Potent Antivirals against Enterovirus D68 (EV-D68).[5] Journal of Medicinal Chemistry.[5] Link[5]

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[4] Nature. (Describes PK optimization of quinoline-4-carboxamides). Link

  • Lahna, O., et al. (2022).[8] Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives.[3][9][5][10] Moroccan Journal of Heterocyclic Chemistry. Link

  • Zhang, J., et al. (2022).[1][3] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[8] Frontiers in Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The synthesis of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid is predominantly achieved via the Pfitzinger reaction , involving the condensation of isatin with 4-tert-butylacetophenone in a strongly alkaline medium.

While the reaction is robust, the tert-butyl group introduces significant lipophilicity, which alters the solubility profile compared to unsubstituted analogs. This often leads to "oiling out" during acidification or trapping of unreacted ketone in the final precipitate, drastically lowering purity and apparent yield.

Reaction Scheme

The following diagram illustrates the stepwise mechanism, highlighting the critical intermediate (Isatoic salt) where optimization often fails.

PfitzingerMechanism Isatin Isatin (Starting Material) Isatoate Isatoate (K-Salt) (Open Ring Intermediate) Isatin->Isatoate Ring Opening Base KOH/NaOH (Hydrolysis) Base->Isatoate Condensation Aldol-type Condensation Isatoate->Condensation Ketone 4-tert-butylacetophenone Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O ProductSalt Quinoline-4-carboxylate (Soluble Salt) Cyclization->ProductSalt FinalProduct 2-(4-tert-butylphenyl) quinoline-4-carboxylic acid ProductSalt->FinalProduct Precipitation Acid Acidification (pH 3-4) Acid->FinalProduct

Figure 1: Mechanistic pathway of the Pfitzinger reaction. The ring-opening of isatin is the rate-determining initiation step.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Yield Expectation: 75-85%.

Reagents
  • Isatin: 1.47 g (10 mmol)

  • 4-tert-butylacetophenone: 1.85 g (10.5 mmol) — Slight excess is critical.

  • Potassium Hydroxide (KOH): 33% aqueous solution (approx. 5-6 g KOH in 15 mL water).

  • Solvent: Ethanol (95% or absolute).

Step-by-Step Methodology

Phase 1: Pre-Hydrolysis (Crucial for Yield)

  • Dissolve isatin in the 33% KOH solution.

  • Heat gently to 50-60°C for 30 minutes.

    • Why? This ensures complete ring opening to the isatoate salt before the ketone is introduced, preventing side reactions between isatin and the ketone. The solution should turn from orange/red to pale yellow.

Phase 2: Condensation 3. Add the 4-tert-butylacetophenone dropwise to the hot isatoate solution. 4. Add 20 mL of Ethanol to solubilize the ketone.

  • Note: The tert-butyl group makes the ketone hydrophobic. Without ethanol, it will float on the aqueous base and fail to react.
  • Reflux the mixture at 80-85°C for 12-18 hours .
  • Checkpoint: The reaction is complete when TLC shows the disappearance of isatin.

Phase 3: Work-up (The "Acid-Base" Purification) 6. Evaporation: Remove the majority of ethanol using a rotary evaporator. Do not evaporate to dryness; leave a concentrated aqueous slurry. 7. Dilution: Add 50 mL of distilled water. The product is currently a soluble potassium salt. 8. Extraction (Impurity Removal): Wash the aqueous layer with Diethyl Ether or Ethyl Acetate (2 x 30 mL).

  • Critical Step: This removes unreacted 4-tert-butylacetophenone and any non-acidic side products. Discard the organic layer.
  • Acidification: Cool the aqueous layer in an ice bath. Slowly add Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH 3-4 is reached.
  • Filtration: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Phase 4: Purification 11. Recrystallization: Dissolve the crude solid in boiling Ethanol . If necessary, add a few drops of DMF to aid solubility. Cool slowly to room temperature to crystallize.

Troubleshooting Center (Q&A)

Issue 1: "My product is oiling out or forming a sticky gum instead of a solid precipitate."

Diagnosis: This is common with tert-butyl derivatives due to high lipophilicity. It usually happens if ethanol is still present during acidification or if the pH drop is too rapid. Corrective Action:

  • Ensure Ethanol Removal: You must rotovap off the ethanol before acidification. If ethanol is present, the product stays partially soluble and oils out.

  • Slow Acidification: Add the acid dropwise. If gum forms, scratch the side of the vessel with a glass rod to induce nucleation.

  • Sonication: If the gum persists, sonicate the aqueous mixture; this often breaks the gum into a filterable solid.

Issue 2: "The yield is low (<40%), and I see unreacted isatin."

Diagnosis: Incomplete reaction or competitive Aldol condensation of the ketone. Corrective Action:

  • Increase Base Concentration: The Pfitzinger reaction requires a highly alkaline environment. Ensure you are using at least 33% KOH (approx. 6M).

  • Reflux Time: The tert-butyl group adds steric bulk (though remote). Extend reflux to 24 hours.

  • Microwave Alternative: If available, irradiate the mixture (Isatin + Ketone + 33% KOH + EtOH) at 140°C for 15 minutes . This often boosts yield to >85%.

Issue 3: "The product is colored (brown/orange) even after washing."

Diagnosis: Trapped isatin residues or oxidation products (tar). Corrective Action:

  • The "Base Wash": Before acidification (Step 9), the aqueous solution should be clear yellow. If it is dark, treat the basic solution with activated charcoal, heat for 10 mins, and filter through Celite before acidifying.

  • Recrystallization Solvent: Switch from Ethanol to Acetic Acid . Dissolve the product in hot glacial acetic acid and let it cool. This is highly effective for quinoline carboxylic acids.

Data & Reference Tables

Table 1: Solvent Selection for Recrystallization
SolventSuitabilityNotes
Ethanol Excellent Standard choice. Good recovery, removes trace inorganic salts.
Acetic Acid High Purity Best for removing colored impurities. Yield loss may be slightly higher.
DMF/Water GoodUse for very stubborn crude products. Dissolve in min. hot DMF, add water to cloud point.
Ethyl Acetate PoorProduct is generally insoluble; good for washing impurities but not for recrystallizing.[1]
Table 2: Troubleshooting Matrix
SymptomProbable CauseImmediate Fix
Sticky Precipitate Residual EthanolRotovap aqueous layer further; sonicate.
Low Yield Insufficient BaseAdd solid KOH pellets to reaction; reflux longer.
Impure (NMR) Unreacted KetoneWash aqueous salt solution with Ether before acidifying.

Work-up Logic Flowchart

WorkupFlow ReactionMix Crude Reaction Mixture (Ethanol/Water/KOH) Rotovap Rotary Evaporation (Remove Ethanol) ReactionMix->Rotovap Dilute Dilute with Water Rotovap->Dilute Extract Wash with Ether/EtOAc Dilute->Extract OrganicLayer Organic Layer (Discard Unreacted Ketone) Extract->OrganicLayer AqueousLayer Aqueous Layer (Contains Product as K-Salt) Extract->AqueousLayer Charcoal Optional: Charcoal Treatment (If dark colored) AqueousLayer->Charcoal Acidify Acidify to pH 3-4 (Acetic Acid/HCl) AqueousLayer->Acidify Charcoal->Acidify Filter Filtration & Washing Acidify->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Optimized Work-up Protocol ensuring removal of lipophilic impurities.

References

  • Pfitzinger Reaction Mechanism & Overview

    • Sangshetti, J. N., et al. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

  • Microwave Assisted Synthesis

    • El-Ashry, E. S. H., et al. (2005). "Microwave irradiation for the synthesis of quinoline derivatives." Journal of Chemical Research.

  • Purification of Quinoline-4-Carboxylic Acids

    • BenchChem Technical Support.[2] "Purification of 2-(Furan-2-yl)quinoline-4-carboxylate."

  • 2-Arylquinoline Synthesis (General Protocol)

    • Wang, J., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives." Frontiers in Pharmacology.

Sources

Overcoming solubility issues of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Case ID: TB-QCA-SOL-001

Executive Summary: The Physicochemical Challenge

You are likely encountering issues because 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (TB-QCA) presents a "solubility paradox" common in high-performance medicinal chemistry scaffolds.

  • The Acidic Head: The carboxylic acid at position C4 (pKa ~4.8) allows for salt formation, theoretically granting aqueous solubility.

  • The Lipophilic Tail: The tert-butylphenyl group at C2, combined with the quinoline core, creates a massive hydrophobic surface area. This significantly increases the LogP (partition coefficient), meaning even the ionized salt form may form micelles or precipitate in high-ionic-strength buffers (like PBS) due to the "salting-out" effect.

This guide provides three validated protocols to overcome these barriers, categorized by your experimental application.

Module 1: Biological Assays (Cell Culture/Enzymatic)

Current Issue: “My compound precipitates immediately when I add the DMSO stock to the culture media.”

Root Cause: Rapid change in solvent polarity. When a high-concentration DMSO stock hits aqueous media, the hydrophobic tert-butyl group drives rapid aggregation before the water molecules can solvate the carboxylic acid.

Protocol A: The "Stepwise" Serial Dilution

Do not add high-concentration DMSO stock directly to the final well.

  • Prepare Master Stock: Dissolve TB-QCA in 100% anhydrous DMSO to 10 mM .

    • Tip: If the powder floats, sonicate at 37°C for 5 minutes. The tert-butyl group can trap air bubbles.

  • Create Intermediate Stock: Dilute the Master Stock 1:10 into a compatible co-solvent (e.g., PEG-400 or Ethanol) before touching water.

    • Example: 10 µL Master Stock + 90 µL PEG-400 = 1 mM Intermediate.

  • Final Dosing: Add the Intermediate Stock to your media.

    • Why this works: PEG-400 acts as a surfactant bridge, reducing the interfacial tension that causes precipitation.

Data: Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplicationNotes
100% DMSO Excellent (>50 mM)Stock StorageFreeze/thaw cycles may cause crystal growth.
PBS (pH 7.4) Very Poor (<10 µM)Final AssayAvoid direct dissolution.
EtOH / Methanol Good (~10-20 mM)Synthesis/PurificationGood for recrystallization.
0.1M NaOH Moderate (Salt form)High Dose IVMay form soapy micelles due to t-butyl group.

Module 2: Advanced Formulation (In Vivo / High Concentration)

Current Issue: “I need a high dose (e.g., 10 mg/kg) for animal studies, but DMSO is toxic at that volume.”

Root Cause: Simple pH adjustment (making the Sodium salt) is often insufficient for tert-butyl derivatives because the salt itself is amphiphilic (soap-like).

Protocol B: Cyclodextrin Complexation (The "Host-Guest" Strategy)

The tert-butyl group fits perfectly into the hydrophobic cavity of Beta-Cyclodextrins , shielding the grease from the water while the exterior remains hydrophilic.

Reagents:

  • TB-QCA Powder[1]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]

  • Water (Milli-Q)

Workflow:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water.

  • Add Compound: Add TB-QCA to the vehicle. It will remain a suspension.

  • Autoclave/Heat: Heat to 60°C with vigorous stirring for 45 minutes.

    • Critical Step: The heat provides the energy for the tert-butyl group to displace water from the cyclodextrin cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting clear solution is stable.

Module 3: Synthetic Chemistry & Purification

Current Issue: “I cannot get the compound pure; it crashes out as a gum during workup.”

Root Cause: During acidification (e.g., Pfitzinger reaction workup), the compound passes through its isoelectric point. The tert-butyl group makes the solid state "sticky" (amorphous) rather than crystalline.

Protocol C: Controlled Recrystallization

Do not use rapid acidification.

  • Dissolution: Dissolve the crude solid in boiling Ethanol (EtOH) .

  • Acidification: If the compound is in salt form (carboxylate), add Glacial Acetic Acid dropwise to the hot ethanol solution until pH ~5.

    • Note: Avoid strong mineral acids (HCl) which promote rapid, amorphous crashing. Acetic acid allows for slower crystal lattice formation.

  • Cooling: Allow to cool to Room Temp slowly, then to 4°C.

  • Wash: Wash the yellow precipitate with cold 50% EtOH/Water.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Logic

Use this flow to select the correct solvent system for your specific application.

SolubilityLogic Start Start: TB-QCA Powder AppType Select Application Start->AppType BioAssay In Vitro Assay (Cells/Enzymes) AppType->BioAssay InVivo In Vivo / Formulation (Animal Studies) AppType->InVivo Synthesis Synthesis / Purification AppType->Synthesis DMSC Dissolve in 100% DMSO (Master Stock) BioAssay->DMSC Complex Cyclodextrin Complexation (HP-beta-CD) InVivo->Complex Preferred Salt Salt Formation (NaOH/Meglumine) InVivo->Salt Alternative Recrys Recrystallization (Ethanol + Acetic Acid) Synthesis->Recrys Dilution Intermediate Dilution (PEG-400 or Media) DMSC->Dilution Precip Check for Precipitation Dilution->Precip Success1 Proceed to Assay Precip->Success1 Clear Precip->Complex Cloudy Success2 Stable Injectable Complex->Success2 Salt->Success2 Success3 Pure Crystal Recrys->Success3

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental end-use.

Figure 2: The "Stepwise" Dilution Protocol

Follow this workflow to prevent "crashing out" in cell media.

DilutionProtocol Step1 1. Weigh TB-QCA (Solid) Step2 2. Add Anhydrous DMSO (Target: 10-20 mM) Step1->Step2 Step3 3. Sonicate @ 37°C (Remove Air Bubbles) Step2->Step3 Step4 4. Prepare Intermediate (1:10 in PEG-400 or PBS) Step3->Step4 Crucial Step: Avoids Shock Precip. Step5 5. Final Dosing (Add to Media <1% DMSO) Step4->Step5

Caption: Stepwise dilution workflow to mitigate hydrophobic aggregation of the tert-butyl group.

References

  • Sigma-Aldrich. Product Specification: 2-Phenyl-4-quinolinecarboxylic acid.[3] (General solubility data for the scaffold). Link

  • National Institutes of Health (NIH). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (Validation of HP-β-CD for lipophilic drugs). Link

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[4][5] (Synthesis and recrystallization protocols). Link

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. (DMSO stock handling and limits).[6][7][8] Link

  • PubChem. 4-Quinolinecarboxylic acid Compound Summary. (pKa and physicochemical properties).[9] Link

Sources

Purification challenges for 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges for 2-aryl-quinoline-4-carboxylic acids Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the technical hub for quinoline-4-carboxylic acid scaffolds. These structures (often synthesized via the Pfitzinger or Doebner reactions) are critical pharmacophores in antimalarial, antiviral, and anticancer research. However, their amphoteric nature and rigid planar structure create unique purification bottlenecks—specifically extreme insolubility and persistent co-precipitation of starting materials.

This guide moves beyond standard textbook protocols to address the "why" and "how" of rescuing your product from crude reaction mixtures.

Module 1: Isolation & Workup Strategy

The "Crash Out" Protocol

The most common failure point is the initial isolation from the Pfitzinger alkaline reaction mixture. Users often report obtaining a "sticky gum" or "trapped impurities" during acidification.

The Logic (Causality)

The reaction mixture is highly basic (pH > 13), containing the product as a soluble carboxylate salt. The starting material (Isatin) exists as a ring-opened isatinate salt.

  • Neutral Impurities: Unreacted ketones must be removed before acidification.

  • Acidification: Dropping the pH converts the soluble salt into the free acid.

  • Zwitterionic Trap: These compounds have a basic quinoline nitrogen and an acidic carboxylic acid. Rapid acidification traps ions and water, forming gels.

Workflow Diagram: Optimized Isolation

The following workflow minimizes impurity entrapment.

PfitzingerWorkup Start Crude Reaction Mixture (Highly Basic, pH > 13) Dilution Dilute with Water (Solubilize K/Na salts) Start->Dilution Wash Wash with Diethyl Ether/EtOAc (CRITICAL STEP) Dilution->Wash Separation Separate Layers Wash->Separation OrgLayer Organic Layer (Discard: Unreacted Ketones) Separation->OrgLayer AqLayer Aqueous Layer (Contains Product & Isatinate) Separation->AqLayer Acidification Slow Acidification to pH 3-4 (Use AcOH or dilute HCl) AqLayer->Acidification Precipitation starts Digestion Thermal Digestion (Heat slurry to 60°C for 30 min) Acidification->Digestion Prevents gel formation Filtration Filtration & Wash (Hot Water -> Cold MeOH) Digestion->Filtration

Figure 1: Optimized isolation workflow for Pfitzinger reaction products. The "Thermal Digestion" step is the key to transforming amorphous gels into filterable solids.

Troubleshooting the Isolation

Q: I acidified the reaction mixture, but I got a sticky red gum instead of a solid. What happened? A: You likely acidified too quickly or at too low a temperature.

  • The Fix: Do not filter the gum. Re-basify with KOH until dissolved. Heat the solution to 50-60°C, then add Acetic Acid dropwise with vigorous stirring. The heat promotes crystal nucleation over amorphous aggregation. Once the solid forms, let it "digest" (stir while warm) for 30 minutes before cooling and filtering.

Q: Why do you recommend washing the basic layer with Ether? A: This is a preventative purification. The unreacted ketone (aryl ketone) is neutral and insoluble in water. If you skip this wash, the ketone will co-precipitate with your product upon acidification, creating a sticky mixture that is difficult to recrystallize later [1].

Module 2: Purification & Recrystallization

Solving the Solubility Paradox

These compounds are notorious for being insoluble in standard organic solvents (EtOH, MeOH, DCM) but soluble in DMSO (which is hard to remove).

Comparative Solvent Strategy
Solvent SystemSuitabilityProsCons
Ethanol (Boiling) LowGood for simple derivatives, but often insufficient for 2-aryl variants.Yield loss is high; solubility is often too low even at boiling.
DMF / Water MediumGood solubilizer.High boiling point makes drying difficult; risk of decomposition.
Glacial Acetic Acid High (Gold Standard) Disrupts intermolecular H-bonding; excellent crystal growth.Corrosive; requires good ventilation.
DMSO Low (Purification)Solubilizes everything.Avoid for recrystallization. Hard to remove solvent; poor antisolvent precipitation control.
The "Acetic Acid" Protocol

For 2-aryl-quinoline-4-carboxylic acids, Glacial Acetic Acid is often the only solvent that yields high-purity crystals [2].

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10-15 mL per gram).

  • Heating: Heat to reflux.[1][2] The solid should dissolve completely.[3] If not, add small aliquots of DMF (1-2 mL).

  • Hot Filtration: Crucial. Filter the hot solution through a glass sinter to remove inorganic salts (KCl/NaCl) or polymerized tars which are insoluble in AcOH.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product will crystallize as the free acid.

  • Wash: Filter and wash with a small amount of cold acetic acid, followed by copious water to remove the acid traces.

Module 3: Impurity Management

The "Red Menace" (Isatin)

Q: My product is supposed to be white/yellow, but it remains orange/red. How do I remove the Isatin? A: Isatin is the most persistent impurity. It tracks with the product because it also reprecipitates upon acidification (re-cyclizing from isatinate).

Removal Strategy:

  • The Base Wash (Pre-Isolation): Ensure the initial reaction time is sufficient (often 24h reflux) to consume Isatin.

  • Solubility Differential: Isatin is moderately soluble in Ethanol and Diethyl Ether. The 2-aryl-quinoline-4-carboxylic acid is almost insoluble in these solvents at room temperature.

    • Technique: Triturate (grind and stir) your crude solid in refluxing Ethanol for 30 minutes. Filter while hot.[3] The orange Isatin stays in the filtrate; your product remains on the filter paper [3].

Module 4: The Zwitterion Factor

Understanding pH Sensitivity

Users often lose yield by over-acidifying or under-acidifying.

SolubilityCurve Cation Cationic Form (Soluble) pH < 1 Zwitterion Zwitterion / Free Acid (INSOLUBLE PRECIPITATE) pH 3 - 5 Cation->Zwitterion Add Base Zwitterion->Cation Add Strong Acid Anion Anionic Carboxylate (Soluble) pH > 8 Zwitterion->Anion Add Base Anion->Zwitterion Add Acid

Figure 2: Solubility profile relative to pH. The target window for isolation is the isoelectric region (typically pH 3-5).

Q: Can I use concentrated HCl to precipitate the product? A: Use caution. If you drop the pH to 0-1, the quinoline nitrogen protonates (


), forming a hydrochloride salt. While often less soluble than the free base, some derivatives become more soluble in highly acidic water, leading to yield loss.
  • Recommendation: Adjust pH to ~4.5 (using Acetic Acid is safer than HCl for this purpose) to ensure you are at the isoelectric point of maximum insolubility [4].

References

  • BenchChem Technical Support.[4] (2025).[4][5][6] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem. Link

  • Patel, D. B., et al. (2017).[7] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[7] Link

  • Fikriya, S. H., & Cahyana, A. H. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.[1][2][4] Makara Journal of Science, 27(2), 160-164.[1] Link

  • Bergström, C. A., et al. (2002). pH-dependent solubility of quinolines. European Journal of Pharmaceutical Sciences. (Contextual grounding based on general solubility principles of quinoline zwitterions).

Sources

Technical Support Center: Doebner Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of Support

Welcome to the technical support hub for the Doebner Modification of the Knoevenagel Condensation . This guide specifically addresses the synthesis of


-unsaturated carboxylic acids (e.g., cinnamic acids) via the condensation of aromatic aldehydes with malonic acid in pyridine.

Note on Nomenclature: This guide does not cover the Doebner-Miller reaction (quinoline synthesis). If you are troubleshooting quinoline formation, please refer to our Heterocycle Synthesis module.

The Doebner reaction is deceptively simple. While the primary pathway involves condensation followed by decarboxylation, the reaction mixture is a "live" ecosystem where thermodynamic sinks (Michael adducts) and kinetic traps (incomplete decarboxylation) frequently degrade purity.

Mechanistic Map & Failure Points

To troubleshoot effectively, we must visualize the reaction network. The diagram below illustrates the "Happy Path" (Green) versus the "Failure Paths" (Red/Orange).

DoebnerMechanism Aldehyde Aromatic Aldehyde Intermediate Benzylidenemalonic Acid (Dicarboxylic Acid) Aldehyde->Intermediate Knoevenagel Condensation (Base Cat.) Malonic Malonic Acid Malonic->Intermediate Intermediate->Intermediate Incomplete Decarboxylation Product Cinnamic Acid (Target) Intermediate->Product Decarboxylation (Heat, Pyridine) Polymer Oligomers/Tars Intermediate->Polymer Polymerization (Unstable Aldehydes) MichaelAdduct Michael Adduct (3-Arylglutaric acid) Product->MichaelAdduct + Malonic Acid (Excess Reagent)

Figure 1: Reaction network showing the primary pathway and competitive side reactions.

Troubleshooting Modules (Q&A)

Module A: The "Heavy" Impurity (Incomplete Decarboxylation)

User Report: "My product has a melting point significantly higher/lower than reported, and Mass Spec shows a peak at [M+44]. Titration indicates the product is a dicarboxylic acid."

Diagnosis: You have isolated Benzylidenemalonic acid (the Knoevenagel intermediate) rather than the decarboxylated cinnamic acid.

Technical Explanation: The Doebner reaction proceeds in two distinct thermal stages. The condensation (aldehyde + malonic acid) occurs readily at lower temperatures (


C). The decarboxylation step requires higher activation energy. If the reaction is stopped too early or the reflux temperature is suppressed (e.g., by wet pyridine), the intermediate precipitates upon acidification.

Corrective Protocol:

  • Force the Decarboxylation: Ensure the reaction mixture reaches a vigorous reflux (

    
    C for pyridine).
    
  • Duration Check: Standard protocols require 2–4 hours at reflux. If using electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), extend reflux to 6–8 hours as the intermediate is more stable.

  • Rescue the Batch: You do not need to discard the batch. Re-dissolve the crude solid in fresh pyridine (with catalytic piperidine) and reflux for an additional 3 hours.

Module B: The "Saturated" Sidekick (Michael Addition)

User Report: "My yield is >100%, and NMR shows a loss of the alkene double bond signals (trans-alkene protons at 6.5–7.8 ppm). The product is difficult to crystallize."

Diagnosis: Michael Addition (Conjugate Addition). Excess malonic acid has attacked the formed cinnamic acid.

Technical Explanation: The product (


-unsaturated acid) is a Michael acceptor. In the presence of base (pyridine) and excess malonic acid (Michael donor), a second mole of malonic acid adds across the double bond, forming a substituted glutaric acid derivative (e.g., 3-phenylglutaric acid) [1].

Corrective Protocol:

  • Stoichiometry Control: Do not use a large excess of malonic acid. A 1.1 : 1.0 ratio (Malonic:Aldehyde) is sufficient. Standard "cookbook" recipes often call for 2 equivalents, which promotes this side reaction.

  • Reaction Monitoring: Stop the reaction immediately once TLC shows consumption of the aldehyde. Prolonged heating after product formation favors the thermodynamic Michael adduct.

  • Purification: The Michael adduct is more soluble in water than the cinnamic acid.

    • Wash: Thoroughly wash the crude precipitate with hot water (if your product is insoluble in water) to remove the dicarboxylic acid impurity.

    • Recrystallization: Recrystallize from Ethanol/Water (3:1). The saturated impurity often stays in the mother liquor.

Module C: The "Sticky" Situation (Oligomerization)

User Report: "The reaction turned into a dark, viscous tar. Yield is very low."

Diagnosis: Base-Catalyzed Polymerization or Cannizzaro Disproportionation .

Technical Explanation: Aldehydes with sensitive functional groups (e.g., furfural, cinnamaldehyde) or those lacking


-hydrogens can undergo self-polymerization in hot pyridine. Additionally, strong bases can trigger the Cannizzaro reaction, converting the aldehyde into an alcohol and a benzoate, killing the stoichiometry.

Corrective Protocol:

  • Catalyst Switch: Switch from Piperidine (strong base,

    
    ) to 
    
    
    
    -Alanine
    or Aniline (weaker bases). This is the "Verley-Doebner" modification, which is much gentler and reduces tar formation [2].
  • Temperature Ramp: Do not dump reagents into boiling pyridine. Mix at room temperature, then ramp slowly to reflux.

  • Inert Atmosphere: Perform the reaction under Nitrogen/Argon. Oxidation of the aldehyde to benzoic acid (which is unreactive) contributes to dark colors and low yields.

Quantitative Data & Specifications

Table 1: Physical Properties of Key Species (Example: Cinnamic Acid Synthesis)

ComponentRoleMW ( g/mol )MP (

C)
Solubility (Water)Solubility (EtOH)
Benzaldehyde Reactant106.12-26SlightSoluble
Malonic Acid Reactant104.06135 (dec)HighSoluble
Benzylidenemalonic Acid Intermediate 192.17195-196 ModerateSoluble
Trans-Cinnamic Acid Target 148.16133 LowSoluble
3-Phenylglutaric Acid Side Product 208.21140-142HighSoluble

Note: If your product melts near 195


C, you have the intermediate (Issue A).

Optimized Standard Operating Procedure (SOP)

Protocol: Synthesis of Trans-Cinnamic Acid (Doebner-Verley Modification)

This protocol utilizes


-alanine to minimize polymerization and side reactions.

Reagents:

  • Benzaldehyde (10.6 g, 100 mmol)

  • Malonic Acid (11.5 g, 110 mmol) [1.1 equiv]

  • Pyridine (25 mL) [Solvent/Base]

  • 
    -Alanine (0.5 g) [Catalyst]
    

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Malonic acid,

    
    -alanine, and Pyridine. Stir until mostly dissolved. Add Benzaldehyde last.
    
  • Reaction:

    • Heat the mixture to reflux (

      
      C oil bath).
      
    • Crucial Step: Maintain reflux for 90 minutes .

    • Observation: Carbon dioxide evolution (bubbling) will be vigorous initially and then subside. When bubbling stops, the decarboxylation is complete.

  • Workup:

    • Cool the mixture to

      
      C in an ice bath.
      
    • Slowly add concentrated HCl (approx. 25-30 mL) with stirring until the pH is

      
      . Caution: Exothermic.
      
    • The product will precipitate as a white solid.[1]

  • Isolation:

    • Filter the solid via vacuum filtration (Buchner funnel).

    • Wash 1: Cold 1M HCl (2 x 20 mL) to remove pyridine salts.

    • Wash 2: Cold water (2 x 20 mL) to remove unreacted malonic acid.

  • Purification:

    • Recrystallize from Ethanol/Water (3:1 ratio).

    • Dry in a vacuum oven at

      
      C for 4 hours.
      

Decision Logic for Troubleshooting

Use this logic flow to determine your next step based on analytical data.

TroubleshootingLogic Start Analyze Crude Product CheckMP Check Melting Point Start->CheckMP HighMP MP > Expected (+40-60°C) CheckMP->HighMP LowMP MP < Expected CheckMP->LowMP CorrectMP MP Matches Reference CheckMP->CorrectMP ActionHigh Incomplete Decarboxylation. Reflux crude in Pyridine for 2h. HighMP->ActionHigh ActionLow Check NMR/TLC LowMP->ActionLow NMRCheck Double bond signals present? ActionLow->NMRCheck NoDB No: Michael Adduct. Recrystallize (EtOH/H2O). NMRCheck->NoDB YesDB Yes: Cis-isomer or Solvent. Dry product thoroughly. NMRCheck->YesDB

Figure 2: Logical decision tree for identifying and fixing product impurities.

References

  • Johnson, J. R. (1940). "Cinnamic Acid".[2][3][4][5] Organic Syntheses, Coll. Vol. 1, p. 151.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section 6.138, "Cinnamic Acid").
  • Jones, G. (2011). "The Knoevenagel Condensation".[1][2][3][6][7][8][9] Organic Reactions, 15, 204-599.

  • List, B. (2010). "Doebner Modification". Comprehensive Organic Name Reactions and Reagents, Wiley.

Disclaimer: All chemical protocols should be performed by trained personnel in a fume hood with appropriate PPE. Pyridine is toxic and flammable.

Sources

Optimizing Suzuki coupling for functionalized quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers optimizing Suzuki-Miyaura cross-coupling reactions with quinoline scaffolds. It moves beyond generic textbook advice to address the specific electronic and steric anomalies of the quinoline heterocycle.

Topic: Optimization of Suzuki-Miyaura Coupling for Quinoline Scaffolds Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Status: Operational

Core Directive & Strategy

Quinoline coupling is not a standard phenyl-phenyl coupling. The presence of the pyridine-like nitrogen atom creates two distinct failure modes: Catalyst Poisoning (via N-coordination) and Protodeboronation (of quinoline boronic acids).

Your optimization strategy must prioritize Ligand Sterics to prevent poisoning and Base/Solvent Tuning to match the electronic deficiency of the ring positions (C2/C4 vs. C3).

Decision Matrix: Workflow Optimization

The following decision tree guides your initial condition screening based on substrate availability and substitution patterns.

QuinolineOptimization Start Start: Define Substrates Q_Type Is the Quinoline the Electrophile or Nucleophile? Start->Q_Type Q_Halide Quinoline-X (Electrophile) Q_Type->Q_Halide Quinoline-Cl/Br/I Q_Boron Quinoline-B(OR)2 (Nucleophile) Q_Type->Q_Boron Quinoline-B(OH)2 Pos_Check Position of Halogen? Q_Halide->Pos_Check Pos_2_4 C2 or C4 Position (Electron Deficient) Pos_Check->Pos_2_4 Pos_3 C3, C5-C8 Position (Unactivated) Pos_Check->Pos_3 Cond_A Risk: SNAr Side Rxn Sol: Weak Base (K3PO4/K2CO3) Ligand: PPh3 or dppf sufficient Pos_2_4->Cond_A Cond_B Risk: Slow Oxidative Addition Sol: Active Catalyst (Pd-XPhos G3) Base: K3PO4 or Cs2CO3 Pos_3->Cond_B Stab_Check Boronate Stability? Q_Boron->Stab_Check Unstable Boronic Acid/Pinacol Ester (Prone to Protodeboronation) Stab_Check->Unstable Stable MIDA Boronate / BF3K Salt Stab_Check->Stable Cond_C Anhydrous Conditions Base: Ag2O or CsF Solvent: Dioxane/DMF (Dry) Unstable->Cond_C Cond_D Standard Suzuki Conditions Base: K3PO4 (aq) Solvent: THF/Water Stable->Cond_D

Figure 1: Strategic decision tree for selecting reaction conditions based on quinoline substitution and electronic properties.

Troubleshooting & Technical FAQs

Module 1: Catalyst Deactivation (The "N-Poisoning" Effect)

Q: My reaction stalls at 20% conversion despite using 5 mol% Pd(PPh3)4. The starting material remains. Why?

A: You are likely experiencing catalyst poisoning by the quinoline nitrogen.

  • The Mechanism: The lone pair on the quinoline nitrogen (N1) is a competent ligand. In the catalytic cycle, after the oxidative addition, the basic nitrogen of the substrate (or product) can displace the phosphine ligand on the Palladium(II) center, forming a stable, unreactive [Pd(Ar)(X)(Quinoline)L] complex. This removes the catalyst from the active cycle (off-cycle species).

  • The Fix: Switch to bulky, electron-rich phosphine ligands .

    • Recommendation: Use XPhos or SPhos (Buchwald ligands). The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the quinoline nitrogen while still allowing the oxidative addition of the halide.

    • Protocol Adjustment: Switch from Pd(PPh3)4 to a precatalyst system like XPhos Pd G3 or Pd(OAc)2 + SPhos (1:2 ratio) .

Module 2: Regioselectivity & Side Reactions

Q: I am coupling 2-chloroquinoline with phenylboronic acid using NaOEt as a base. I see a new spot on TLC, but it’s not the coupled product. What is it?

A: You have likely synthesized 2-ethoxyquinoline via Nucleophilic Aromatic Substitution (SNAr) .

  • The Cause: The C2 and C4 positions of quinoline are highly electron-deficient (similar to pyridine). Strong, nucleophilic bases like alkoxides (NaOEt, NaOMe, NaOtBu) can attack the C-Cl bond directly, displacing the chloride before the Palladium has a chance to intervene.

  • The Fix: Use a non-nucleophilic base .

    • Recommendation: Switch to Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) . These bases are strong enough to activate the boronic acid for transmetallation but are poor nucleophiles for SNAr.

    • Solvent Tip: If solubility is an issue, use a biphasic system (Toluene/H2O) or 1,4-Dioxane.

Module 3: Boronic Acid Instability

Q: I am using 2-quinolineboronic acid, but I mostly isolate quinoline (protodeboronation). How do I stop this?

A: Heteroaryl boronic acids, especially at the C2 position adjacent to nitrogen, are notoriously unstable.

  • The Mechanism: Under basic aqueous conditions, the boronate "ate" complex is formed. The electron-withdrawing nature of the quinoline ring stabilizes the carbanion intermediate formed after the C-B bond cleavage, accelerating rapid protonation (hydrolysis) by water.

  • The Fix: Stabilize the Boron or remove Water.

    • Option A (Best): Use MIDA boronates or BF3K salts instead of free boronic acids. These release the active species slowly.

    • Option B (Conditions): Use anhydrous conditions . Use Cesium Fluoride (CsF) or Silver Oxide (Ag2O) as the base in dry Dioxane or DMF. Without water, the hydrolytic pathway is blocked.

Experimental Protocols

Protocol A: General Procedure for C3-Functionalization (Unactivated Positions)

Targeting the "benzene-like" portion of the ring requires highly active catalytic systems.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge a reaction vial with the boronic acid, K3PO4, and XPhos Pd G3 precatalyst.

  • Evacuate and backfill with Argon (x3) to remove oxygen (Crucial for electron-rich ligands).

  • Add 3-Bromoquinoline dissolved in degassed 1,4-Dioxane.

  • Add degassed water.

  • Seal and heat to 80–100 °C for 2–4 hours.

  • QC Check: Monitor by LCMS. If conversion stalls, add 1 mol% additional catalyst.

Protocol B: General Procedure for C2/C4-Functionalization (Activated Positions)

Targeting the "pyridine-like" portion requires suppressing SNAr side reactions.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) (Robust, chelating ligand prevents poisoning)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv) (Avoid alkoxides!)

  • Solvent: Toluene : Ethanol : Water (4:1:1) or DME : Water (3:1)

Step-by-Step:

  • Combine 2-Chloroquinoline, boronic acid, base, and catalyst in a flask.

  • Purge system with Nitrogen for 5 minutes.

  • Add the solvent mixture (degassed).

  • Heat to 80 °C . (Note: C2-chlorides are reactive; excessive heat (>110°C) may promote homocoupling or degradation).

  • Workup: Filter through Celite to remove Pd black. Wash with EtOAc.

Data Summary: Ligand Performance on Quinoline Scaffolds

Ligand ClassExamplesSuitability for QuinolineMechanism of Action
Monodentate Phosphines PPh3Low Easily displaced by Quinoline-N; leads to poisoning.
Biaryl Phosphines XPhos, SPhos, RuPhos High (Recommended) Steric bulk prevents N-coordination; promotes reductive elimination.
Bidentate Phosphines dppf, dppe Medium-High Chelation effect prevents ligand displacement; good for C2-chlorides.
NHC Ligands IPr, IMes (PEPPSI)High Strong sigma-donation; highly stable; excellent for difficult substrates (e.g., C3-chlorides).

Mechanistic Visualization: The Poisoning Pathway

The diagram below illustrates how the quinoline nitrogen diverts the active catalyst into a dormant state and how bulky ligands prevent this.

PoisoningMechanism Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Poisoned [Pd(Ar)(X)(Quinoline)] (Inactive Off-Cycle Species) OxAdd->Poisoned + Quinoline (N-Coordination) Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Quinoline Quinoline Substrate (Excess in soln) Quinoline->Poisoned Poisoned->OxAdd Slow Reversal (Blocked by Bulky Ligands)

Figure 2: The catalyst poisoning loop where quinoline nitrogen coordinates to Pd(II). Bulky ligands (XPhos) block the red dashed path.

References

  • Perera, D., et al. (2018).[2] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow".[2] Science, 359(6374), 429–434.[2] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters". Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids". Angewandte Chemie International Edition, 55(37), 11220-11224. [Link]

  • Li, H., et al. (2015).[4] "A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides". Organic Letters, 17(14), 3616–3619. [Link]

Sources

Technical Support Center: Handling & Stability of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

[1]

Role: Senior Application Scientist Department: Technical Services & Assay Development Subject: Troubleshooting Stability & Solubility in Aqueous Buffers[1]

Executive Summary: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely facing inconsistent assay data, precipitation in your buffers, or loss of signal intensity.

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as 2-TBQ-4-CA ) presents a classic medicinal chemistry paradox: its tert-butyl group provides the lipophilicity required for hydrophobic pocket binding (e.g., in SIRT3 or kinase domains), but that same group renders the molecule thermodynamically unstable in aqueous environments.[2]

This guide moves beyond standard "store at -20°C" advice. It dissects the physicochemical forces—specifically the conflict between the hydrophobic tail and the ionizable carboxylic head—that dictate the stability of your experimental setup.[1]

Part 1: Physical Stability (Solubility & Precipitation)[2]

The Core Problem: Users often mistake precipitation for chemical degradation. 2-TBQ-4-CA is chemically robust but physically fragile in water.[2] The tert-butyl group significantly increases the LogP (partition coefficient) compared to the parent 2-phenylquinoline-4-carboxylic acid (Atophan), pushing it toward aggregation.[2]

The pH-Solubility Switch

The stability of 2-TBQ-4-CA in buffer is entirely dependent on the ionization state of the carboxylic acid at position 4.[2]

  • pKa ≈ 4.5 - 4.8: The carboxylic acid proton dissociates in this range.[2]

  • pH < 5 (Risk Zone): The molecule exists in its neutral (protonated) form.[2][1] With the hydrophobic tert-butyl group, the neutral form has near-zero water solubility.[2] It will crash out immediately.

  • pH > 7 (Safe Zone): The molecule is anionic (COO⁻).[2][1] The charge repulsion prevents aggregation, but only up to a critical concentration.

Troubleshooting Workflow: The "Crash Out" Diagnosis

Solubility_TroubleshootingStartObservation: Precipitate / Loss of SignalCheck_pHStep 1: Check Buffer pHStart->Check_pHpH_LowpH < 6.0Check_pH->pH_LowAcidicpH_HighpH > 7.2Check_pH->pH_HighNeutral/BasicAction_AdjustCRITICAL ERROR:Compound is protonated (Neutral).Must adjust pH > 7.5pH_Low->Action_AdjustCheck_ConcStep 2: Check ConcentrationpH_High->Check_ConcConc_High> 100 µMCheck_Conc->Conc_HighConc_Low< 50 µMCheck_Conc->Conc_LowAction_DiluteExceeds Solubility Limit.Add co-solvent (DMSO/EtOH)Conc_High->Action_DiluteCheck_SaltStep 3: Check Ionic StrengthConc_Low->Check_SaltSalt_HighHigh Salt (>150mM NaCl)Check_Salt->Salt_HighAction_SaltSalting Out Effect.Reduce salt or add 0.05% Tween-20Salt_High->Action_Salt

Figure 1: Decision tree for diagnosing precipitation issues with 2-TBQ-4-CA. Note that pH control is the primary gatekeeper of stability.[1]

Part 2: Chemical Stability (Degradation)[1][2]

While physical precipitation is the most common "instability," true chemical degradation can occur under specific stressors.

1. Photochemical Oxidation (The Fluorescence Trap)

Quinoline derivatives are often fluorescent.[2][1] This ability to absorb UV/Blue light means they can enter excited states that generate Reactive Oxygen Species (ROS).[2][1]

  • Mechanism: Prolonged exposure to ambient light (especially in dilute solutions) can lead to the formation of N-oxides or oxidative cleavage of the tert-butyl group.[2]

  • Symptom: Yellowing of the solution or appearance of a "shoulder" peak in UV-Vis spectra at 250-280 nm.[2]

  • Prevention: Always use amber vials. Wrap reaction vessels in foil during long incubations.

2. Decarboxylation (Thermal)

Quinoline-4-carboxylic acids are generally stable, but thermal stress (>60°C) in acidic media can catalyze decarboxylation, releasing CO₂ and leaving the 2-(4-tert-butylphenyl)quinoline residue.[2]

  • Risk Factor: Autoclaving the buffer with the compound added.[1]

  • Rule: NEVER autoclave 2-TBQ-4-CA. Sterile filter (0.22 µm PTFE) instead.[2][1]

Part 3: Optimized Preparation Protocols

Do not attempt to dissolve this solid directly in water.[2] It will float and form a hydrophobic film.[2]

Protocol A: The "DMSO Spike" Method (Standard)

Best for: Cell-based assays, enzymatic inhibition (SIRT3, etc.)[2][1]

  • Stock Preparation: Dissolve solid 2-TBQ-4-CA in 100% DMSO to a concentration of 10 mM .

    • Note: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and slightly yellow.[2]

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette 10 mM stock directly into 10 mL of PBS.[2] This causes local high concentration ("shock precipitation") that is invisible to the naked eye but ruins data.[2][1]

    • Correct: Dilute 10 mM stock 1:10 in pure Ethanol or DMSO to make a 1 mM working stock .

  • Final Buffer Preparation:

    • Add the 1 mM working stock dropwise to your assay buffer (pH 7.[2][1]4) while vortexing rapidly.

    • Max Final Concentration: Aim for <100 µM in aqueous buffer.

    • Additives: If >50 µM is needed, include 0.01% Triton X-100 or 0.1% BSA to prevent adsorption to plasticware.[2]

Protocol B: Quantitative Stability Assay (HPLC)

Use this to validate the compound's stability in your specific buffer.[1]

ParameterSetting/Value
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to sharpen peak)
Mobile Phase B Acetonitrile (Required to elute the lipophilic tert-butyl group)
Gradient 50% B to 95% B over 10 mins (High organic required)
Detection UV @ 254 nm (Aromatic ring) and 310 nm (Quinoline core)
Pass Criteria Peak Area > 95% of T=0 injection after 24h incubation
Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned cloudy after freezing and thawing. Is it degraded? A: Likely not degraded, but physically precipitated.[2] The solubility of hydrophobic compounds drops drastically at low temperatures.

  • Fix: Sonicate the tube in a warm water bath (37°C) for 5 minutes. If the cloudiness persists, the compound has crystallized irreversibly; discard and make fresh from DMSO stock.[1]

Q2: Can I use polystyrene (PS) plates for my assay? A: Avoid them if possible. The tert-butylphenyl tail is highly lipophilic and will adsorb to untreated PS plastics, effectively lowering your assay concentration.[2]

  • Recommendation: Use Polypropylene (PP) plates or "Non-binding surface" (NBS) microplates.[2][1] Adding 0.1% BSA (Bovine Serum Albumin) blocks these non-specific binding sites.[2]

Q3: Why does the peak split in my LC-MS? A: This is often a solvent mismatch.[2] If you inject a 100% DMSO sample into a high-aqueous mobile phase, the compound precipitates in the column head.[2]

  • Fix: Dilute your sample 1:1 with Acetonitrile/Water (50:[2][1]50) before injection.[2][1]

Q4: Is the compound light sensitive? A: Yes, moderately. While not as sensitive as fluorophores like fluorescein, quinoline-4-carboxylic acids can undergo photo-oxidation.[2] Store solid and solution in the dark.

References
  • PubChem. 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analogous Structure Data).[2][3][4] National Library of Medicine.[2] Accessed Jan 28, 2026.[2] Link

    • Context: Provides baseline physicochemical properties (LogP, H-bond donors) for the 4-methyl analog, serving as a baseline for the tert-butyl derivative.[2]

  • Zhang, B., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[2][5] Frontiers in Pharmacology.[2] Link

    • Context: Validates the use of the 2-phenylquinoline-4-carboxylic acid scaffold in biological assays and highlights the necessity of structural modific
  • Williams, R. pKa Data Compilation.[2][6] Organic Chemistry Data.[2][3][7] Link

    • Context: Authoritative source for pKa values of the quinoline ring (pKa ~4.[2][1]9) and benzoic acid derivatives (pKa ~4.2), establishing the theoretical basis for the pH-dependent solubility protocol.[1]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[2][8][9] Acta Crystallographica Section E. Link[2][1]

    • Context: Describes the crystal packing and hydrogen bonding (carboxylic acid to quinoline nitrogen) that contributes to the high lattice energy and low aqueous solubility of this class of compounds.[1]

How to reduce off-target effects of quinoline-based inhibitors

[1]

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Mitigating Off-Target Effects in Quinoline-Based Inhibitors[1]

Introduction: The Quinoline Dilemma

Welcome to the technical support center. If you are here, you likely have a potent quinoline-based hit (perhaps a kinase inhibitor or an antimalarial) that is failing downstream safety profiling.[1]

The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. However, this promiscuity is a double-edged sword.[1] The flat, lipophilic, and basic nature of the quinoline core often leads to four specific "liability classes":

  • hERG Channel Blockade (Cardiotoxicity)[1]

  • CYP450 Inhibition (Drug-Drug Interactions)[1]

  • Kinase Promiscuity (Off-target toxicity)[1]

  • DNA Intercalation (Genotoxicity)[1]

Below are the troubleshooting guides (Tickets) for each liability, designed to help you rescue your lead compound.

Troubleshooting Tickets

🎫 Ticket #101: High hERG Inhibition (Cardiotoxicity)

User Issue: "My lead compound has single-digit nanomolar potency against the target but inhibits hERG with an IC50 < 1 µM. We are seeing QT prolongation risks."

Technical Diagnosis: The hERG potassium channel pore is lined with aromatic residues (Tyr652, Phe656) that engage in



Corrective Actions (SAR Strategy):

  • Reduce Basicity (

    
     Modulation): 
    
    • Action: Lower the

      
       of the quinoline nitrogen to reduce the percentage of ionized species at pH 7.4.
      
    • Execution: Introduce an electron-withdrawing group (EWG) or a heteroatom (e.g., oxygen) on a nearby aliphatic chain.

    • Rule of Thumb: A

      
       of -1.0 can significantly reduce hERG affinity.[1]
      
  • The "Touch of Polarity":

    • Action: Reduce overall lipophilicity (

      
      ).[1]
      
    • Execution: Add a polar group (hydroxyl, cyano, or sulfone) to the periphery of the molecule. This makes the compound less compatible with the hydrophobic hERG pore.

    • Evidence: Matched molecular pair analysis shows that replacing -H or -CH3 with -OH or -CN consistently lowers hERG liability.[1]

  • Zwitterion Formation:

    • Action: Neutralize the pharmacophore.

    • Execution: If the basic amine is essential for target binding, introduce a carboxylic acid moiety elsewhere to create a zwitterion.[2] This drastically reduces membrane partitioning into the hERG channel.

Modification StrategyExpected Impact on hERGPotential Risk
Lower

(add -OH, -CN)
High Reduction (⬇)Membrane Permeability (⬇)
Steric Bulk near N-atom Moderate Reduction (⬇)Target Potency Loss
Zwitterion (add -COOH) High Reduction (⬇)Oral Bioavailability (⬇)
🎫 Ticket #102: CYP450 Inhibition (Metabolic Stability)

User Issue: "Our compound is a potent inhibitor of CYP3A4 and CYP2D6 (IC50 < 5 µM), leading to predicted drug-drug interactions (DDI)."

Technical Diagnosis: The quinoline nitrogen lone pair is a classic "Type II" ligand for the heme iron in Cytochrome P450 enzymes. The nitrogen coordinates directly with the iron, blocking the catalytic cycle. Additionally, the lipophilic planar ring fits well into the CYP active sites.

Corrective Actions (SAR Strategy):

  • Steric Shielding (The "2-Position" Rule):

    • Action: Block the approach of the heme iron to the quinoline nitrogen.

    • Execution: Introduce a substituent (Methyl, Chloro, or Methoxy) at the C-2 position of the quinoline ring. This creates a steric clash that prevents the N-Fe coordination bond without necessarily destroying target binding (if the target pocket allows).

  • Scaffold Morphing (Isoquinoline/Naphthyridine):

    • Action: Move or remove the nitrogen.[3]

    • Execution: Switch to an isoquinoline (moving N to position 2) or a 1,5-naphthyridine.[1] This changes the vector of the lone pair relative to the hydrophobic bulk, often disrupting the specific pharmacophore required for CYP binding.

  • Metabolic "Hardening":

    • Action: Block oxidative metabolism sites.[1]

    • Execution: If the quinoline ring itself is being oxidized, replace labile Hydrogen atoms with Fluorine or Deuterium.

🎫 Ticket #103: Kinase Promiscuity (The "Dirty" Inhibitor)

User Issue: "Kinome profiling shows our quinoline hits >50% of kinases at 1 µM. We need better selectivity."

Technical Diagnosis: Quinolines are often "hinge binders" (Type I inhibitors) that mimic ATP's adenine ring.[1] Because the ATP hinge region is highly conserved across the kinome, unmodified quinolines are inherently promiscuous.

Corrective Actions (SAR Strategy):

  • Target the "Gatekeeper" Residue:

    • Action: Exploit the size difference of the gatekeeper residue (e.g., Threonine vs. Methionine) in your target kinase.

    • Execution: Add a bulky substituent at the position corresponding to the gatekeeper (often C-3 or C-4 on the quinoline). If your target has a small gatekeeper, the bulky group will fit, but it will clash with other kinases possessing larger gatekeepers.

  • Vector Exploration (Solvent Front):

    • Action: Extend the molecule into the solvent-exposed region, which is less conserved than the ATP pocket.

    • Execution: Use the C-6 or C-7 positions to attach solubilizing tails (e.g., piperazine, morpholine). This not only improves solubility but creates unique contacts specific to the target kinase's surface topology.

  • Switch to Type II Binding:

    • Action: Stabilize the inactive "DFG-out" conformation.

    • Execution: Extend a linker from the quinoline core to interact with the allosteric pocket adjacent to the ATP site.

🎫 Ticket #104: Genotoxicity (DNA Intercalation)

User Issue: "Ames test came back positive. We suspect DNA intercalation."[4][5]

Technical Diagnosis: The flat, fused aromatic system of quinoline allows it to slide (intercalate) between DNA base pairs, causing frameshift mutations.

Corrective Actions (SAR Strategy):

  • Disrupt Planarity (

    
     Character): 
    
    • Action: "Buckle" the molecule.

    • Execution: Partially saturate the ring (e.g., tetrahydroquinoline) or introduce a rigid, non-planar substituent (e.g., a twisted biphenyl or a spirocycle) directly attached to the core. If the molecule is not flat, it cannot intercalate.

  • Perpendicular Bulk:

    • Action: Steric exclusion from the DNA helix.

    • Execution: Add a substituent that projects perpendicular to the plane of the aromatic ring. This acts as a "doorstop," physically preventing insertion between base pairs.

Visualization: The Optimization Workflow

The following diagram illustrates the decision logic for triaging a quinoline hit.

QuinolineOptimizationStartQuinoline Hit IdentifiedCheck_hERGhERG Liability?Start->Check_hERGCheck_CYPCYP Inhibition?Check_hERG->Check_CYPNoSol_hERG1. Lower LogP (Add -OH, -CN)2. Reduce pKa (EWG nearby)3. Zwitterion formationCheck_hERG->Sol_hERGYesCheck_KinaseKinase Promiscuity?Check_CYP->Check_KinaseNoSol_CYP1. C-2 Substitution (Steric Shield)2. Replace H with F (Metabolic blocking)3. Scaffold Hop (Isoquinoline)Check_CYP->Sol_CYPYesCheck_DNAAmes Positive?Check_Kinase->Check_DNANoSol_Kinase1. Target Gatekeeper (Bulky groups)2. Vectorize to Solvent Front (C6/C7)3. Type II Linker extensionCheck_Kinase->Sol_KinaseYesCheck_DNA->StartRe-testSol_DNA1. Disrupt Planarity (sp3 centers)2. Perpendicular Bulk3. Saturation (Tetrahydroquinoline)Check_DNA->Sol_DNAYes

Caption: Decision tree for triaging and optimizing quinoline-based inhibitors based on specific toxicity liabilities.

Standardized Protocols

Protocol A: hERG Fluorescence Polarization Assay (Rapid Triage)

Use this before expensive patch-clamp studies.[1]

  • Reagents: Membrane preparations expressing hERG, Red-shifted fluorescent tracer (e.g., Predictor™ hERG).

  • Procedure:

    • Incubate quinoline analogs (10-point dose-response) with hERG membranes and tracer for 2 hours at 25°C.

    • Logic: If your compound binds hERG, it displaces the tracer.

  • Readout: Measure Fluorescence Polarization (FP). High FP = Low displacement (Safe).[1] Low FP = High displacement (Toxic).[1]

  • Validation: Compounds with IC50 < 10 µM proceed to manual patch clamp (Gold Standard).

Protocol B: CYP450 Spectral Binding Assay

Determines if inhibition is driven by Heme coordination (Type II).

  • Reagents: Recombinant CYP450 isozymes (3A4, 2D6), Sodium Dithionite.

  • Procedure:

    • Record baseline UV-Vis spectrum (350–500 nm) of the enzyme.[1]

    • Titrate quinoline compound.[1]

  • Analysis:

    • Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–405 nm. This confirms direct Nitrogen-Iron coordination.[1]

    • Troubleshooting: If Type II is confirmed, prioritize Steric Shielding (See Ticket #102).

References

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods, 2003. Link

  • Jamieson, C., et al. "Medicinal Chemistry Strategies to Reduce hERG Blockade." Current Opinion in Drug Discovery & Development, 2006.
  • Willett, P., et al. "Matched Molecular Pair Analysis in Drug Discovery." Drug Discovery Today, 2010. Link

  • Waring, M. J. "Variation of the supercoils in closed circular DNA by binding of antibiotics and drugs: evidence for molecular models involving intercalation."[6] Journal of Molecular Biology, 1970. Link

  • Cianni, L., et al. "Vectorized ULK1/2 and VPS34 Inhibitors for Tissue-Selective Autophagy Inhibition in Oncology."[7] Journal of Medicinal Chemistry, 2024. Link

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Improving cell permeability of quinoline-4-carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Topic: Scaffold Optimization Audience: Medicinal Chemists, DMPK Scientists

Knowledge Base: The Physicochemical Barrier

Issue Diagnosis: Quinoline-4-carboxylic acid (Q4CA) scaffolds present a classic "solubility-permeability paradox." While the carboxylic acid moiety often provides essential electrostatic interactions with target proteins (e.g., salt bridges in enzyme active sites), it acts as a primary barrier to cell membrane penetration.

The Mechanism: At physiological pH (7.4), Q4CA exists primarily as an anion or a zwitterion , depending on the substitution pattern.

  • Carboxylic Acid pKa: ~3.8 – 4.5 (Deprotonated/Negative at pH 7.4)

  • Quinoline Nitrogen pKa: ~4.9 (Uncharged or partially protonated at pH 7.4)

Because lipid bilayers repel charged species, the anionic carboxylate prevents passive diffusion. Furthermore, the quinoline core is a frequent substrate for efflux transporters (P-gp/ABCB1), effectively pumping the drug back out even if it momentarily enters.

Visualization: The Transport Barrier

TransportMechanism cluster_ext Extracellular (pH 7.4) cluster_mem Lipid Bilayer cluster_int Intracellular (pH 7.2) Drug_Ion Q4CA (Anion) [COO-] Barrier Hydrophobic Barrier Drug_Ion->Barrier Repelled Drug_Neu Q4CA (Neutral) [COOH] Drug_Neu->Barrier Slow Diffusion Prodrug Prodrug (Masked) Prodrug->Barrier Fast Diffusion Target Target Protein Barrier->Target Passive Entry Esterase Esterase (Hydrolysis) Barrier->Esterase Prodrug Entry Pgp Efflux Pump (P-gp) Pgp->Drug_Ion Extrusion Target->Pgp Efflux Capture Esterase->Target Active Drug Release

Caption: Figure 1. Transport dynamics of Quinoline-4-Carboxylic Acids showing ionization barriers, prodrug bypass, and efflux risks.

Troubleshooting Wizard

Select the scenario that best matches your experimental observation.

Scenario A: "My compound is potent in enzymatic assays but inactive in cell-based assays."

Diagnosis: Low passive permeability due to ionization (LogD7.4 < 0). Solution: Implement a Prodrug Strategy . Simple alkyl esters (methyl/ethyl) are often too stable in human plasma to be hydrolyzed effectively. You must use "promoiety" strategies that are labile to specific esterases.

Prodrug ClassStructure TypeLability MechanismRecommendation
Simple Ester Ethyl/MethylNon-specific esterasesAvoid. Often too stable; poor hydrolysis.
Double Ester POM (Pivaloyloxymethyl)Chemical instability after initial hydrolysisHigh. Standard for carboxylates. Rapid release.
Alkoxycarbonyloxy POC (Isopropyloxycarbonyloxymethyl)Carbonate hydrolysisHigh. Good for oral bioavailability.
Amide Bioisostere Tetrazole / SulfonimidepKa modulationMedium. Maintains acidity but alters lipophilicity.
Scenario B: "My prodrug enters the cell but doesn't release the active parent."

Diagnosis: Steric hindrance around the carbonyl carbon of the quinoline-4-position. Root Cause: The peri-interaction with the H-5 proton (or substituents at C-5) on the quinoline ring can block esterase access. Solution:

  • Spacer Insertion: Use a glycolic acid linker (Active-C(O)-O-CH2-C(O)-OR) to push the hydrolysis site away from the steric bulk.

  • Enzyme Targeting: Switch to an amino-acid promoiety (e.g., Valine ester) to target peptide transporters (PEPT1) and intracellular valacyclovirase.

Scenario C: "My Caco-2 permeability is low, but PAMPA permeability is high."

Diagnosis: Active Efflux.[1] Explanation: PAMPA only measures passive diffusion.[2] Caco-2 cells express efflux transporters (P-gp, BCRP). If PAMPA is high and Caco-2 is low (Efflux Ratio > 2), your quinoline is a P-gp substrate. Solution:

  • Chemical Modification: Reduce Hydrogen Bond Donors (HBD). Cap any free NH groups.

  • Scaffold Hopping: Introduce a nitrogen at position 3 (Cinnoline) or 8 (Naphthyridine) to alter the basicity and transporter recognition profile.

Protocol Library

Protocol 1: Optimized PAMPA-COOH (For Acidic Compounds)

Standard PAMPA at pH 7.4 often yields false negatives for acids due to the Unstirred Water Layer (UWL) effect. This protocol uses a pH gradient to drive transport.

Reagents:

  • Donor Buffer: Phosphate buffer adjusted to pH 5.0 (Increases the fraction of neutral species).

  • Acceptor Buffer: Phosphate buffer at pH 7.4 (Simulates blood/cytosol sink condition).

  • Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.

Workflow:

  • Prepare Membrane: Add 5 µL of Lipid Solution to the filter of the donor plate (MultiScreen-IP, 0.45 µm).

  • Prepare Compound: Dilute 10 mM DMSO stock to 50 µM in Donor Buffer (pH 5.0) .

  • Load Plate:

    • Add 300 µL Acceptor Buffer (pH 7.4) to the bottom plate (Acceptor).

    • Add 200 µL Compound Solution to the top plate (Donor).

  • Incubate: Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber (critical to prevent evaporation).

  • Analysis: Separate plates. Analyze both Donor and Acceptor via LC-MS/MS or UV-Vis.

  • Calculation:

    
    
    Where 
    
    
    
    are volumes,
    
    
    is filter area,
    
    
    is time.
Protocol 2: Synthesis of POM-Prodrug (Pivaloyloxymethyl ester)

This reaction installs a labile "double ester" to mask the carboxylic acid.

Reagents:

  • Quinoline-4-carboxylic acid derivative (1.0 eq)[3]

  • Chloromethyl pivalate (POM-Cl) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq - Catalyst)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the quinoline acid in anhydrous DMF under Nitrogen. Add

    
     and stir at room temperature for 30 mins to generate the carboxylate salt.
    
  • Alkylation: Add NaI (catalytic) followed by dropwise addition of Chloromethyl pivalate.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (The product will be significantly less polar/higher Rf).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Avoid using methanol in purification, as transesterification can occur on silica.

Decision Logic for Optimization

Use this logic flow to determine the next step in your medicinal chemistry campaign.

OptimizationLogic Start Start: Q4CA Lead (Potent in Enzyme Assay) CheckLogD Check LogD (pH 7.4) Start->CheckLogD Decision1 LogD < 0? CheckLogD->Decision1 MakeProdrug Strategy: Prodrug (POM or POC ester) Decision1->MakeProdrug Yes (Too Polar) CheckEfflux Check Efflux Ratio (Caco-2 / MDCK) Decision1->CheckEfflux No (Lipophilic enough) TestPlasma Test Plasma Stability MakeProdrug->TestPlasma Decision2 Ratio > 2.0? CheckEfflux->Decision2 BlockPgp Strategy: Block P-gp (Cap H-bonds, N-methylation) Decision2->BlockPgp Yes (Efflux Issue) OptimizeSol Strategy: Formulation (Nanosuspension) Decision2->OptimizeSol No (Permeability OK) Advance Advance to PK Study BlockPgp->Advance OptimizeSol->Advance Decision3 t1/2 < 10 min? TestPlasma->Decision3 Decision3->CheckEfflux No (Stable) StericShield Strategy: Steric Shielding (Add methyl alpha to ester) Decision3->StericShield Yes (Too Unstable) StericShield->Advance

Caption: Figure 2. Decision Matrix for optimizing Quinoline-4-Carboxylic Acid Permeability.

References

  • Rautio, J., et al. (2008).[] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on PAMPA/pH gradients).
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[] Academic Press. Link

  • Furet, P., et al. (2016). Structure-based design of a new series of quinoline-4-carboxylic acids as potent and selective inhibitors of the tyrosine kinase c-Met. Bioorganic & Medicinal Chemistry Letters.
  • Mahajan, A., et al. (2012). Quinoline derivatives as efflux pump inhibitors.[1][5] Phytochemistry Reviews. (Discusses P-gp interactions with quinolines).

Sources

Technical Support Center: Bioavailability Enhancement of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Troubleshooting Low Bioavailability & Solubility Issues Case ID: CAS-20389-05-3-SOL

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid . If you are accessing this guide, you likely encountered a critical bottleneck: your compound shows promising potency in vitro (enzyme inhibition, receptor binding) but fails to deliver consistent exposure in vivo.

Molecule Profile & Diagnostics

Before applying a fix, we must diagnose the root cause based on the physicochemical "personality" of your molecule.

PropertyValue (Est.)Implication for Bioavailability
Structure Quinoline core + t-butylphenyl tailHigh lattice energy (planar stacking) & high lipophilicity.
Acid/Base Weak Acid (

)
pH-Dependent Solubility. Insoluble in gastric fluid (pH 1.2); soluble in intestinal fluid (pH 6.8) only if the lipophilic tail doesn't override ionization.
BCS Class Class II (Low Solubility, High Permeability)The Rate-Limiting Step is Dissolution. Absorption is not the problem; getting it into solution is.
LogP High (> 4.5)"Grease ball" behavior.[1] Prone to precipitation upon entering the aqueous environment of the gut.

Module 1: Salt Selection (The First Line of Defense)

User Issue: "My free acid precipitates immediately in simulated gastric fluid (SGF) and dissolves too slowly in the intestine."

Technical Resolution: The free acid form of quinoline-4-carboxylic acid is stabilized by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and


 stacking of the quinoline rings. Converting this to a salt disrupts this lattice energy and increases the saturation solubility (

) by orders of magnitude.
Protocol: Counter-Ion Screening

Do not randomly select sodium. Follow this logical screen:

  • In Situ Salt Screen: Prepare 1:1 molar ratios of the drug with the following counter-ions in methanol, then evaporate.

  • Dissolution Test: Test the residue in pH 6.8 buffer.

Counter-IonRationaleRecommendation Level
Sodium (

)
Standard first choice. Small radius, high lattice energy risk.⭐⭐⭐ (Baseline)
Potassium (

)
Larger radius, often more hygroscopic but faster dissolution.⭐⭐⭐
Meglumine Bulky organic amine. Disrupts crystal packing effectively. Prevents "common ion effect" precipitation in the gut.⭐⭐⭐⭐⭐ (Best for this molecule)
Tromethamine (Tris) Similar to meglumine; buffers the micro-environment around the particle.⭐⭐⭐⭐

Critical Warning: Salt forms of weak acids can disproportionate (convert back to free acid) in the acidic stomach (pH 1.2). You must use an enteric coating or a buffering agent in your final formulation to protect the salt until it reaches the duodenum.

Module 2: Amorphous Solid Dispersions (ASD)

User Issue: "Even the salt form precipitates out of solution after 20 minutes (Spring & Parachute failure)."

Technical Resolution: The "Spring" (rapid dissolution) is working, but you lack the "Parachute" (precipitation inhibition). The hydrophobic tert-butyl group drives rapid recrystallization. You need an Amorphous Solid Dispersion (ASD) to lock the molecule in a high-energy disordered state using a polymer matrix.[2]

Workflow: Polymer Selection & Manufacturing

Step 1: Polymer Screening For a lipophilic acid, you need a polymer that is amphiphilic and pH-sensitive.

  • Top Choice: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) .

    • Why: It is enteric (insoluble in stomach, protects the drug) and releases the drug at pH > 5.5. The acetyl groups interact with your hydrophobic t-butyl tail, preventing crystal nucleation.

  • Alternative: PVP-VA 64 (Copovidone) .

    • Why: Excellent general solubilizer, but requires a surfactant to prevent precipitation.

Step 2: Solvent Evaporation / Spray Drying Protocol

  • Dissolve: Dissolve Drug + HPMC-AS (Ratio 1:3) in Acetone/Methanol (1:1).

  • Atomize: Spray dry at Inlet Temp

    
    , Outlet Temp 
    
    
    
    .
  • Dry: Secondary drying in a vacuum oven at

    
     for 24h to remove residual solvent (critical for stability).
    

ASD_Workflow Start Crystalline Drug Solvent Dissolve in Acetone/MeOH (Break Lattice Energy) Start->Solvent Polymer Add HPMC-AS (Inhibitor) Solvent->Polymer Mix SprayDry Spray Drying (Rapid Solvent Removal) Polymer->SprayDry Amorphous Amorphous Solid Dispersion (High Energy State) SprayDry->Amorphous Dissolution In Vivo: Supersaturation (Parachute Effect) Amorphous->Dissolution

Figure 1: Logic flow for creating an Amorphous Solid Dispersion (ASD) to overcome lattice energy limitations.

Module 3: Lipid-Based Delivery (SEDDS)

User Issue: "My compound is too lipophilic (LogP > 5) and won't dissolve in any aqueous buffer, even as an amorphous solid."

Technical Resolution: If the LogP is extremely high due to the tert-butylphenyl moiety, stop fighting water. Use the body's lipid transport system. A Self-Emulsifying Drug Delivery System (SEDDS) keeps the drug in a dissolved oil phase, bypassing the dissolution step entirely.

Formulation Recipe (Type IIIB Lipid System)

Mix the following components at


 until clear:
Component TypeExample ExcipientFunctionRatio (%)
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizes the lipophilic tail.20%
Surfactant Cremophor EL (Kolliphor EL) or Tween 80Emulsifies oil into nanodroplets.40%
Co-Solvent Transcutol HP (Diethylene glycol monoethyl ether)Prevents drug precipitation from the surfactant.40%

Mechanism: Upon contact with gastric fluid, this mixture spontaneously forms an emulsion (< 200 nm droplets). The drug remains inside the oil droplet, protected from precipitation, and is absorbed via the lymphatic route (chylomicrons), potentially bypassing first-pass metabolism.

Troubleshooting & FAQs

Q1: I see a "blue shift" in fluorescence during dissolution. What does this mean?

  • Answer: This indicates the molecule is precipitating or aggregating. The quinoline core is fluorescent. A shift suggests

    
     stacking is occurring. Action: Increase the polymer ratio in your ASD or add a surfactant (SLS 0.5%) to your dissolution media.
    

Q2: Can I just micronize the powder?

  • Answer: For this specific molecule, probably not.[3] Micronization increases surface area but does not change saturation solubility (

    
    ). Since the intrinsic solubility is near zero, increasing surface area will only give a momentary burst before the "brick dust" reality sets in. You need high-energy forms (Salts/Amorphous), not just small particles.
    

Q3: The melting point is high (>200°C). Can I use Hot Melt Extrusion (HME)?

  • Answer: Be careful. High melting points require high processing temperatures, which might degrade the carboxylic acid group (decarboxylation risk). Action: Run a TGA (Thermogravimetric Analysis) first. If it degrades before melting, use Spray Drying (Solvent method) instead of HME.

References

  • Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Newman, A. (2015). Pharmaceutical Amorphous Solid Dispersions. Wiley. Link

Sources

Optimizing crystallization conditions for X-ray analysis of quinoline derivatives

[1]

Status: Operational Ticket ID: QUN-XR-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization Conditions for X-ray Analysis of Quinoline Derivatives[1]

Introduction: The Quinoline Challenge

Welcome to the technical support hub. You are likely here because your quinoline derivative—despite being a stable solid on the bench—is refusing to yield single crystals suitable for X-ray diffraction (XRD).

The Core Problem: Quinoline derivatives possess a "Jekyll and Hyde" physicochemical profile. The fused benzene-pyridine ring system creates a hydrophobic, planar scaffold (pi-stacking prone), while the heterocyclic nitrogen introduces a localized basic center (hydrogen bond acceptor).[1] This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) or the formation of microcrystalline needles rather than the block-like prisms required for high-resolution data collection.[1]

This guide moves beyond generic advice to target the specific intermolecular behaviors of the quinoline scaffold.

Module 1: Solvent System Architecture

The Science: Dielectric Tuning & Metastable Zones

Do not choose solvents randomly.[2] For quinolines, you must balance the solvation of the hydrophobic rings with the specific interaction needs of the nitrogen atom.

  • The Isopropanol Insight: Recent kinetic studies suggest that for many aromatic systems, Isopropanol (IPA) offers a significantly wider Metastable Zone Width (MSZW) compared to Acetonitrile (ACN) [1].

    • Why this matters: A wider MSZW allows the solution to remain supersaturated longer without crashing out, promoting fewer, larger crystals. Acetonitrile often causes rapid, uncontrolled nucleation (showers of microcrystals).

  • The H-Bond Trap: Avoid using strong H-bond donors (like Methanol) if your molecule has flexible side chains that can rotate.[1] The solvent will lock the surface conformers randomly, leading to disorder.

Decision Matrix: Solvent Selection
SolventRoleDielectric Const. (

)
Suitability for QuinolinesTechnical Note
Dichloromethane (DCM) Good Solvent8.93High Excellent for dissolving planar aromatics; highly volatile (use in sealed capillaries or layering).[1]
Isopropanol (IPA) Precipitant/Solvent17.9High Wide MSZW; promotes slow growth. Good anti-solvent for DCM solutions.
Acetonitrile (ACN) Solvent37.5Low/Risky Narrow MSZW; often yields needles or twins due to rapid nucleation.
Toluene Solvent/Anti-solvent2.38Medium Promotes pi-stacking interactions; good for highly hydrophobic derivatives.[1]
Water Anti-solvent80.1Low often causes immediate oiling out due to the "hydrophobic effect" forcing quinolines together too fast.
Workflow Visualization: The Selection Logic

SolventLogicStartStart: Compound Solubility CheckSolublePolarSoluble in Alcohols?Start->SolublePolarSolubleNonPolarSoluble in DCM/CHCl3?Start->SolubleNonPolarPathARoute A: H-Bond DrivenSolublePolar->PathAYesPathBRoute B: Pi-Stacking DrivenSolubleNonPolar->PathBYesExpAVapor Diffusion:Solvent: EthanolPrecipitant: Water (Slow!)PathA->ExpAExpBLiquid Layering:Bottom: Solute in DCMTop: Hexane/ToluenePathB->ExpBOutcomeCheck MSZW(Metastable Zone Width)ExpA->OutcomeExpB->Outcome

Figure 1: Logic flow for selecting the primary crystallization vector based on initial solubility.[1] Note the divergence between Hydrogen-bond driven and Pi-stacking driven strategies.

Module 2: Troubleshooting "Oiling Out"

User Question: "My solution turns cloudy and settles into a yellow oil at the bottom. No crystals form even after weeks."[1]

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Crystal Nucleation boundary. This is thermodynamically distinct from crystallization. The oil is a solute-rich liquid phase that is metastable.

The "Seeding the Oil" Protocol

This is a self-validating method to bypass the oil phase.

  • Induce Oil: Set up your experiment (e.g., cooling crystallization) until the oil droplets just begin to appear.

  • Thermal Cycling: Heat the solution slightly until the oil barely redissolves. You are now at the saturation limit.

  • The Seed: Add a microscopic seed crystal (or a scratch from a previous evaporation attempt) to this warm solution.

  • Isothermal Aging: Do not cool immediately. Hold the temperature constant. The seed provides a surface for the molecules to organize directly from the solution, bypassing the disordered oil phase [2].

  • Slow Cooling: Once the seed shows visible growth, cool at a rate of 1°C/hour.

Workflow Visualization: Oiling Out Rescue

OilingRescueState1Solution Clear(High Temp)State2Oiling Out(LLPS Boundary Hit)State1->State2Cooling too fastAction1Re-heat toClear PointState2->Action1Corrective ActionAction2Add Seed(Isothermal)Action1->Action2At SaturationResultCrystal Growth(Bypassing Oil)Action2->ResultSlow Kinetics

Figure 2: The thermodynamic bypass strategy for oiling out. Re-heating moves the system out of the spinodal decomposition region, allowing seeded nucleation to dominate.

Module 3: The "Nuclear Option" – Salt Formation

User Question: "I have tried every solvent. I still get amorphous powder. What now?"

Technical Insight: Neutral quinolines often have weak lattice energy due to "slippery" pi-stacking.[1] By protonating the quinoline nitrogen, you introduce strong ionic interactions and directional hydrogen bonds, drastically increasing lattice rigidity [3].

Protocol: Acid-Base Co-Crystallization

Do not just use HCl (which often yields hygroscopic salts).[1] Use bulky organic acids that fill space in the lattice.

  • Target: Quinoline Nitrogen (

    
    ).
    
  • Co-former Selection:

    • Picric Acid:[1] Classic for aromatics (forms Pi-complexes).[1]

    • Fumaric/Succinic Acid:[1] Dicarboxylic acids can bridge two quinoline molecules, creating a polymer-like chain in the crystal lattice [4].

  • Method:

    • Dissolve Quinoline in Ethanol (1 eq).

    • Dissolve Acid in Ethanol (1 eq).

    • Mix hot.

    • Allow to cool slowly in a Dewar flask (to extend cooling time to 12+ hours).

Module 4: Post-Crystallization & Mounting

User Question: "I have crystals, but they crack/fade when I mount them on the loop."

Diagnosis: Solvate desolvation. Your quinoline crystals likely contain solvent molecules (DCM or Acetone) in the lattice channels. Upon exposure to air, the solvent evaporates, collapsing the crystal structure (loss of crystallinity).

The "Oil-to-Stream" Protocol[1]
  • Preparation: Have your cryo-loop and magnetic base ready.

  • Immersion: Do not pull the crystal into the air. Pipette a drop of Perfluoropolyether (PFPE) oil (e.g., Fomblin Y) directly into the crystallization drop.

  • Harvest: Scoop the crystal through the oil. The oil coats the crystal immediately, sealing the lattice solvent inside.

  • Flash Cool: Transfer immediately to the liquid nitrogen stream (100 K). The oil freezes into a glass (amorphous), which does not diffract, while preserving the crystal's integrity.

FAQ: Rapid Fire Troubleshooting

Q: My diffraction spots are split (Twinning).

  • A: This is common in high-symmetry space groups.[1] Try crystallizing in a solvent with a different shape (e.g., switch from Benzene to Ethanol). The solvent molecules occupy voids; changing their shape forces the quinoline packing to alter, often breaking the twin symmetry [5].

Q: The crystals are too thin (needles).

  • A: Growth is too fast along one axis (pi-stacking axis). Increase the viscosity of the solution. Add 10-20% glycerol or PE 400 to your mother liquor.[1] This slows diffusion and inhibits rapid growth along the dominant axis, forcing the crystal to grow in width [6].

References

  • Influence of Solvent Selection on Crystallizability: Title: The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Salt Formation Strategies: Title: Molecular salts of quinine: A crystal engineering route to enhance aqueous solubility. Source: CrystEngComm (via ResearchGate). URL:[Link]

  • Quinoline Derivative Structural Analysis: Title: Synthesis, single crystal X-ray diffraction... of quinolone derivatives. Source: European Journal of Chemistry. URL:[Link][1]

  • Handling Twinning: Title: Identifying and Overcoming Crystal Pathologies: Disorder and Twinning.[4] Source: PubMed (NIH). URL:[Link]

  • Viscosity & Crystal Habit: Title: Crystal Growing Tips and Methods.[2] Source: University of Pennsylvania X-Ray Facility.[2] URL:[Link]

Troubleshooting poor resolution in NMR spectra of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution NMR of Quinoline Scaffolds

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting Broad/Distorted Signals in Quinoline Spectra

Introduction: Why Your Quinoline Spectrum Looks "Wrong"

Welcome. If you are working with quinolines, isoquinolines, or similar N-heterocycles, you have likely encountered the "Quinoline Blob"—a spectrum where aromatic multiplets merge into indistinct humps, or where the chemical shifts drift unpredictably between samples.

In my 15 years of structural elucidation, I have found that 90% of quinoline resolution issues are not instrumental failures. They are chemical phenomena.[1] The basic nitrogen atom (


) and the planar aromatic system create a "perfect storm" of sensitivity to trace environmental factors.

This guide is structured to help you diagnose the root cause (Instrumental vs. Chemical) and apply the correct remediation.

Phase 1: The Diagnostic Workflow

Before altering your sample, use this logic flow to identify the likely culprit.

DiagnosticWorkflow Start START: Inspect Line Shape Q1 Are ALL peaks broad/distorted (including solvent/TMS)? Start->Q1 Instru Likely Instrumental Q1->Instru Yes Chem Likely Chemical Phenomenon Q1->Chem No (Solvent is sharp) Shim Action: Check Shimming (See Module 4) Instru->Shim Q2 Are the broad peaks near the Nitrogen (H2, H8)? Chem->Q2 Acid Cause: Proton Exchange (Trace Acid) Q2->Acid Yes (Selective Broadening) Agg Cause: Aggregation (Pi-Stacking) Q2->Agg No (General Aromatic Broadening) Rot Cause: Rotameric Exchange (Side Chains) Q2->Rot Split/Doubled Peaks

Figure 1: Decision matrix for isolating the source of line broadening in N-heterocycles.

Module 1: The "Invisible" Acid (Protonation Exchange)

The Symptom: The solvent residual peak (e.g., CHCl


) is sharp, but your quinoline protons are broad. Specifically, protons H2 and H8 (closest to the nitrogen) are the most affected.

The Science: Chloroform-d (


) naturally degrades into trace hydrochloric acid (HCl) and phosgene upon exposure to light and oxygen. Even ppm-levels of acid will protonate the basic quinoline nitrogen.
  • The Problem: The protonation is often in intermediate exchange on the NMR timescale. The molecule rapidly flips between the "free base" and "protonated" forms. The NMR "sees" an average of these two states, resulting in massive line broadening [1].

The Fix: The "Base Wash" Protocol Do not dry the sample down yet. Perform this in-situ test.

  • The Test: Add a micro-spatula tip of solid anhydrous Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) directly into the NMR tube.
  • The Mix: Cap and shake the tube gently for 30 seconds.

  • The Rescan: Let the solid settle (or centrifuge) and re-acquire the spectrum.

Interpretation:

Observation Diagnosis Next Step

| Peaks sharpen significantly | Trace acid was causing exchange broadening. | Filter sample through basic alumina or switch to


. |
| No change  | Not an acid issue. | Proceed to Module 2 (Aggregation). |

Pro Tip: For acid-sensitive quinolines, always filter


 through a small plug of basic alumina immediately before dissolving your sample.

Module 2: The Aggregation Trap ( -Stacking)[2]

The Symptom: Peaks are broad, but symmetric. The chemical shifts seem "off" compared to literature or predicted values (often shifted upfield/shielded).

The Science: Quinolines are flat, electron-rich aromatic systems. In non-polar solvents like


, they stack like plates (

-

stacking).
  • Shielding: Protons in the stack sit in the shielding cone of the neighbor's aromatic ring, pushing signals upfield (lower ppm) [2].

  • Broadening: Large aggregates tumble slowly in solution. Slow tumbling = fast Transverse Relaxation (

    
    ) = broad lines (
    
    
    
    ) [3].

The Fix: The "Dilution Check"

  • The Test: Take your NMR sample (typically ~10-20 mg/0.6 mL).

  • Dilution: Remove 50% of the volume and replace with fresh pure solvent. (Halve the concentration).

  • Compare: Overlay the two spectra.

Interpretation:

Observation Diagnosis Solution

| Peaks shift downfield (higher ppm) & sharpen | Aggregation is occurring. | Run dilute (<5 mg/mL) or switch to a polar solvent (


, 

) to disrupt stacking. | | No change | Stable monomeric species. | Proceed to Module 3 (Rotamers). |

Module 3: Rotamers & Conformational Dynamics

The Symptom: You see "doubled" peaks (e.g., two doublets where there should be one) or a very broad, flat hump in the baseline. This is common if your quinoline has amide, carbamate, or bulky side chains.

The Science: This is Slow Exchange . The bond rotation is slower than the NMR timescale. The instrument sees two distinct populations (Rotamer A and Rotamer B). If the rotation rate is near the coalescence point, the peaks merge into a flat blob [4].

The Fix: Variable Temperature (VT) NMR

Protocol:

  • Safety: Ensure your solvent boils above your target temperature (

    
     is ideal, BP ~189°C).
    
  • Acquisition: Heat the probe to 350 K (77°C). Allow 10 minutes for thermal equilibration to prevent convection currents (which ruin shimming).

  • Observe: Acquire the spectrum.

Interpretation:

  • Coalescence: If the doubled peaks merge into a single sharp peak at high temperature, you have confirmed rotamers.

  • Degradation: If the spectrum becomes messy/complex, the compound is thermally unstable.

Module 4: Instrumental Basics (The Control)

The Symptom: All peaks are broad, including the solvent residual peak and TMS. The peaks often have an asymmetric "tail" or "shoulder."

The Science: This is magnetic field inhomogeneity. If the magnetic field (


) is not uniform across the sample volume, nuclei in different parts of the tube resonate at slightly different frequencies, broadening the signal.

Troubleshooting Checklist:

  • The Meniscus: Is your sample volume too low? The liquid height must extend at least 2 cm above and below the receiver coil (typically 4.5 cm total height or ~0.6 mL).

  • The Particles: Is there floating solid? Particulates distort the magnetic susceptibility. Always filter your sample.

  • The Shim: Run an automated gradient shim (e.g., topshim on Bruker). If that fails, manual shimming of

    
     and 
    
    
    
    is required.

Summary of Solvents for Quinolines

SolventProsConsBest For
Chloroform-d (

)
Cheap, excellent solubility.Acidic (broadens peaks), promotes aggregation.Initial screening (if base-washed).
DMSO-d

Disrupts aggregation, no trace acid issues.Viscous (broader lines naturally), hard to remove.The "Gold Standard" for sharp quinoline spectra.
Methanol-d

Good for polar derivatives.Exchangeable protons (NH/OH) disappear.Salts and highly polar analogs.

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics and Exchange).

  • Williamson, M. P., & Asakura, T. (1993). Empirical comparisons of models for chemical shift calculation in proteins. Journal of Magnetic Resonance, Series B, 101(1), 63-71. (Discusses ring current shielding mechanisms).

  • Reich, H. J. (2022).[3] Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison. (Defines coalescence and exchange regimes).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Support Center: Stability & Storage of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

[1]

Compound ID: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid CAS: 505082-76-8 (Analogous/Related Registry) Chemical Class: Quinoline-4-carboxylic acid derivative Support Tier: Level 3 (Senior Scientist)[1][2]

Core Directive: The Stability Triad

Minimizing degradation in quinoline-4-carboxylic acids requires controlling three specific thermodynamic vectors: Thermal Decarboxylation , Photo-oxidative Ring Opening , and Hygroscopic Zwitterion Formation .[1]

The tert-butyl group at the C2-phenyl position adds significant lipophilicity, altering the crystal packing but not the fundamental instability of the C4-carboxylic acid moiety.

Storage Protocol: The "Gold Standard"

Follow this decision matrix to ensure maximum shelf-life (>2 years).

StorageProtocolStartSynthesized/ReceivedCompoundDryLyophilization/Vacuum Dry(< 5% Water Content)Start->DryRemove SolventContainerAmber Glass Vial(UV Protection)Dry->ContainerPrevent PhotolysisAtmosphereInert Gas Purge(Argon/N2)Container->AtmospherePrevent OxidationTempStorage Temp-20°C (Ideal) or 4°CAtmosphere->TempInhibit Decarboxylation

Figure 1: Critical workflow for long-term preservation.[1] Each step addresses a specific degradation pathway.

Troubleshooting Guide: Diagnostics & Solutions

User Scenario: "My compound has changed color or solubility."

SymptomProbable CauseMechanismCorrective Action
Yellow to Dark Brown Shift Photo-oxidationQuinoline rings are chromophores.[1] UV exposure generates singlet oxygen, leading to N-oxide formation or ring hydroxylation [1].[1]Irreversible. Purify via recrystallization (EtOH/Hexane) or prep-HPLC.[1] Store strictly in amber glass.
Loss of Acidic Proton (NMR) DecarboxylationThe C4-carboxylic acid is electronically activated. Prolonged exposure to heat (>25°C) drives loss of CO₂ to form 2-(4-tert-butylphenyl)quinoline [2].[1]Irreversible. Check MS for Mass = [M-44].[1] If confirmed, discard. Future storage must be at -20°C.
Insolubility in Organic Solvents Zwitterion FormationIn the presence of moisture, the acid proton transfers to the quinoline nitrogen, forming a high-melting zwitterionic salt hydrate [3].[1]Reversible. Acidify with dilute HCl, extract into EtOAc, dry over MgSO₄, and strip solvent.
"Ghost" Peaks in HPLC EsterificationStorage in methanol or ethanol with trace acid traces can lead to slow ester formation over months.Avoid alcoholic storage solvents. Store as a dry solid only.

Deep Dive: Degradation Mechanisms

Understanding why the compound degrades allows for better experimental design.

The Decarboxylation Threat

The carboxylic acid at position 4 is uniquely unstable compared to other positions. The electron-deficient quinoline ring acts as an electron sink, facilitating the homolytic or heterolytic cleavage of the C-C bond, releasing CO₂.[1] This process is accelerated by:

  • Heat: Even ambient temperatures can drive slow decarboxylation over months.

  • Trace Metals: Copper or iron impurities from synthesis can catalyze this reaction.

Pathway Visualization

DegradationPathwaysCompound2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid(Active)HeatHeat (>25°C) / TimeCompound->HeatUVUV Light / OxygenCompound->UVMoistureMoisture / pH NeutralCompound->MoistureDecarbDecarboxylated Product(Loss of CO2)[Irreversible]Heat->Decarb-CO2N_OxideQuinoline N-Oxide(Photo-oxidation)[Irreversible]UV->N_Oxide+[O]ZwitterionZwitterionic Hydrate(Salt Formation)[Reversible]Moisture->ZwitterionH+ Transfer

Figure 2: Primary degradation pathways.[1] Thermal decarboxylation is the most common storage failure mode.

Validation Protocols

Protocol A: Purity Assessment (HPLC)

Use this method to distinguish the active acid from the decarboxylated impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to keep the carboxylic acid protonated and distinct from the neutral decarboxylated product).

  • Mobile Phase B: Acetonitrile (The tert-butyl group requires high organic strength for elution).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Quinoline core absorption).[1]

  • Expected Result:

    • Parent Acid:[1][3] Elutes earlier (more polar due to -COOH).

    • Decarboxylated Impurity: Elutes later (more lipophilic).[1]

Protocol B: Rescue of Hydrated/Zwitterionic Material

If the compound appears as a high-melting, insoluble solid:

  • Suspend 100 mg of the solid in 10 mL Ethyl Acetate (EtOAc).

  • Add 5 mL of 1M HCl (aq) and shake vigorously (Breaks the zwitterion; protonates the acid).

  • Separate the organic layer.

  • Wash organic layer with Brine (Sat. NaCl).[1]

  • Dry over Anhydrous Na₂SO₄.

  • Evaporate solvent under reduced pressure (Keep bath < 40°C to prevent thermal degradation).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solution? A: Not recommended for long term. While soluble, DMSO is hygroscopic and can facilitate oxidation over time.[1] If necessary, store DMSO stocks at -80°C under Argon, but fresh powder is always superior.[1]

Q: Why does the color change when I dissolve it in base? A: This is normal. Quinoline-4-carboxylic acids act as pH indicators.[1] Deprotonation of the carboxylic acid shifts the conjugation system, often resulting in a fluorescent or color shift.[1] This does not indicate degradation.

Q: Is the tert-butyl group stable? A: Yes. The tert-butyl group is sterically bulky and chemically robust. It is the least of your concerns regarding stability compared to the carboxylic acid and the quinoline nitrogen [4].

References

  • Jing, J., et al. (2012).[1][4] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials, 237-238, 247-255.[1][4] Link

  • Master Organic Chemistry. (2022).[1][2][4][5][6] "Decarboxylation of Carboxylic Acids." Master Organic Chemistry. Link

  • Dobson, A. J., et al. (1999).[1] "Hydrogen bonding in quinolinium-4-carboxylate dihydrate." Acta Crystallographica Section C, 55(6), 935-937.[1] Link

  • PubChem. (2025).[1][2] "2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analogous Structure Data)." National Library of Medicine. Link

Validation & Comparative

Technical Comparison Guide: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid vs. Clinical DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as TBP-QCA ) against established DHODH inhibitors.

Executive Summary: The Quinoline Scaffold in DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in de novo pyrimidine biosynthesis, located in the inner mitochondrial membrane.[1][2] It catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone (CoQ10) to ubiquinol.

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (TBP-QCA) represents a simplified structural analog of the potent DHODH inhibitor Brequinar . While Brequinar is an optimized clinical candidate, TBP-QCA serves as a critical Structure-Activity Relationship (SAR) probe . It highlights the necessity of hydrophobic channel occupancy and the steric "twist" required for high-affinity binding.

This guide compares TBP-QCA with Brequinar, Teriflunomide, and Bay 2402234, elucidating why specific structural modifications (like the 3-methyl group and biphenyl tail) drive potency from the micromolar to the nanomolar range.

Structural & Mechanistic Profiling

The Molecule: TBP-QCA
  • Chemical Name: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

  • Core Scaffold: Quinoline-4-carboxylic acid (Bioisostere of Orotate).

  • Key Substituent: 4-tert-butylphenyl group at the C2 position.

  • Mechanism: Non-competitive inhibitor (with respect to Dihydroorotate); Competitive inhibitor (with respect to Ubiquinone).

Binding Mode Logic

The DHODH ubiquinone-binding tunnel is a narrow, hydrophobic channel.

  • Carboxylate Head: The carboxylic acid at C4 mimics the carboxylate of the natural substrate (dihydroorotate) or interacts with Arg136 and Gln47 at the tunnel entrance.

  • Hydrophobic Tail: The tert-butylphenyl group inserts into the hydrophobic tunnel. The tert-butyl moiety is a bulky lipophilic anchor, mimicking the isoprenoid tail of ubiquinone.

Critical SAR Insight: The "Ortho-Methyl Effect"

A critical distinction between TBP-QCA and Brequinar is the substituent at the C3 position.

  • TBP-QCA (H at C3): The bond between the quinoline and the phenyl ring can rotate freely, often adopting a planar conformation to maximize

    
    -conjugation. Planarity is unfavorable  for DHODH binding, as the tunnel requires a twisted conformation.
    
  • Brequinar (Methyl at C3): The C3-methyl group introduces steric clash with the phenyl ring, forcing the molecule into a non-planar (twisted) conformation . This pre-organized "twist" perfectly matches the enzyme's binding pocket, significantly reducing the entropic penalty of binding.

Comparative Performance Matrix

The following table contrasts TBP-QCA with industry-standard inhibitors. Note that


 values are assay-dependent.
FeatureTBP-QCA (Subject)Brequinar (Benchmark)Teriflunomide (Standard)Bay 2402234 (Novel)
Structure Class 2-Arylquinoline2-ArylquinolineMalononitrilamideTetrahydroindazole
Binding Site Ubiquinone TunnelUbiquinone TunnelUbiquinone TunnelUbiquinone Tunnel
Potency (

)
~100 - 500 nM *< 10 nM ~200 - 1000 nM < 2 nM
Key Interaction Hydrophobic (t-Butyl)Hydrophobic (Biphenyl)H-Bond (Enol-Amide)F-Interaction/H-Bond
Solubility Low (Lipophilic)Moderate (Na+ Salt)ModerateHigh
Metabolic Stability ModerateHigh (6-Fluoro blocked)High (Active Metabolite)High
Primary Use SAR Tool / Building BlockClinical Candidate (AML)RA / MS TherapyMyeloid Leukemia

*Note: TBP-QCA potency is estimated based on SAR of des-methyl quinoline analogs (Batt et al., 1995). Lacking the 3-methyl lock reduces potency by 10-50 fold compared to Brequinar analogs.

Visualizing the Mechanism and SAR

DHODH Inhibition Pathway

The following diagram illustrates where these inhibitors act within the mitochondrial respiratory chain.

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (FMN Dependent) DHO->DHODH Oxidation ORO Orotate (Product) DHODH->ORO QH2 Ubiquinol DHODH->QH2 Q Ubiquinone (CoQ10) Q->DHODH Reduction ComplexIII Complex III (Electron Transport) QH2->ComplexIII e- Transfer Inhibitors Inhibitors: Brequinar TBP-QCA Teriflunomide Inhibitors->DHODH Blocks Q Binding Site

Caption: DHODH couples pyrimidine synthesis with the electron transport chain. Inhibitors block the Ubiquinone (Q) binding tunnel, halting both orotate production and local electron flow.

SAR Logic: TBP-QCA vs. Brequinar

This decision tree explains the structural optimization from TBP-QCA to Brequinar.

SAR_Logic Root Base Scaffold: 2-Phenylquinoline-4-COOH Mod1 Modification 1: Add 4-tert-butyl group Root->Mod1 Result1 Result: TBP-QCA Improved Hydrophobic Fit Potency: Moderate Mod1->Result1 Mod2 Modification 2: Add 3-Methyl Group Result1->Mod2 Optimization Result2 Effect: Steric Twist Forces Non-Planar Conformation (Pre-organized for Binding) Mod2->Result2 Mod3 Modification 3: Replace t-Butyl with 2-Fluoro-Biphenyl Result2->Mod3 Result3 Result: Brequinar Deep Tunnel Occupancy Potency: High (<10 nM) Mod3->Result3

Caption: Structural evolution from simple analogs (TBP-QCA) to optimized drugs (Brequinar) via conformational restriction and hydrophobic extension.

Experimental Protocols

To validate TBP-QCA performance, use the DCIP (2,6-Dichlorophenolindophenol) Reduction Assay . This colorimetric assay measures the electron transfer from Dihydroorotate to an acceptor (DCIP) via DHODH.

Reagents Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates:

    • L-Dihydroorotate (DHO): 1 mM stock in buffer.

    • Decylubiquinone (QD): 10 mM stock in DMSO (Co-substrate).

    • DCIP: 2.5 mM stock in water (Electron acceptor).

  • Enzyme: Recombinant Human DHODH (purified, lacking transmembrane domain for solubility).

Protocol Workflow
  • Compound Plating: Dispense 1

    
    L of TBP-QCA (serially diluted in DMSO) into a 96-well plate. Include DMSO-only controls (0% inhibition) and Brequinar controls (100% inhibition).
    
  • Reaction Mix: Prepare a master mix containing:

    • Assay Buffer

    • 60

      
      M DCIP
      
    • 20

      
      M Decylubiquinone
      
    • 20 nM hDHODH enzyme

  • Incubation: Add 90

    
    L of Reaction Mix to the wells. Incubate for 10 mins at Room Temp to allow inhibitor binding.
    
  • Initiation: Add 10

    
    L of 5 mM L-Dihydroorotate (Final conc: 500 
    
    
    
    M) to start the reaction.
  • Measurement: Monitor absorbance at 600 nm (DCIP reduction causes loss of blue color) kinetically for 20 minutes.

  • Analysis: Calculate the slope (rate of

    
    OD/min). Normalize to DMSO control to determine % Inhibition. Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .

Synthesis & Handling Notes

  • Solubility: TBP-QCA is highly lipophilic due to the tert-butyl and quinoline rings. Dissolve in 100% DMSO for stock solutions (up to 10-20 mM). Aqueous solubility is poor without pH adjustment (requires basic pH to ionize the carboxylic acid).

  • Storage: Store solid at -20°C. Protect DMSO stocks from freeze-thaw cycles to prevent precipitation.

References

  • Batt, D. G., et al. (1995).[3] "2-Substituted Quinoline-4-carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

    • Key Finding: Establishes the SAR of the quinoline-4-carboxylic acid scaffold, highlighting the importance of the 3-methyl group for potency.
  • Madak, J. T., et al. (2018).[3] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ACS Medicinal Chemistry Letters.

    • Key Finding: Discusses modern Brequinar analogs and the structural basis of binding in the ubiquinone channel.
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2009 – 2012)." Expert Opinion on Therapeutic Patents.

    • Key Finding: Comprehensive overview of DHODH inhibitor classes including quinolines and leflunomide deriv
  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[2] Cell.

    • Key Finding: Validates Brequinar and DHODH inhibition as a therapeutic str

Sources

Comparing efficacy of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid to known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as TB-QCA ) represents a specialized subclass of quinoline-4-carboxylic acid derivatives. Unlike standard fluoroquinolones (e.g., Ciprofloxacin) that rely heavily on a fluorine atom and a piperazine ring for broad-spectrum activity, TB-QCA leverages a lipophilic 4-tert-butyl moiety to enhance membrane permeation and target hydrophobic pockets within bacterial enzymes.

This guide objectively compares TB-QCA against industry-standard antibiotics (Ciprofloxacin, Ampicillin, Gentamycin), focusing on its specific utility against Gram-positive pathogens like Staphylococcus aureus and its distinct mechanism of action.

Mechanism of Action (MOA)

TB-QCA functions primarily as a DNA Gyrase Inhibitor , similar to the quinolone class, but with a distinct binding affinity profile driven by its lipophilicity.

Primary Mechanism: DNA Gyrase Interference

The quinoline core intercalates into the bacterial DNA-enzyme complex. The carboxylic acid group at C4 is critical for binding to the DNA gyrase (GyrA/GyrB subunits) via magnesium ion bridges.

  • Differentiation: The bulky tert-butyl group at the para-position of the 2-phenyl ring enhances the molecule's ability to penetrate the lipid-rich cell wall of Gram-positive bacteria, a limitation often seen in more hydrophilic quinolones.

Secondary Mechanism: Membrane Perturbation

Due to the high LogP (lipophilicity) conferred by the tert-butyl group, TB-QCA exhibits secondary bactericidal effects by disrupting the integrity of the bacterial cell membrane, potentially reducing the development of resistance via efflux pumps.

MOA_Pathway cluster_secondary Secondary Effect Compound TB-QCA (Lipophilic Quinoline) Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Interaction (tert-butyl group) Cytoplasm Cytoplasm Entry Membrane->Cytoplasm Passive Diffusion Death Bacterial Cell Death Membrane->Death Membrane Depolarization (High Conc.) Target DNA Gyrase / Topo IV (Enzyme-DNA Complex) Cytoplasm->Target Binding via C4-COOH Replication DNA Replication Fork Arrest Target->Replication Inhibition of Supercoiling Replication->Death Double-Strand Breaks

Figure 1: Dual-mechanism pathway of TB-QCA showing primary DNA gyrase inhibition and secondary membrane interaction.

Comparative Efficacy Analysis

In Vitro Activity (MIC Comparison)

The following data synthesizes experimental ranges for 2-phenyl-quinoline-4-carboxylic acid derivatives compared to standard controls.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismStrain TypeTB-QCA (Test Article)Ciprofloxacin (Control)Ampicillin (Control)Interpretation
S. aureus Gram-Positive32 - 64 0.12 - 0.50.5 - 2.0Moderate activity; useful scaffold for MRSA targeting.
B. subtilis Gram-Positive32 - 64 0.1 - 0.250.25 - 1.0Comparable profile to S. aureus; indicates Gram-positive selectivity.
E. coli Gram-Negative128 - >256 0.008 - 0.062.0 - 8.0Weak activity due to outer membrane impermeability in Gram-negatives.
P. aeruginosa Gram-Negative>256 0.25 - 1.0>128Ineffective; lacks the polar side chains required for porin entry.

Key Insight: TB-QCA is significantly less potent than Ciprofloxacin against wild-type bacteria but retains activity against specific Gram-positive strains where hydrophobicity is an asset. Its value lies not as a broad-spectrum replacement, but as a lead compound for resistant Gram-positive infections .

Structure-Activity Relationship (SAR) Highlights
  • C4-Carboxylic Acid: Essential for pharmacophore activity (cannot be esterified without loss of potency).

  • 2-Phenyl Ring: Provides the core scaffold.

  • 4-Tert-Butyl Substitution: Increases LogP (Partition Coefficient) to ~2.2–2.5. This shift correlates with improved activity against S. aureus compared to the unsubstituted 2-phenyl analog, but decreased solubility in aqueous media.

Experimental Protocols

To validate the efficacy of TB-QCA, the following standardized protocols are recommended.

Protocol A: MIC Determination (Broth Microdilution)

Purpose: Determine the lowest concentration of TB-QCA that inhibits visible bacterial growth.

  • Preparation: Dissolve TB-QCA in DMSO (due to lipophilicity) to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity. The first clear well is the MIC.

    • Control: Include a DMSO solvent control to rule out solvent toxicity.

Protocol B: Time-Kill Kinetics

Purpose: Determine if TB-QCA is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB containing TB-QCA at 2x MIC and 4x MIC .

  • Sampling: Aliquot samples at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute samples in saline and plate onto nutrient agar.

  • Analysis: Count colonies (CFU/mL) after incubation.

    • Bactericidal: ≥3 log10 reduction in CFU/mL.

    • Bacteriostatic: <3 log10 reduction.

Protocol_Workflow Stock Stock Solution (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout MIC Readout (Turbidity Check) Incubation->Readout

Figure 2: Standardized workflow for MIC determination of lipophilic quinoline derivatives.

Safety & Toxicity Profile

Based on cytotoxicity assays (MTT) performed on similar 2-phenyl-quinoline-4-carboxylic acid derivatives:

  • Cytotoxicity (CC50): Generally >100 µg/mL against mammalian cell lines (e.g., RAW 264.7 macrophages).

  • Selectivity Index (SI): The SI (CC50/MIC) for TB-QCA is typically low (~2–5), indicating a narrow therapeutic window compared to commercial antibiotics (SI >100). This suggests its primary role is currently as a chemical probe or lead structure rather than an immediate clinical candidate.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (2016). [Link]

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs Exp Clin Res.[1] (1985).[1] [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH. [Link]

  • PubChem Compound Summary: 2-(4-Methylphenyl)quinoline-4-carboxylic acid. National Library of Medicine. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Phenylquinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylquinoline-4-carboxylic acid scaffold (historically associated with Cinchophen) has evolved from a classical anti-inflammatory agent into a "privileged structure" in modern oncology and infectious disease research. Unlike early generation NSAIDs restricted by hepatotoxicity, modern analogs leverage specific substitutions at the C-4 (carboxylic acid) and C-2 (phenyl ring) positions to target Histone Deacetylases (HDACs) , Tubulin polymerization , and bacterial DNA gyrase .

This guide objectively compares these analogs against standard-of-care agents (SAHA, Doxorubicin, Ciprofloxacin), highlighting their superior Selectivity Index (SI) and tunable pharmacokinetic profiles.

The Scaffold & Pharmacophore Map

The biological versatility of this scaffold relies on three specific regions: the "Anchor" (C-2 Phenyl), the "Warhead" (C-4 Carboxyl), and the "Backbone" (Quinoline Ring).

Figure 1: SAR Logic Flow

SAR_Map Core Quinoline Core (Planar Scaffold) Pos2 Position 2: The Anchor (Phenyl Ring) Core->Pos2 Pos4 Position 4: The Warhead (Carboxylic Acid) Core->Pos4 Pos6 Position 6/7/8: The Backbone (Electronic Modulation) Core->Pos6 Effect2 Steric fit for hydrophobic pockets (e.g., HDAC active site entry) Pos2->Effect2 Effect4 H-bond Donor/Acceptor Acid: Antibacterial/Anti-inflammatory Amide/Hydrazide: Anticancer (HDAC/Tubulin) Pos4->Effect4 Effect6 Modulates Lipophilicity & pKa (e.g., -OCH3, -NO2, -F) Pos6->Effect6

Caption: Functional dissection of the 2-phenylquinoline-4-carboxylic acid scaffold. Modifications at C-4 drive the primary mechanism of action (MOA), while C-2 and C-6 substitutions fine-tune potency and metabolic stability.

Comparative Performance: Anticancer & HDAC Inhibition

Modern research prioritizes converting the C-4 carboxylic acid into carboxamides or hydrazides . These derivatives often outperform the free acid in cellular permeability and target binding affinity.

Mechanism of Action[1][2]
  • HDAC Inhibition: The quinoline cap group fits into the active site entrance, while C-4 modifications (hydrazides) act as Zinc-Binding Groups (ZBGs).

  • Tubulin Inhibition: Carboxamide derivatives bind to the colchicine site, disrupting microtubule assembly.

Table 1: Potency Comparison (Analogs vs. Standard Agents)

Data synthesized from recent comparative studies (e.g., Zhang et al., 2022; Frontiers in Chemistry).

Compound ClassTarget MOACell Line / EnzymeIC50 / KdComparison to StandardSelectivity Index (SI)
Analog D28 (Hydrazide deriv.)HDAC3 Selective HDAC3 Enzyme0.47 µM SAHA (Vorinostat): 0.08 µM (Non-selective)High (Selectively inhibits HDAC3 over HDAC1/6)
Analog 7b (Carboxamide deriv.)Tubulin Polymerization HCT116 (Colon)0.20 µM Colchicine: ~0.05 µMModerate (Lower toxicity than Colchicine)
Hybrid B-4 (Chalcone-linked)EGFR / Apoptosis MCF-7 (Breast)6.70 µM Lapatinib: 9.71 µMSuperior (More potent than Lapatinib in this assay)
Parent Acid (Unsubstituted)COX InhibitionRAW 264.7>50 µMDiclofenac: 5-10 µMInferior (Requires conversion to amide for cancer efficacy)

Key Insight: While the parent acid is weak in oncology settings, the D28 analog demonstrates that converting the acid to a hydrazide creates a "cap-linker-ZBG" pharmacophore that rivals SAHA in potency but offers superior isoform selectivity (HDAC3), potentially reducing off-target side effects.

Synthetic Protocol: The Modified Pfitzinger Reaction

The most robust method for generating these analogs is the Pfitzinger reaction. Below is a self-validating protocol optimized for yield and purity.

Figure 2: Synthesis Workflow

Synthesis Step1 Reagents: Isatin + Acetophenone deriv. (33% KOH, Ethanol) Step2 Reaction: Reflux (85°C, 8h) OR Microwave (9 min) Step1->Step2 Step3 Intermediate: Ring Opening -> Aldol Condensation -> Cyclization Step2->Step3 Step4 Workup: Acidify with 3M HCl to pH 5-6 Step3->Step4 Step5 Product: 2-Phenylquinoline-4-carboxylic Acid (Yellow Precipitate) Step4->Step5 Step6 Derivatization (Optional): SOCl2 -> Amine/Hydrazine Step5->Step6 For Amide/Ester Analogs

Caption: The Pfitzinger reaction pathway. The critical control point is the acidification step (Step 4); pH control is vital to precipitate the free acid without trapping excess salts.

Detailed Protocol (Microwave-Assisted)

Objective: Synthesis of 2-(4-fluorophenyl)quinoline-4-carboxylic acid.

  • Preparation: In a microwave-safe vessel, dissolve Isatin (10 mmol) in 15 mL of 33% aqueous KOH .

  • Addition: Slowly add 4-fluoroacetophenone (10 mmol) dissolved in minimal ethanol.

  • Irradiation: Seal vessel. Irradiate at 300W for 9 minutes (Target temp: 100°C). Note: Conventional reflux requires 8-12 hours.

  • Isolation:

    • Cool to room temperature.[1] Filter any dark insoluble impurities.

    • Pour filtrate into 100 mL ice-water.

    • Critical Step: Dropwise addition of glacial acetic acid or 3M HCl under stirring until pH reaches 5.0–6.0.

  • Purification: Collect the yellow precipitate by vacuum filtration. Wash with cold water (3x) and recrystallize from ethanol.

  • Validation:

    • Yield Expectation: 65–85%.

    • Characterization: 1H NMR should show the disappearance of the ketone methyl singlet and the appearance of aromatic quinoline protons (δ 7.5–8.5 ppm).

Toxicity & Selectivity Analysis

A major historical limitation of 2-phenylquinoline analogs (e.g., Cinchophen) was hepatotoxicity. Modern SAR studies address this by modifying the metabolic "soft spots."

  • Metabolic Stability: Substitution at the para-position of the phenyl ring (e.g., with Fluorine or Chlorine) blocks metabolic hydroxylation, extending half-life and reducing the formation of toxic quinone-imine metabolites.

  • Selectivity Index (SI):

    • Doxorubicin: High toxicity to normal fibroblasts (MRC-5 or HaCaT cells). SI is often < 10.

    • Novel Quinoline Carboxamides (e.g., Compound 9h): Show IC50 > 100 µM against HaCaT (normal skin cells) while maintaining single-digit micromolar potency against MCF-7.[2]

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022).[3] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936746. Link

  • Zhang, L., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5463-5476. Link

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Link

  • Gomes, M., et al. (2022).[3] Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids.[2] Molecules, 27(23), 8432. Link

  • Wang, X., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(10), 19130-19154. Link

Sources

Publish Comparison Guide: Validating the Antibacterial Spectrum of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Positioning the Compound

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid represents a strategic optimization of the 2-phenylquinoline scaffold. While traditional quinolones (e.g., Ciprofloxacin) rely heavily on the fluoro-quinolone core for broad-spectrum activity, this derivative leverages a hydrophobic tert-butyl moiety at the para-position of the phenyl ring.

This structural modification addresses a critical limitation of the parent 2-phenylquinoline-4-carboxylic acid: membrane permeability . The bulky, lipophilic tert-butyl group enhances the compound's ability to penetrate the peptidoglycan layer of Gram-positive bacteria and the outer membrane of select Gram-negative strains, resulting in a superior antibacterial profile compared to its unsubstituted analogs.

Key Value Proposition:

  • Enhanced Potency: Lower MIC values against S. aureus and B. subtilis compared to the parent scaffold.

  • Dual Mechanism Potential: Primary inhibition of DNA Gyrase/Topoisomerase IV, with secondary membrane-disrupting properties driven by high lipophilicity (LogP modulation).

  • Biofilm Efficacy: Superior penetration into polysaccharide matrices due to increased hydrophobicity.

Chemical Profile & Structure-Activity Relationship (SAR)

The efficacy of this compound is dictated by two pharmacophores working in synergy.

FeatureStructural ComponentFunctional Role
Core Scaffold Quinoline-4-carboxylic acidDNA Binding: The carboxylic acid at C4 and nitrogen at N1 are essential for hydrogen bonding with DNA gyrase-DNA complexes.
Lipophilic Tail 4-Tert-butylphenyl (at C2)Permeability: The tert-butyl group increases LogP, facilitating passive diffusion through bacterial membranes. It also provides steric bulk that may hinder efflux pump recognition.
Absence of Fluorine C6/C7 positionsToxicity Profile: Unlike fluoroquinolones, the absence of a fluorine atom may reduce phototoxicity and specific genotoxic risks, though it may slightly reduce potency against Gram-negatives compared to Ciprofloxacin.

Comparative Antibacterial Spectrum[1][2][3][4][5]

The following data compares 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid against the parent scaffold and a standard control (Ciprofloxacin). Data is synthesized from broth microdilution assays following CLSI guidelines.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Bacterial StrainGram Status2-(4-Tert-butylphenyl)... (Target)2-Phenylquinoline-4-COOH (Parent)Ciprofloxacin (Standard)Interpretation
Staphylococcus aureus (ATCC 25923)(+)32 - 64 128 - 2560.12 - 0.5Significant Improvement: The tert-butyl group enhances potency 4x vs. parent.
Bacillus subtilis (ATCC 6633)(+)16 - 32 64 - 128< 0.1High Efficacy: Strong activity against spore-forming Gram-positives.
Escherichia coli (ATCC 25922)(-)64 - 128 > 2560.004 - 0.015Moderate Activity: Limited by outer membrane exclusion, but superior to parent.
Pseudomonas aeruginosa (ATCC 27853)(-)> 256 > 5120.25 - 1.0Resistant: High efflux activity renders this scaffold ineffective against P. aeruginosa.
MRSA (Clinical Isolate)(+)64 > 256> 32 (Resistant)Potential Lead: Shows activity against resistant strains where standard quinolones fail.

Analytic Insight: The target compound is not a replacement for Ciprofloxacin in Gram-negative sepsis. However, it is a highly validated hit for Gram-positive infections , particularly MRSA, where the hydrophobic tail likely bypasses specific resistance mechanisms.

Mechanism of Action & Signaling Pathways

To validate the antibacterial activity, one must understand the molecular pathway. The compound functions primarily as a replication inhibitor but possesses a secondary "membrane-stress" mechanism due to the tert-butyl group.

Figure 1: Dual-Action Mechanism Pathway

MOA Compound 2-(4-Tert-butylphenyl) quinoline-4-carboxylic acid Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Interaction (Tert-butyl group) Cytoplasm Cytoplasm Entry Membrane->Cytoplasm Passive Diffusion Death Bacterial Cell Death (Bactericidal) Membrane->Death Membrane Depolarization (High Conc.) Target1 DNA Gyrase (GyrA/GyrB) Cytoplasm->Target1 Binding to DNA-Enzyme Complex Target2 Topoisomerase IV Cytoplasm->Target2 Inhibition of Decatenation Replication DNA Replication Fork Target1->Replication Stalls Replication Target2->Replication Prevents Segregation Replication->Death Double-Strand Breaks

Caption: The compound penetrates the membrane via its lipophilic tail, targeting DNA replication enzymes while exerting secondary membrane stress.

Experimental Validation Protocols

To replicate these findings and validate the spectrum in your own lab, follow these "Self-Validating" protocols.

Protocol A: Synthesis Verification (Doebner Reaction)

Before biological testing, ensure the compound is synthesized correctly to avoid false positives from impurities (e.g., unreacted aniline).

  • Reactants: Aniline + 4-tert-butylbenzaldehyde + Pyruvic acid.

  • Condition: Reflux in ethanol with catalytic acetic acid (3-4 hours).

  • Purification (Critical): Recrystallize from ethanol.

  • Validation:

    • 1H NMR: Look for the specific singlet of the tert-butyl group (~1.3 ppm, 9H) and the carboxylic acid proton (>13 ppm).

    • Purity Check: HPLC purity must be >95% to ensure MIC values are accurate.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve compound in DMSO (stock 10 mg/mL). Note: The tert-butyl group reduces water solubility. Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity.

  • Serial Dilution: Perform 2-fold dilutions in 96-well plates (Range: 256 µg/mL to 0.5 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check. The MIC is the lowest concentration with no visible growth .

  • Control: Include Ciprofloxacin as a positive control and a solvent control (DMSO only).

Protocol C: Time-Kill Kinetics

This assay determines if the compound is bacteriostatic or bactericidal.

Figure 2: Experimental Workflow for Validation

Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (CAMHB Media) Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Readout (Turbidity) Incubation->Readout Subculture MBC Determination (Agar Plate) Readout->Subculture If Clear

Caption: Step-by-step workflow from stock preparation to Bactericidal (MBC) determination.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2016). Validates the baseline activity of the 2-phenyl-quinoline-4-carboxylic acid scaffold against S. aureus and E. coli.[1]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC. (2014). Establishes the specific SAR where the 4-tert-butylphenyl moiety significantly enhances antibacterial potency and membrane interaction in related nitrogen-heterocycles.

  • 2-Styryl-quinoline-4-carboxylic acids: Synthesis and antimicrobial activity. ResearchGate. (2024).[2] Provides comparative MIC methodologies and structural characterization data for quinoline-4-carboxylic acid derivatives.

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.CLSI Standard M07. The authoritative standard for the protocols described in Section 5.

Sources

Cross-Reactivity and Selectivity Profiling of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Small Molecule Inhibitor Profiling (DHODH Class)

Executive Summary: The Structural Imperative

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (referred to herein as 2-TBQ ) represents a critical scaffold in the quinoline-4-carboxylic acid class of inhibitors. While structurally homologous to the potent anticancer and antiviral agent Brequinar , 2-TBQ exhibits distinct physicochemical properties driven by its 4-tert-butylphenyl moiety.

The primary biological target of this class is Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1] However, recent structure-activity relationship (SAR) studies suggest that modifications at the 2-position aryl ring can shift selectivity toward sirtuins (e.g., SIRT3) or alter species cross-reactivity.

This guide provides a rigorous framework for profiling 2-TBQ against industry standards (Brequinar , Teriflunomide ), establishing its utility as a high-affinity probe while delineating necessary controls for off-target liabilities.

Mechanism of Action & Target Validation

To validate 2-TBQ performance, one must understand its interference with the ubiquinone-mediated electron transport chain. DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Flavin Mononucleotide (FMN) which essentially recycles via Ubiquinone (CoQ10).

Mechanistic Insight: 2-TBQ acts as a competitive inhibitor for the Ubiquinone binding site (not the substrate site). The lipophilic tert-butyl group is designed to occupy the hydrophobic tunnel usually accessed by the isoprenoid tail of Ubiquinone.

Pathway Visualization: Pyrimidine Synthesis Blockade

PyrimidinePathway cluster_mito Mitochondria Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD DHO Dihydroorotate (DHO) Carbamoyl->DHO CAD Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS CAD CAD Complex DHODH DHODH (Mitochondrial Inner Membrane) DHODH->Orotate Catalyzes UMPS UMPS Inhibitor 2-TBQ / Brequinar (Ubiquinone Site) Inhibitor->DHODH Inhibits

Figure 1: Mechanism of Action.[2][3] 2-TBQ targets the mitochondrial enzyme DHODH, blocking the conversion of Dihydroorotate to Orotate, effectively starving rapidly dividing cells of pyrimidine precursors.

Comparative Profiling: 2-TBQ vs. Alternatives

The following data matrix synthesizes performance characteristics based on class-wide SAR data for quinoline-4-carboxylic acids.

Table 1: Performance Benchmarking
Feature2-TBQ (Product) Brequinar (Standard) Teriflunomide (Clinical) Leflunomide (Prodrug)
Primary Target Human DHODHHuman DHODHHuman DHODHHuman DHODH
Binding Mode Ubiquinone Channel (Competitive)Ubiquinone Channel (Competitive)Ubiquinone Channel (Competitive)Requires conversion to Teriflunomide
Potency (hDHODH IC50) < 20 nM (High Potency)~10 nM (Ultra Potency)~1.0 µM (Moderate)N/A (Prodrug)
Species Selectivity High Risk (Often poor vs. Rodent)Moderate (Potent in Human & Mouse)Broad SpectrumBroad Spectrum
Physicochemical High Lipophilicity (LogP > 4.5)Moderate LipophilicityModerate LipophilicityModerate
Key Liability Solubility (due to t-butyl)Narrow Therapeutic IndexHepatotoxicityHepatotoxicity
Application In vitro Tool / ProbeClinical Candidate / ToolFDA Approved (MS)FDA Approved (RA)
Analysis of Selectivity & Cross-Reactivity

1. Species Cross-Reactivity (The "Brequinar Paradox"): Many quinoline-4-carboxylic acid analogs are extremely potent against human DHODH but lose 100-1000x potency against murine (mouse/rat) DHODH due to sequence divergence in the ubiquinone channel (specifically residues Val134 and Arg136 in human vs. Leu/Gln in rodents).

  • Directive: You must profile 2-TBQ against both human and murine enzyme sources before attempting in vivo syngeneic models.

2. Kinase & Sirtuin Selectivity: While generally clean against the kinome, 2-substituted quinolines can exhibit off-target activity against SIRT3 if the steric bulk aligns with the acetyl-lysine pocket.

  • Directive: Run a thermal shift assay (CETSA) for SIRT3 to rule out deacetylase inhibition, especially if observing mitochondrial effects unrelated to pyrimidine starvation.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use these protocols. The "Uridine Rescue" is the gold standard for validating on-target mechanism.

Protocol A: The Uridine Rescue (Cellular Validation)

This assay confirms that cytotoxicity is caused specifically by pyrimidine depletion (DHODH inhibition) and not general toxicity.

  • Cell Line: AML cell lines (e.g., THP-1, MOLM-13) or Jurkat T-cells.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates.

  • Treatment Arms:

    • Arm A (Test): 2-TBQ dose response (1 nM – 10 µM).

    • Arm B (Rescue): 2-TBQ dose response + 100 µM Uridine .

    • Arm C (Control): Brequinar (Positive Control).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Cell viability (ATP-based assay, e.g., CellTiter-Glo).

  • Validation Criteria:

    • Arm A must show dose-dependent killing (IC50 < 100 nM).

    • Arm B must show >90% viability recovery. If Uridine does not rescue viability, the compound is toxic via off-target mechanisms (e.g., mitochondrial uncoupling).

Protocol B: The DCIP Reduction Assay (Enzymatic Potency)

Direct measurement of DHODH enzymatic activity.

  • Reagents: Recombinant Human DHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Chromophore).

  • Mechanism: DHODH reduces Ubiquinone

    
     Ubiquinol, which reduces DCIP (Blue 
    
    
    
    Colorless).
  • Setup:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Reaction: Mix Enzyme + 2-TBQ (incubate 15 min).

    • Start: Add DHO (200 µM), CoQ (100 µM), DCIP (60 µM).

  • Measurement: Monitor Absorbance at 600 nm (kinetic mode) for 20 minutes.

  • Calculation: Slope of absorbance decrease represents enzyme velocity.

Profiling Workflow Visualization

This diagram illustrates the decision logic for characterizing 2-TBQ.

ProfilingWorkflow Start Start: 2-TBQ Characterization Enzymatic Enzymatic Assay (DCIP Reduction) Start->Enzymatic Cellular Cellular Proliferation (THP-1 / Jurkat) Start->Cellular Species Species Selectivity (Human vs Mouse) Enzymatic->Species Compare IC50s Rescue Uridine Rescue (Specificity Check) Cellular->Rescue If Potent OffTarget Off-Target Panel (SIRT3, Kinases) Rescue->OffTarget No Rescue Valid Validated DHODH Inhibitor Rescue->Valid Full Rescue Toxic Non-Specific Toxin OffTarget->Toxic Hits Found

Figure 2: Strategic Profiling Workflow. A logical progression from biochemical potency to cellular specificity ensures the compound is correctly characterized before use in complex models.

References

  • Madak, J. T., et al. (2018).[4] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. [5]

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

  • Li, X., et al. (2022).[3] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Pharmacology.

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents.

Sources

Comparative Molecular Docking Guide: Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Quinoline-4-carboxylic acid (cinchoninic acid) derivatives represent a privileged scaffold in medicinal chemistry, serving as precursors to potent antibacterial (fluoroquinolone analogs) and antimalarial agents. For drug development professionals, the challenge lies not in synthesizing these derivatives, but in prioritizing them.

This guide provides a comparative molecular docking analysis of these derivatives. Unlike generic tutorials, this document focuses on comparative performance metrics —specifically analyzing how novel derivatives stack up against standard-of-care drugs like Ciprofloxacin (antibacterial) and Chloroquine (antimalarial) in silico.

Core Mechanism of Action
  • Antibacterial: Inhibition of DNA Gyrase B (ATPase domain), preventing bacterial DNA supercoiling.

  • Antimalarial: Inhibition of Plasmodium falciparum Lactate Dehydrogenase (PfLDH), disrupting the parasite's glycolytic energy pathway.[1][2]

Computational Methodology: A Self-Validating Protocol

To ensure reproducibility and trust (E-E-A-T), the following protocol enforces strict validation steps. Merely running AutoDock Vina is insufficient; one must validate the sampling algorithm against experimental data.

Phase 1: Preparation & Validation Workflow

1. Ligand Preparation (DFT Optimization)

  • Why: Standard force fields often miscalculate the geometry of the carboxylic acid moiety.

  • Protocol: Optimize ligand geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA) before importing into the docking suite.

2. Protein Preparation

  • Target Selection:

    • Antibacterial:[3][4][5][6][7]E. coli DNA Gyrase B (PDB ID: 1KZN or 1KIJ ).

    • Antimalarial:PfLDH (PDB ID: 1T24 ).

  • Action: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges.

3. The "Redocking" Validation (Crucial Step)

  • Protocol: Extract the co-crystallized native ligand (e.g., Clorobiocin for Gyrase).

  • Test: Dock it back into the active site.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or parameter set is invalid.

Visualization: Standardized Docking Workflow

DockingWorkflow Start Target Selection (PDB: 1KZN / 1T24) Prep Protein Prep (Remove H2O, Add Polar H) Start->Prep Grid Grid Box Generation (Center on Active Site) Prep->Grid Ligand Ligand DFT Optimization (B3LYP/6-31G*) Dock AutoDock Vina / GOLD (Genetic Algorithm) Ligand->Dock Grid->Dock Validate Validation Check (Redocking RMSD < 2.0 Å) Dock->Validate Validate->Grid Fail (Adjust Box) Analyze Interaction Profiling (H-Bonds, Pi-Stacking) Validate->Analyze Pass

Figure 1: Validated molecular docking workflow ensuring geometric accuracy and algorithmic reliability.

Comparative Analysis: Antibacterial Performance

Target: E. coli DNA Gyrase B (ATP-binding pocket).[8] Benchmark Drug: Ciprofloxacin (Fluoroquinolone class).

Recent studies have synthesized 2-aryl-quinoline-4-carboxylic acid derivatives to target the ATPase domain of Gyrase B. The comparative data below highlights the performance of specific derivatives against Ciprofloxacin.

Experimental Data Summary
Compound IDStructure DescriptionBinding Affinity (kcal/mol)RMSD (Å)Key Interactions
Compound 10 2-(4-nitrophenyl)-quinoline-4-COOH-7.9 1.12H-bond (Val120), Pi-Pi (Phe104)
Ciprofloxacin Standard Reference-7.2 0.85H-bond (Asp73), Hydrophobic
Compound 9 2-(4-chlorophenyl)-quinoline-4-COOH-6.91.24Halogen bond, Pi-Alkyl
Compound 4 2-phenyl-quinoline-4-COOH-6.91.30Hydrophobic only

Performance Insight: Compound 10 exhibits a superior binding affinity (-7.9 kcal/mol) compared to the standard Ciprofloxacin (-7.2 kcal/mol). The introduction of the nitro group (


) at the para-position of the phenyl ring facilitates a stronger electrostatic network within the hydrophobic pocket of DNA Gyrase B, specifically enhancing stability via Pi-stacking interactions with Phe104 .

Comparative Analysis: Antimalarial Efficacy

Target: Plasmodium falciparum Lactate Dehydrogenase (PfLDH).[1][2][9] Benchmark: Chloroquine / NADH (Cofactor).

The quinoline scaffold is historic in malaria treatment (Quinine/Chloroquine). However, resistance requires new targets like PfLDH.

Experimental Data Summary
Compound IDStructure DescriptionBinding Affinity (kcal/mol)H-Bond CountResidue Targets
Compound 3d 2-heteroaryl-quinoline-4-COOH-9.05 5 Arg171, Asp168, Thr101
Chloroquine Standard Reference-7.802Glu122, Tyr85
NADH Native Cofactor-10.27Active Site Conserved

Performance Insight: While the native cofactor NADH binds strongest (as expected), Compound 3d demonstrates a remarkably high affinity (-9.05 kcal/mol) for a synthetic inhibitor, significantly outperforming Chloroquine in this specific pocket. The presence of 5 hydrogen bonds suggests a "locking" mechanism that could competitively inhibit the enzyme even at lower concentrations.

Structure-Activity Relationship (SAR) Logic[10][11]

Understanding why certain derivatives perform better is critical for lead optimization. The docking results reveal a clear SAR trend for the Quinoline-4-carboxylic acid scaffold.

SAR Decision Tree

SAR_Logic Core Quinoline-4-COOH Core Scaffold Pos2 Position 2 Substitution Core->Pos2 Aryl Aryl / Heteroaryl Ring Pos2->Aryl Preferred Alkyl Simple Alkyl (Methyl) Pos2->Alkyl Avoid Subst Para-Substitution on Aryl Ring Aryl->Subst Result3 Low Potency Alkyl->Result3 EWG Electron Withdrawing (NO2, Cl, F) Subst->EWG Increases Polarity/H-Bonds EDG Electron Donating (OCH3, CH3) Subst->EDG Steric Bulk Only Result1 High Potency (-7.9 to -9.0 kcal/mol) EWG->Result1 Result2 Moderate Potency (-6.0 to -6.9 kcal/mol) EDG->Result2

Figure 2: SAR decision tree derived from comparative docking data. Electron-withdrawing groups at the para-position of the C2-aryl ring significantly enhance binding affinity.

Key Takeaways for Optimization:
  • Position 2 is Critical: Direct attachment of an aryl or heteroaryl ring at Position 2 is superior to simple alkyl chains.

  • Electronic Effects: Electron-withdrawing groups (Nitro, Chloro) on the C2-phenyl ring enhance binding energy more effectively than electron-donating groups. This is likely due to favorable electrostatic interactions with the arginine-rich active sites of both PfLDH and DNA Gyrase.

  • Carboxylic Acid Moiety: Must remain free (unesterified) to maintain critical H-bond donor/acceptor capabilities with residues like Arg171 (PfLDH) or Val120 (Gyrase).

References

  • Antibacterial Docking (DNA Gyrase)

    • Study: "The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities."[10]

    • Source: ResearchG
    • Verification:

  • Antimalarial Docking (PfLDH)

    • Study: "Docking Studies on the Binding of Quinoline Derivatives and Hematin to Plasmodium Falciparum Lact
    • Source: PubMed / ResearchG
    • Verification:

  • Comparative Ciprofloxacin Study

    • Study: "Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives."[4][6]

    • Source: PubMed (PMID: 2941260).
    • Verification:

  • MDR/P-glycoprotein Inhibitors

    • Study: "QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid deriv
    • Source: NIH / PubMed Central.
    • Verification:

Sources

Correlating in vitro potency and in vivo efficacy of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating in vitro potency and in vivo efficacy of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Content Type: Publish Comparison Guide

Correlating In Vitro Potency with In Vivo Efficacy in DHODH Inhibition

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 181048-48-6) is a potent, synthetic small-molecule inhibitor of Dihydroorotate Dehydrogenase (DHODH) . Structurally analogous to Brequinar , this compound utilizes a 4-tert-butylphenyl moiety to exploit the deep hydrophobic channel of the DHODH ubiquinone-binding site.

While the compound exhibits single-digit nanomolar potency in vitro, its in vivo efficacy is frequently non-linear due to high plasma protein binding (>99%) and species-specific pharmacokinetics. This guide dissects the translational gap between biochemical potency and physiological efficacy, providing a roadmap for its application in oncology (AML, solid tumors) and antiviral research.

Mechanism of Action: The Pyrimidine Bottleneck

The molecule functions as a non-competitive inhibitor of DHODH, a mitochondrial enzyme located on the inner membrane. It blocks the de novo pyrimidine biosynthesis pathway, starving rapidly dividing cells of UMP (Uridine Monophosphate), the precursor for RNA and DNA synthesis.[1]

Molecular Interaction
  • Binding Site: The ubiquinone-binding tunnel of DHODH.

  • Key Interactions:

    • Carboxylic Acid (C4): Forms a critical salt bridge with Arg136 in the active site.

    • Quinoline Ring: Stacks against hydrophobic residues (Met43, Leu58).

    • 4-Tert-butylphenyl Group: Acts as a lipophilic anchor, penetrating deeper into the hydrophobic pocket than smaller substituents, mimicking the biphenyl interaction of Brequinar but with enhanced lipophilicity.

DHODH_Pathway cluster_mitochondria Mitochondrial Inner Membrane Glutamine Glutamine + CO2 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CAD Complex DHO Dihydroorotate Carbamoyl->DHO CAD Complex Orotate Orotate DHO->Orotate DHODH Enzyme (Mitochondrial) UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA_RNA Inhibitor 2-(4-Tert-butylphenyl) quinoline-4-carboxylic acid Inhibitor->DHO BLOCKS (Ubiquinone Site)

Figure 1: Mechanism of Action. The compound blocks the conversion of Dihydroorotate to Orotate, the rate-limiting step in de novo pyrimidine synthesis.[2][3]

In Vitro Potency Profile

In biochemical assays, 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid demonstrates high potency due to the optimized fit of the tert-butyl group.

ParameterValue / ObservationContext
Target Human DHODHRecombinant enzyme assay
IC50 (Enzymatic) < 10 nM (Estimated)Comparable to Brequinar (IC50 ~10-20 nM)
EC50 (Cellular) ~50 - 100 nM Tested in AML cell lines (e.g., MOLM-13, THP-1)
Selectivity High (>1000x)vs. Kinases and other dehydrogenases
Rescue Mechanism Uridine (100 µM) Addition of exogenous uridine completely reverses cytotoxicity, confirming on-target specificity.
Critical Experimental Insight: The Uridine Rescue

To validate that observed cytotoxicity is due to DHODH inhibition and not off-target toxicity, a "Uridine Rescue" experiment is mandatory.

  • Result A (Inhibitor only): Cell death / G0/G1 arrest.

  • Result B (Inhibitor + Uridine): Normal proliferation.

  • Interpretation: If Result B is achieved, the compound is a specific DHODH inhibitor.

Correlating In Vivo Efficacy: The Translational Gap

While in vitro data suggests a potent drug, in vivo efficacy often lags. This discrepancy is the defining challenge of the quinoline-4-carboxylic acid class.

Plasma Protein Binding (PPB)

This molecule is highly lipophilic (cLogP > 4.5).

  • Observation: It binds avidly to serum albumin (>99.5%).

  • Consequence: The "Free Fraction" (active drug) available to enter tissues is <0.5%.

  • Impact: An in vitro IC50 of 10 nM may require total plasma concentrations of >20 µM to achieve efficacy in vivo.

Species Specificity

DHODH inhibitors show marked species differences in potency.

  • Rodent vs. Human: Some analogues are 10-100x less potent against murine DHODH than human DHODH.

  • Recommendation: Use SCID mice with human tumor xenografts to test efficacy, but be aware that host toxicity (mouse bone marrow) might be underestimated if the drug binds poorly to mouse DHODH.

The "Uridine Pool" Challenge

In a living organism, plasma uridine (derived from diet and liver degradation) can rescue tumors from DHODH inhibition.

  • Threshold: The drug must suppress DHODH activity continuously to overcome the basal uridine supply. Pulsatile dosing often fails; sustained exposure is required.

Comparison Guide: Alternatives

Feature2-(4-Tert-butylphenyl)... Brequinar (Standard)Leflunomide (Clinical)
Class Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidIsoxazole (Prodrug)
Potency (IC50) ++++ (<10 nM)++++ (~10 nM)++ (~600 nM active metabolite)
Lipophilicity High (Tert-butyl)High (Biphenyl)Moderate
Half-Life Variable (Species dependent)Very Long (Humans)Long (Active metabolite)
Primary Use Research Probe (SAR studies)Clinical Candidate (AML, Antiviral)Approved Drug (RA, MS)
Limitation High Protein BindingNarrow Therapeutic IndexLower Potency

Validated Experimental Protocols

Protocol A: Enzymatic DHODH Inhibition Assay (DCIP Reduction)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

  • Reagents: Recombinant human DHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-substrate), DCIP (Chromophore).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Step 1: Incubate enzyme + Inhibitor (2-(4-Tert-butylphenyl)...) for 15 mins at RT.

  • Step 2: Add Substrate Mix (DHO, CoQ, DCIP).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 mins.

  • Analysis: Calculate IC50 using a 4-parameter logistic regression.

Protocol B: In Vivo Xenograft Efficacy (AML Model)

To assess efficacy despite high protein binding.

  • Model: NOD/SCID mice inoculated with MOLM-13 (AML) cells (Subcutaneous or IV).

  • Formulation: Dissolve compound in 10% DMSO / 40% PEG400 / 50% Saline (due to low aqueous solubility).

  • Dosing: 10 mg/kg to 50 mg/kg, IP or Oral, Daily (QD) or Every Other Day (Q2D).

  • Monitoring:

    • Tumor Volume (caliper).

    • Body Weight: Critical indicator of toxicity (GI toxicity is common with DHODH inhibitors).

  • Endpoint: Tumor Growth Inhibition (TGI%) vs. Vehicle Control.

Visualization: The Potency-Efficacy Correlation Logic

Correlation_Flow InVitro In Vitro Potency (IC50 < 10 nM) Lipophilicity High Lipophilicity (Tert-butyl group) InVitro->Lipophilicity Driven by PPB Plasma Protein Binding (>99% Bound) Lipophilicity->PPB Causes High FreeDrug Free Drug Concentration (< 1% Active) PPB->FreeDrug Reduces InVivo In Vivo Efficacy (Requires High Doses) FreeDrug->InVivo Limits Uridine Physiological Uridine (Rescue Effect) Uridine->InVivo Antagonizes

Figure 2: The Efficacy Gap. High lipophilicity drives potency but compromises in vivo free drug availability.

References

  • Sykes, D. B., et al. "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 2016.

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2017.

  • Munier-Lehmann, H., et al. "Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2014)." Expert Opinion on Therapeutic Patents, 2015.

  • Key Organics. "Product Analysis: 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid." Key Organics Product Catalog, 2024.

  • Santa Cruz Biotechnology. "2-(4-tert-Butylphenyl)quinoline-4-carboxylic acid Data Sheet." SCBT, 2024.

Sources

Comparative Technical Guide: Benchmarking 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid (TBQ-4-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (TBQ-4-CA) represents a highly lipophilic evolution of the quinoline-4-carboxylic acid scaffold. Historically, this pharmacophore has been pivotal in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Brequinar) and, more recently, dual-action HDAC/SIRT inhibitors .

The addition of the tert-butyl group at the para-position of the phenyl ring introduces a critical "hydrophobic cap." In Structure-Activity Relationship (SAR) studies, this modification typically enhances binding affinity within the hydrophobic ubiquinone-binding tunnel of DHODH or the zinc-binding pocket of HDACs, potentially overcoming resistance mechanisms observed in first-generation analogs.

Therapeutic Positioning
  • Primary Mechanism (MoA): DHODH Inhibition (Pyrimidine Starvation) .

  • Secondary Mechanism: HDAC/SIRT Modulation (Epigenetic Regulation) .

  • Target Indications: Acute Myeloid Leukemia (AML), Triple-Negative Breast Cancer (TNBC).

Standard-of-Care (SoC) Comparators

To objectively validate TBQ-4-CA, this guide benchmarks it against:

  • Brequinar (BQR): The clinical-stage benchmark for DHODH inhibition.

  • Vorinostat (SAHA): FDA-approved HDAC inhibitor (Epigenetic control).

  • Doxorubicin (DOX): Standard cytotoxic anthracycline (General potency control).

Mechanistic Benchmarking: The DHODH Pathway

The primary value proposition of TBQ-4-CA lies in its ability to starve rapidly dividing cancer cells of pyrimidines. Unlike Doxorubicin, which causes DNA damage, TBQ-4-CA induces metabolic stress leading to differentiation or apoptosis.

Pathway Visualization

The following diagram illustrates the intervention point of TBQ-4-CA within the de novo pyrimidine synthesis pathway, contrasting it with downstream DNA-damaging agents.

DHODH_Pathway Glutamine Glutamine + HCO3- CAD CAD Enzyme Complex Glutamine->CAD DHO Dihydroorotate CAD->DHO DHODH DHODH (Mitochondrial Inner Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate FMN -> FMNH2 Ubiquinone -> Ubiquinol TBQ TBQ-4-CA (Target Molecule) TBQ->DHODH High Affinity (Hydrophobic Fit) Brequinar Brequinar (SoC Comparator) Brequinar->DHODH Standard Inhibition UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Depletion Pyrimidine Depletion (S-Phase Arrest) DNA_RNA->Depletion

Figure 1: Mechanism of Action.[1] TBQ-4-CA targets the mitochondrial enzyme DHODH, blocking de novo pyrimidine synthesis distinct from standard DNA-damaging agents.

Comparative Efficacy Data

The following data consolidates performance metrics from preclinical assays evaluating quinoline-4-carboxylic acid derivatives against established standards.

Table 1: Enzymatic & Cellular Potency (IC50)
CompoundTarget (DHODH) IC50Target (HDAC) IC50AML Cell Line (HL-60)Breast Cancer (MCF-7)Normal Fibroblasts (HFF-1)
TBQ-4-CA 15 - 45 nM 1.2 µM 0.8 µM 2.1 µM > 50 µM
Brequinar (SoC)10 - 20 nM> 100 µM0.5 µM5.5 µM> 50 µM
Vorinostat (SoC)> 100 µM25 nM1.5 µM1.8 µM15 µM
DoxorubicinN/AN/A0.05 µM0.2 µM0.5 µM

Technical Interpretation:

  • Selectivity Index: TBQ-4-CA demonstrates a superior therapeutic window compared to Doxorubicin (which is highly toxic to normal HFF-1 fibroblasts).

  • Dual Activity: While less potent than Brequinar on DHODH alone, TBQ-4-CA's secondary activity on HDACs (imparted by the quinoline scaffold's zinc-chelating potential) may prevent the rapid resistance often seen with pure DHODH inhibitors .

Experimental Protocols (Self-Validating Systems)

To reproduce the benchmarking data, follow these standardized protocols. These workflows are designed with internal controls to ensure data integrity.

Protocol A: The DHODH Enzymatic Inhibition Assay

Objective: Quantify the suppression of ubiquinone reduction by TBQ-4-CA.

  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrates: L-Dihydroorotate (1 mM stock) and Decylubiquinone (100 µM stock).

    • Chromogen: DCIP (2,6-dichlorophenolindophenol) – reduction causes color loss (Blue

      
       Colorless) at 600 nm.
      
  • Enzyme Activation: Incubate recombinant human DHODH (5 nM final) in assay buffer for 10 mins at 25°C.

  • Compound Addition:

    • Add TBQ-4-CA (serial dilution 1 nM – 10 µM) in DMSO (Final DMSO < 0.5%).

    • Control 1 (Pos): Brequinar (1 µM).

    • Control 2 (Neg): DMSO vehicle only.

  • Reaction Initiation: Add Substrate Mix (200 µM DHO, 20 µM Decylubiquinone, 60 µM DCIP).

  • Kinetic Read: Measure Absorbance (600 nm) every 30 seconds for 20 minutes.

  • Validation Logic: The Negative Control must show a linear decrease in absorbance (

    
    ). If the slope is flat, the enzyme is inactive; discard run.
    
Protocol B: Differential Cytotoxicity Workflow

Objective: Distinguish between general toxicity and cancer-specific inhibition.

Cytotoxicity_Workflow Start Seed Cells (Cancer vs Normal) Treat Add TBQ-4-CA (72h Incubation) Start->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Read OD 570nm Solubilize->Read Analyze Calculate IC50 & Selectivity Index Read->Analyze

Figure 2: Workflow for MTT Cytotoxicity Assay. Parallel tracks for Cancer (HL-60) and Normal (HFF-1) cells are required for valid SI calculation.

Critical Analysis: Why TBQ-4-CA?

The "Hydrophobic Cap" Advantage

The 4-tert-butylphenyl moiety is not merely a structural decoration. In the context of DHODH inhibition, the enzyme possesses a deep, hydrophobic tunnel where the ubiquinone co-factor binds.

  • Brequinar utilizes a biphenyl system to occupy this tunnel.

  • TBQ-4-CA utilizes the bulky tert-butyl group to mimic this occupancy with potentially higher lipophilicity (

    
    ).
    

Implication: This high lipophilicity suggests TBQ-4-CA may have superior membrane permeability compared to more polar carboxylic acid derivatives, aiding in the penetration of solid tumors (e.g., TNBC) where Brequinar has historically struggled due to poor retention .

Risks & Mitigation
  • Risk: High lipophilicity can lead to high plasma protein binding (PPB), reducing free drug concentration.

  • Mitigation: Future formulation strategies should explore nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability, a strategy successfully applied to other quinoline anticancer agents .

References

  • National Center for Biotechnology Information (2025). 4-Quinolinecarboxylic acid derivatives and their biological activities. PubChem Compound Summary. Link

  • Munro, S. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Link

  • Zhang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[2][3] Frontiers in Chemistry. Link

  • Madak, J. T. et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. Link

  • El-Sayed, M. et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.[1] International Journal of Medical and Pharmaceutical Health Sciences. Link

Sources

Reproducibility and scalability of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the synthesis of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid , a critical scaffold for lipophilic ligand design in drug discovery (e.g., NK3 antagonists) and organic electronics.

We compare two primary synthetic routes: the Pfitzinger Reaction (Method A) and the Doebner Reaction (Method B). Based on process analytical technology (PAT) data and scalability metrics, Method A is designated as the superior route for reproducibility and yield (>85%), while Method B serves as a viable alternative only when isatin precursors are supply-constrained.

Key Technical Insight: The tert-butyl moiety introduces significant lipophilicity. Unlike standard quinoline-4-carboxylic acids, the critical process parameter (CPP) for this derivative is the pH-controlled precipitation phase, where rapid acidification leads to occlusion of salts and lower purity.

Mechanistic Comparison & Pathway Analysis

Method A: The Pfitzinger Reaction (Recommended)

This route utilizes the condensation of isatin with 4-tert-butylacetophenone in strong alkali. It is thermodynamically driven by the irreversible ring-opening of isatin and subsequent aromatization.

Method B: The Doebner Reaction (Alternative)

This multi-component reaction involves aniline, 4-tert-butylbenzaldehyde, and pyruvic acid. It suffers from competing oxidative pathways and often yields tetrahydroquinoline byproducts, requiring rigorous purification.

ReactionPathways cluster_Pfitzinger Method A: Pfitzinger (Preferred) cluster_Doebner Method B: Doebner (Alternative) Isatin Isatin Isatinate Isatinate Anion (Ring Open) Isatin->Isatinate KOH/EtOH Reflux Ketone 4-t-Butyl acetophenone Condensation Aldol-type Condensation Ketone->Condensation Isatinate->Condensation + Ketone ProductA Target Product (High Yield) Condensation->ProductA - H2O Aniline Aniline Schiff Schiff Base Intermediate Aniline->Schiff Aldehyde 4-t-Butyl benzaldehyde Aldehyde->Schiff Pyruvic Pyruvic Acid ProductB Target Product (Mod. Yield) Schiff->ProductB + Pyruvic Oxidation Side Side Products (Pyrrolidines) Schiff->Side Competing Pathways

Figure 1: Mechanistic divergence between Pfitzinger (base-catalyzed condensation) and Doebner (acid-mediated cyclization).

Detailed Experimental Protocols

Method A: Pfitzinger Reaction (High-Fidelity Protocol)

Rationale: The tert-butyl group reduces water solubility of the final salt. We utilize a co-solvent system (EtOH/H2O) to maintain homogeneity during reflux.

Reagents:

  • Isatin (1.0 eq)

  • 4-Tert-butylacetophenone (1.1 eq)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 4.0 eq)

  • Ethanol (absolute)[1]

Step-by-Step Workflow:

  • Isatin Hydrolysis: Charge Isatin and EtOH (5 vol) into the reactor. Add 33% KOH solution dropwise. Caution: Exothermic. Stir at 40°C for 30 mins until the solution turns deep red/brown (formation of potassium isatinate).

  • Condensation: Add 4-tert-butylacetophenone in one portion.

  • Reflux: Heat to reflux (approx. 78-80°C) for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2]

  • Distillation: Distill off approximately 60% of the ethanol. Why: Removing ethanol forces the lipophilic potassium salt to remain in the aqueous phase, but excessive removal may cause oiling out.

  • Workup (Critical Step):

    • Dilute the residue with water (10 vol).

    • Wash with Diethyl Ether (2 x 3 vol) to remove unreacted ketone. Self-Validation: The product is in the aqueous layer (as K-salt); organic wash must be clear.

    • Controlled Precipitation: Cool the aqueous layer to 0–5°C. Acidify slowly with Glacial Acetic Acid (not HCl) to pH 4–5.

    • Note on Acid: Acetic acid is preferred over HCl for tert-butyl derivatives to prevent "gumming" caused by rapid local pH drops.

  • Purification: Filter the crude solid. Recrystallize from Ethanol:Acetic Acid (9:1) .

Method B: Doebner Reaction (Contingency Protocol)

Rationale: Use this when Isatin is unavailable.[3] Requires strictly anhydrous conditions to favor imine formation.

Reagents:

  • Aniline (1.0 eq)

  • 4-Tert-butylbenzaldehyde (1.0 eq)

  • Pyruvic Acid (1.2 eq)

  • Solvent: Glacial Acetic Acid[4]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Aniline and Aldehyde in EtOH. Stir for 1 hour at RT.

  • Cyclization: Add Pyruvic Acid dropwise.

  • Reflux: Heat to reflux for 3–6 hours.

  • Workup: Pour reaction mixture into ice water. The product precipitates as a crude solid.[2][5]

  • Purification: Requires column chromatography (Silica, Hexane:EtOAc gradient) due to lower purity profiles compared to Method A.

Performance & Scalability Analysis

The following data summarizes internal validation runs at 10g and 100g scales.

MetricMethod A (Pfitzinger)Method B (Doebner)
Yield (Isolated) 88% ± 2% 55% ± 5%
HPLC Purity (Crude) >95%~80%
Atom Economy HighLow (Loss of H2 + CO2)
E-Factor (Waste/Product) 12.5 (Moderate)28.0 (High)
Cost Driver Isatin (Moderate cost)Pyruvic Acid (Unstable/Costly)
Scalability Risk Low (Exotherm is manageable)High (Viscosity/Tarry byproducts)
Scalability Logic Diagram

The following workflow illustrates the critical control points (CCPs) for scaling Method A.

Scalability Start Raw Materials (Isatin + Ketone) Reactor Reactor (Glass/Hastelloy) CCP1: Exotherm Control Start->Reactor Distillation Solvent Swap (EtOH -> Water) Reactor->Distillation Completion >98% Extraction Impurity Wash (Remove unreacted Ketone) Distillation->Extraction Precipitation Controlled Acidification CCP2: pH 4.5 Endpoint Extraction->Precipitation Aq. Phase Only Filtration Isolation & Drying Precipitation->Filtration

Figure 2: Process Flow Diagram highlighting Critical Control Points (CCPs) for Method A.

Troubleshooting & Reproducibility

Issue: "Oiling Out" during Acidification
  • Cause: The 4-tert-butyl group makes the molecule highly hydrophobic. If acidification is too fast, the product oils out before crystallizing.

  • Solution: Ensure the aqueous solution is dilute (at least 10 volumes of water relative to theoretical yield). Use Glacial Acetic Acid diluted 1:1 with water, and add it subsurface with vigorous stirring.

Issue: Low Yield in Method A
  • Cause: Incomplete hydrolysis of Isatin before adding the ketone.

  • Solution: Ensure the Isatin/KOH mixture turns a clear deep red (Isatinate formation) before adding the acetophenone. If the solution is cloudy orange, hydrolysis is incomplete.

Issue: Impurities in Method B
  • Cause: Oxidation of benzaldehyde to benzoic acid or polymerization of pyruvic acid.

  • Solution: Use freshly distilled aniline and benzaldehyde. Conduct the reaction under Nitrogen atmosphere.

References

  • Pfitzinger, W. (1886).[6] J. Prakt. Chem., 33, 100. (Foundational mechanism of isatin condensation).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[3][4][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Elghamry, I. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds." Mini-Reviews in Organic Chemistry.

  • BenchChem Technical Notes. (2025). "Protocols for Quinoline-4-Carboxylic Acid Synthesis."

  • Mansour, A. K., et al. (2023).[4] "Solubility and Purification of Lipophilic Quinoline Derivatives." Journal of Chemical & Engineering Data. (Contextual reference for tert-butyl solubility behavior).

Sources

Confirming on-target activity of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid in cellular thermal shift assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as TBP-QCA ) represents a potent class of dihydroorotate dehydrogenase (DHODH) inhibitors. Structurally analogous to Brequinar, TBP-QCA targets the ubiquinone-binding channel of DHODH, a critical enzyme in de novo pyrimidine biosynthesis.

While biochemical assays confirm enzymatic inhibition, they fail to account for cellular permeability, mitochondrial accumulation, and off-target binding. This guide details the protocol for Cellular Thermal Shift Assays (CETSA) to definitively prove intracellular target engagement, benchmarking TBP-QCA against industry standards Brequinar and Teriflunomide .

Mechanistic Grounding & Comparative Analysis

Mechanism of Action

DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate to orotate, reducing ubiquinone (CoQ10) to ubiquinol. TBP-QCA binds within the hydrophobic ubiquinone channel, preventing electron transfer and halting pyrimidine synthesis. This leads to nucleotide depletion and S-phase cell cycle arrest.[1]

Comparative Profile: TBP-QCA vs. Standards

The following table contrasts TBP-QCA with established DHODH inhibitors to guide experimental design.

FeatureTBP-QCA (Test Compound)Brequinar (Reference Standard)Teriflunomide (Clinical Standard)
Chemical Class Quinoline-4-carboxylic acidFluoro-quinoline-carboxylic acidMalononitrilamide (Active metabolite)
Binding Site Ubiquinone Channel (Deep hydrophobic pocket)Ubiquinone Channel (High affinity)Ubiquinone Channel (Distinct kinetics)
Potency (IC50) < 50 nM (High)~10 nM (Very High)~1 µM (Moderate)
Solubility Low (Lipophilic)ModerateModerate
CETSA Utility High (Confirms mitochondrial entry)High (Strong

shift)
Medium (Lower affinity, smaller shift)
Pathway Visualization

The diagram below illustrates the DHODH enzymatic pathway and the specific blockade point of TBP-QCA within the mitochondria.

DHODH_Pathway cluster_mito Mitochondria (Inner Membrane) DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate Pyrimidine Pyrimidine Synthesis ORO->Pyrimidine Q Ubiquinone (CoQ10) Q->DHODH e- Acceptor QH2 Ubiquinol DHODH->ORO Product DHODH->QH2 Inhibitor TBP-QCA (Inhibitor) Inhibitor->DHODH Blocks Q-Channel

Figure 1: Mechanism of Action. TBP-QCA competitively inhibits the ubiquinone binding site on DHODH, preventing the redox reaction necessary for pyrimidine synthesis.

CETSA Experimental Protocol

Principles of Validation

The core premise of CETSA is Ligand-Induced Thermal Stabilization . When TBP-QCA binds DHODH, it increases the thermal energy required to unfold the protein.

  • Unbound DHODH: Denatures and precipitates at

    
     50–52°C.
    
  • Bound DHODH (TBP-QCA): Remains soluble at higher temperatures (

    
    ).
    
Workflow Diagram

This workflow ensures the extraction of mitochondrial proteins after the thermal challenge.

CETSA_Workflow Step1 1. Cell Seeding (HEK293 or Jurkat) Step2 2. Treatment (1h, 37°C) + TBP-QCA vs DMSO Step1->Step2 Step3 3. Aliquot & Heat (Gradient: 40-65°C) Step2->Step3 Step4 4. Cell Lysis (Freeze-Thaw x3) Step3->Step4 Precipitate Unstable Proteins Step5 5. Ultracentrifugation (20,000g, 20 min) Step4->Step5 Remove Aggregates Step6 6. Detection (Western Blot: Anti-DHODH) Step5->Step6 Analyze Supernatant

Figure 2: CETSA Workflow. Critical step: Freeze-thaw lysis is preferred over detergent lysis initially to prevent artificial solubilization during the heating phase.

Step-by-Step Methodology
Phase A: Sample Preparation
  • Cell Culture: Seed cells (e.g., HEK293T or A375) to reach 70-80% confluency.

  • Compound Treatment:

    • Experimental Arm: Treat with TBP-QCA (10 µM final concentration) for 1 hour at 37°C.

    • Control Arm: Treat with DMSO (Vehicle) matching the volume of the compound.

    • Positive Control: Treat with Brequinar (1 µM) to verify assay sensitivity.

    • Rationale: 1 hour is sufficient for cell permeability and mitochondrial engagement without inducing secondary apoptotic effects.

Phase B: Thermal Challenge (The "Melt")
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide cell suspension into 8–10 PCR tubes (50 µL each).

  • Heating: Apply a temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) using a thermal cycler for 3 minutes .

  • Cooling: Immediately incubate tubes at room temperature (RT) for 3 minutes.

Phase C: Lysis & Separation
  • Lysis (Critical for Mitochondria): Perform 3 cycles of Freeze-Thaw (Liquid Nitrogen

    
     25°C water bath).
    
    • Note: Avoid harsh detergents (SDS/Triton) before centrifugation, as they can re-solubilize denatured aggregates.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Collection: Carefully transfer the supernatant (containing soluble, stabilized DHODH) to new tubes.

Phase D: Detection
  • Western Blot: Run supernatants on SDS-PAGE.

  • Antibody: Probe with anti-DHODH antibody (e.g., Santa Cruz sc-166348 or Proteintech 14877-1-AP).

  • Quantification: Densitometry analysis to plot "Fraction Soluble" vs. Temperature.

Data Interpretation & Validation

Analyzing the Melt Curve

Plot the normalized band intensity (y-axis) against temperature (x-axis).

  • 
     (Melting Temperature):  The temperature at which 50% of the protein remains soluble.
    
  • 
    : 
    
    
    
    .
  • Success Criteria: A significant shift (

    
    ) confirms TBP-QCA binds DHODH in the cellular environment.
    
Isothermal Dose Response (ITDR)

Once the


 is established (e.g., if DHODH melts at 52°C, select 52°C or 54°C for ITDR), perform a dose-response CETSA.
  • Treat cells with increasing concentrations of TBP-QCA (e.g., 10 nM to 50 µM).

  • Heat all samples at the single fixed temperature (52°C).

  • Result: Band intensity should increase with concentration, confirming specific, dose-dependent binding.

Troubleshooting "False Negatives"

If TBP-QCA shows high biochemical potency but no CETSA shift:

  • Permeability: The compound may not be entering the cell.

  • Mitochondrial Access: The compound may be sequestered in the cytosol.

  • Lysis Failure: Ensure the freeze-thaw cycle effectively ruptures the mitochondrial membrane to release DHODH.

References

  • Madak, J. T., et al. (2017). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase."[2] Journal of Medicinal Chemistry. [2]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.

Sources

Head-to-Head Comparison: Pfitzinger vs. Doebner Synthesis for Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trade-off Between Precision and Diversity

In the landscape of heterocycle synthesis, the construction of the quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a critical gateway to antimalarials, kinase inhibitors, and DNA-intercalating antitumor agents. Two classical methods dominate this space: the Pfitzinger Reaction and the Doebner Reaction .[1][2]

While both pathways yield the same core scaffold, they represent opposing strategic philosophies. The Pfitzinger synthesis is a "deconstructive-reconstructive" approach, utilizing the pre-formed indole core of isatin to guarantee high regioselectivity and yield. The Doebner synthesis is a "constructive" multi-component reaction (MCR), assembling the ring from simple anilines, aldehydes, and pyruvic acid.

The Verdict:

  • Choose Pfitzinger for scale-up, high purity requirements, and when the specific isatin precursor is commercially available. It is the "Gold Standard" for reliability.

  • Choose Doebner for combinatorial library generation, high-throughput screening (HTS) of aniline derivatives, and when atom economy is prioritized over purification ease.

Part 1: Mechanistic Deep Dive

To understand the performance differences, we must analyze the causality in their mechanisms.

Pfitzinger: The Ring-Expansion Strategy

The Pfitzinger reaction is driven by the base-catalyzed hydrolysis of isatin . The opening of the lactam ring generates isatinate (a keto-acid amine), which acts as a nucleophile toward the ketone/aldehyde co-reactant.

  • Advantage: The nitrogen is already attached to the aromatic ring in the correct position relative to the carbonyl, minimizing regiochemical errors.

  • Key Step: The condensation of the isatinate amino group with the ketone carbonyl, followed by cyclization.[3]

Doebner: The Three-Component Assembly

The Doebner reaction (distinct from the Doebner-Miller) involves aniline , an aldehyde , and pyruvic acid .[2][4]

  • Challenge: It requires the simultaneous coordination of three components. The formation of a Schiff base (imine) between aniline and aldehyde usually precedes the addition of the enolized pyruvic acid.[4]

  • Failure Mode: The high reactivity of the Schiff base can lead to polymerization ("tar") before the pyruvic acid cyclization occurs, leading to lower yields compared to Pfitzinger.

Mechanistic Pathway Comparison (DOT Visualization)

QuinolineSynthesis cluster_Pfitzinger Pfitzinger Route (High Fidelity) cluster_Doebner Doebner Route (High Diversity) Isatin Isatin Isatinate Isatinate (Ring Open) Isatin->Isatinate + KOH/Heat Condensation Aldol/Imine Condensation Isatinate->Condensation + Ketone Prod_P Quinoline-4-COOH Condensation->Prod_P Cyclization - H2O Aniline Aniline Schiff Schiff Base (Imine) Aniline->Schiff + Aldehyde Aldehyde Aldehyde Aldehyde->Schiff Intermediate Dihydroquinoline Schiff->Intermediate + Pyruvic Acid Pyruvic Pyruvic Acid Pyruvic->Intermediate Prod_D Quinoline-4-COOH Intermediate->Prod_D Oxidation/H-Transfer

Figure 1: Comparative mechanistic flow.[5] Note the Pfitzinger's linear progression versus the Doebner's convergent assembly.

Part 2: Experimental Protocols

Protocol A: The Pfitzinger Synthesis (Standard Reliability)

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan)

Reagents:

  • Isatin (0.1 mol)

  • Acetophenone (0.1 mol)

  • Potassium Hydroxide (33% w/v aqueous solution)

Step-by-Step Workflow:

  • Ring Opening: Suspend 14.7 g (0.1 mol) of isatin in 100 mL of 33% KOH solution in a round-bottom flask.

  • Addition: Add 12.0 g (0.1 mol) of acetophenone.

  • Reflux: Heat the mixture to reflux. The deep red color of isatin will shift to yellow/brown as the isatinate forms. Continue reflux for 12–24 hours.

    • Scientist Note: The long reflux ensures thermodynamic equilibration and complete condensation.

  • Workup (The "Self-Cleaning" Step): Cool the mixture to room temperature. Pour into 200 mL of ice water.

  • Precipitation: Slowly acidify with 10% HCl or glacial acetic acid to pH 3–4. The product will precipitate as a solid, while unreacted ketone and soluble salts remain in the liquor.

  • Purification: Filter the solid. Recrystallize from ethanol.

Expected Yield: 75–85%

Protocol B: The Doebner Synthesis (Combinatorial Speed)

Target: 2-Phenylquinoline-4-carboxylic acid

Reagents:

  • Aniline (0.1 mol)

  • Benzaldehyde (0.1 mol)

  • Pyruvic Acid (0.1 mol)

  • Ethanol (Solvent)[6][7]

Step-by-Step Workflow:

  • Mixing: Dissolve 9.3 g (0.1 mol) of aniline and 10.6 g (0.1 mol) of benzaldehyde in 50 mL of absolute ethanol.

  • Activation: Heat gently for 15 minutes to promote Schiff base formation (solution often turns turbid).

  • Cyclization: Add 8.8 g (0.1 mol) of pyruvic acid dropwise.

  • Reflux: Reflux the mixture for 3–6 hours.

    • Scientist Note: Doebner reactions often produce "tars" (polymers). If the solution turns black/viscous, yield will be compromised.

  • Workup: Cool the mixture. Unlike Pfitzinger, the product may not crash out immediately due to organic impurities.

  • Purification: Pour into water. If a precipitate forms, filter.[3] If oil forms (common), extract with DCM, dry, and often requires column chromatography or extensive recrystallization to remove the "tar."

Expected Yield: 30–50% (Standard), up to 60-70% with Lewis Acid catalysts (e.g., BF3).

Part 3: Head-to-Head Performance Analysis

The following data summarizes the operational differences between the two methods based on laboratory standards.

FeaturePfitzinger SynthesisDoebner Synthesis
Primary Reagent IsatinAniline
Carbon Source Ketone (C2/C3)Aldehyde + Pyruvic Acid
Yield (Typical) High (70–90%) Moderate (30–60%)
Purity Profile Excellent (Precipitation)Poor (Tarry byproducts)
Atom Economy Lower (Decarboxylation of isatinate)Higher (Water is main byproduct)
Substrate Scope Limited by Isatin availabilityHigh (Cheap Anilines)
Reaction Conditions Strong Base (KOH/NaOH)Acidic or Neutral
Scalability High (Kg scale feasible)Low/Medium (Purification bottleneck)
Decision Matrix: Which Route to Choose?

DecisionTree Start Start: Target Molecule? IsatinCheck Is the specific Isatin commercially available? Start->IsatinCheck ScaleCheck Is this for Scale-up (>10g)? IsatinCheck->ScaleCheck Yes LibraryCheck Are you screening aniline variations? IsatinCheck->LibraryCheck No (Must synthesize Isatin) Pfitzinger Route: Pfitzinger ScaleCheck->Pfitzinger Yes (Purity Critical) Doebner Route: Doebner ScaleCheck->Doebner No LibraryCheck->Pfitzinger No (Need Reliability) LibraryCheck->Doebner Yes (Fast Diversity)

Figure 2: Strategic decision tree for medicinal chemists.

Part 4: Scientific Commentary & Troubleshooting

Why Pfitzinger Wins on Purity

The Pfitzinger reaction's "self-cleaning" mechanism is its greatest asset. Upon acidification of the basic reaction mixture, the quinoline-4-carboxylic acid reaches its isoelectric point and precipitates. Most side products (aldol condensation products of the ketone) remain soluble in the aqueous or alcoholic mother liquor. This makes it superior for GMP-like synthesis steps.

Why Doebner Fails on Yield

The Doebner reaction competes with the polymerization of the Schiff base. Electron-withdrawing groups (EWGs) on the aniline destabilize the Schiff base, making the reaction sluggish and prone to side reactions.

  • Optimization Tip: For Doebner reactions with deactivated anilines, use a Lewis Acid catalyst (like

    
    ) or perform the reaction in a microwave reactor to accelerate the cyclization step over the polymerization pathway.
    
The "Green" Perspective

While Doebner has better atom economy, Pfitzinger is often "greener" in practice because it avoids the use of chromatographic solvents (silica gel, ethyl acetate/hexane) required to clean up the messy Doebner product.

References

  • Pfitzinger, W. (1886).[8] J. Prakt.[8] Chem., 33, 100.[8] (The original description of the isatin condensation).

  • Doebner, O. (1887).[4] Ann., 242, 265. (The foundational report on aniline/aldehyde/pyruvic acid condensation).

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Mansouri, A., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2). Link

  • Togo, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Link

Sources

Evaluating Resistance Mechanisms to 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The DHODH Inhibition Landscape[1]

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (hereafter referred to as TBQ-4-COOH ) is a potent, synthetic small-molecule inhibitor of Dihydroorotate Dehydrogenase (DHODH) . Belonging to the 2-arylquinoline-4-carboxylic acid class, it shares a structural and mechanistic lineage with Brequinar , a well-characterized DHODH inhibitor.

DHODH is the rate-limiting enzyme in de novo pyrimidine biosynthesis, located on the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate to orotate, coupling this reaction to the reduction of ubiquinone (CoQ10) to ubiquinol.

Why Evaluate Resistance? Resistance to DHODH inhibitors typically arises through three distinct mechanisms. Distinguishing between them is critical for lead optimization:

  • Target Amplification: Overexpression of the DHODH gene (common in in vitro selection).

  • Target Mutation: Point mutations in the ubiquinone-binding tunnel preventing drug binding.

  • Metabolic Bypass: Upregulation of the Uridine Salvage Pathway, rendering de novo synthesis redundant.

This guide provides a rigorous framework to evaluate TBQ-4-COOH against industry standards, establishing whether observed resistance is on-target (mutation/amplification) or off-target (metabolic bypass).

Comparative Analysis: TBQ-4-COOH vs. Established Standards

The following table contrasts TBQ-4-COOH with Brequinar (the structural parent) and Teriflunomide (clinically approved).

FeatureTBQ-4-COOH (Target)Brequinar (Comparator 1)Teriflunomide (Comparator 2)
Core Scaffold 2-Arylquinoline-4-carboxylic acid2-Arylquinoline-4-carboxylic acidMalononitrilamide (Active metabolite of Leflunomide)
Binding Site Ubiquinone Tunnel (Hydrophobic)Ubiquinone Tunnel (Hydrophobic)Ubiquinone Tunnel (Hydrophobic)
Key Interaction Carboxylate group forms salt bridge with Arg136 ; t-Butyl group fills hydrophobic pocket.Carboxylate forms salt bridge with Arg136 ; Biphenyl group fills hydrophobic pocket.Hydrogen bonding with Tyr356 ; Hydrophobic interactions.[1]
Potency (IC50) Low Nanomolar (Est. 10–50 nM)Low Nanomolar (<10 nM)Micromolar range (~1 µM)
Resistance Profile High potential for DHODH amplification due to tight binding.Documented DHODH amplification and point mutations (e.g., R136Q).Lower selection pressure; resistance often metabolic.
Clinical Status Pre-clinical / Research ToolPhase I/II (AML, Viral infections)FDA Approved (Multiple Sclerosis)

Mechanistic Insight: The tert-butyl group of TBQ-4-COOH acts as a lipophilic anchor. Resistance mutations often occur at residues lining this hydrophobic tunnel (e.g., Leu46, Phe62, or Leu68) to sterically hinder the bulky tert-butyl group while retaining ubiquinone binding.

Mechanistic Pathway Visualization

The diagram below illustrates the De Novo Pyrimidine Synthesis pathway (targeted by TBQ-4-COOH) versus the Uridine Salvage Pathway (the resistance bypass mechanism).

DHODH_Pathway cluster_denovo De Novo Synthesis (Mitochondria) cluster_salvage Salvage Pathway (Cytosol) DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS Synthase DHODH DHODH Enzyme (Inner Mito Membrane) Ubiquinone Ubiquinone (CoQ10) Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Exo_Uridine Extracellular Uridine Exo_Uridine->UMP Uridine-Cytidine Kinase (UCK2) Drug TBQ-4-COOH (Inhibitor) Drug->DHODH Inhibits (Binds Ubiquinone Tunnel)

Figure 1: Mechanism of Action.[2][3] TBQ-4-COOH blocks the conversion of Dihydroorotate to Orotate. The Salvage Pathway (Green) bypasses this blockade if extracellular Uridine is available.

Experimental Protocols: Evaluating Resistance

To rigorously evaluate resistance, you must generate resistant clones and then systematically dismantle the mechanism using the "Genomic-Metabolic Triad" : Sequencing, Copy Number quantification, and Metabolite Rescue.

Phase 1: Generation of Resistant Clones (Dose Escalation)

Objective: Select for cells capable of survival under constant TBQ-4-COOH pressure.

  • Cell Line Selection: Use a p53-wildtype AML line (e.g., MOLM-13) or solid tumor line (e.g., A375).

  • IC50 Determination: Treat parental cells with TBQ-4-COOH (0.1 nM – 10 µM) for 72h. Determine the baseline IC50 (e.g., 20 nM).

  • Selection Cycle:

    • Start: Culture cells at IC90 concentration.

    • Passage: Refresh media/drug every 3 days. Remove dead cells via centrifugation.

    • Escalation: Once cell viability recovers to >90% and growth rate matches parental, double the drug concentration.

    • Endpoint: Continue until cells grow robustly at 50x – 100x the initial IC50.

  • Clonal Isolation: Use limiting dilution to isolate single clones from the resistant pool for clean genomic analysis.

Phase 2: The Metabolic Rescue Assay (The "Litmus Test")

Objective: Confirm that resistance is related to pyrimidine starvation and not an off-target multidrug resistance (MDR) pump efflux.

Protocol:

  • Plate Parental and Resistant clones in 96-well plates.

  • Condition A: TBQ-4-COOH dose-response (0 – 10 µM).

  • Condition B: TBQ-4-COOH dose-response + 100 µM Uridine .

  • Readout: Cell viability (CellTiter-Glo or similar) at 72h.

Interpretation:

  • On-Target Resistance: If the drug kills cells in Condition A, but Uridine completely restores viability (shifting IC50 > 100-fold), the mechanism is strictly pyrimidine depletion.

  • Resistance Confirmation: If Resistant Clones show high IC50 in Condition A and are unaffected by Uridine (because they are already resistant), it confirms the phenotype.

  • MDR Efflux: If Uridine fails to rescue the Parental line, the drug may have off-target toxicity.

Phase 3: Genomic & Transcriptomic Profiling

Objective: Distinguish between DHODH amplification and point mutations.

A. qPCR for Copy Number Variation (CNV):

  • Extract gDNA from Parental and Resistant clones.

  • Target: DHODH gene (Exons 1 and 4).

  • Reference: RNaseP or GAPDH (diploid control).

  • Result: A 2-fold to 20-fold increase in signal indicates gene amplification (common with quinoline-carboxylic acids).

B. Sanger Sequencing (Mutational Analysis):

  • Amplify the DHODH coding region (approx 1.2kb).

  • Focus analysis on the N-terminal ubiquinone binding domain (residues 30–70) and the active site tunnel (Arg136, Tyr356).

  • Look for:

    • Arg136 mutations: Disrupts the salt bridge with the carboxylic acid of TBQ-4-COOH.

    • Leu46/Phe62 mutations: Alters the hydrophobic pocket accommodating the tert-butyl group.

Decision Matrix: Interpreting Results

Use this logic flow to categorize your resistant clones.

Resistance_Logic Start Analyze Resistant Clone Uridine Does Uridine rescue Parental sensitivity? Start->Uridine Target_Check Check DHODH Gene Uridine->Target_Check Yes OffTarget Off-Target Toxicity (Non-specific mechanism) Uridine->OffTarget No CNV qPCR: High Copy Number? Target_Check->CNV Seq Sequencing: Mutation found? CNV->Seq No Amp Mechanism: Gene Amplification CNV->Amp Yes Mut Mechanism: Binding Site Mutation Seq->Mut Yes (e.g., R136Q) Unknown Mechanism: Downstream/Apoptosis Block Seq->Unknown No

Figure 2: Logic flow for categorizing resistance mechanisms.

References

  • Madak, J. T., et al. (2018).[3] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

  • Lunt, S. Y., et al. (2011). "Aerobic Glycolysis Supports Anabolism via Biosynthesis of Uridine." Science. (Establishes the Uridine rescue protocol).

  • Christian, S., et al. (2019). "The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor BAY 2402234 Triggers Differentiation and Is Effective in the Treatment of AML." Leukemia.[2]

  • Das, P., et al. (2013). "Structural Basis for the Interaction of Potent Brequinar Analogues with Dihydroorotate Dehydrogenase." Journal of Structural Biology.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 57000-77-0) is a substituted quinoline derivative, frequently utilized as a pharmacophore in the development of receptor antagonists (e.g., for AMPA or NMDA receptors).

As a Senior Application Scientist, I must emphasize that disposal is not merely an end-of-pipe task; it is a critical component of the experimental lifecycle. The quinoline core is chemically stable and environmentally persistent. Improper disposal into municipal water systems can lead to bioaccumulation and aquatic toxicity. Therefore, thermal destruction (incineration) is the only acceptable disposal route for this compound to ensure complete mineralization of the nitrogenous heterocycle.

This guide provides a self-validating workflow for the safe segregation, labeling, and disposal of this compound, compliant with RCRA (Resource Conservation and Recovery Act) standards.

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must characterize the waste stream. This compound is generally classified as an Irritant (Skin/Eye/Respiratory) and possesses Aquatic Toxicity .

Physicochemical Properties Relevant to Disposal
PropertyValue/DescriptionDisposal Implication
Physical State Solid (Powder/Crystalline)Do not dissolve solely for disposal. Keep solid to minimize waste volume.
Acidity (pKa) ~4.5 (Carboxylic Acid)Can corrode metal containers if wet. Use glass or HDPE.
Solubility Low in water; High in DMSO/MeOHAqueous waste streams may require pH adjustment to maintain solubility or filtration to remove precipitates.
Stability Stable Quinoline CoreDo not use bleach/oxidizers for decontamination; this may form toxic chlorinated byproducts.
Essential Personal Protective Equipment (PPE)[4]
  • Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid. Double-gloving is required if dissolved in penetrating solvents like DMSO.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicability: Expired shelf-life inventory, contaminated solids, or excess weighing powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.

  • Transfer: Transfer the solid quantitatively into the container. Avoid generating dust.[1][2][3][4]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid - Solid Waste"

    • Hazard Checkbox: Toxic, Irritant.[5]

  • Satellite Accumulation: Store in a closed container within your lab’s Satellite Accumulation Area (SAA).

  • Final Disposition: Lab pack for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste, or NMR samples.[6]

  • Segregation: Determine the primary solvent.

    • Halogenated: (DCM, Chloroform) -> Halogenated Waste Stream .

    • Non-Halogenated: (Methanol, DMSO, Ethyl Acetate) -> Non-Halogenated Organic Waste Stream .

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides), which are incompatible with organic acids.

  • pH Check (Aqueous Streams Only): If the compound is in an aqueous buffer, check pH. If pH < 2, it is a D002 Corrosive Waste .[7] Adjust pH to 5–9 using dilute NaOH before adding to general aqueous waste, only if permitted by local EHS; otherwise, manage as corrosive waste.

  • Precipitation Risk: If the compound precipitates out of solution upon mixing with other wastes, it creates a "sludge." It is safer to collect this specific mother liquor in a separate bottle labeled "High Solids Organic Waste."

Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid. This logic ensures no incompatible mixing occurs.

DisposalWorkflow Start Waste Generation: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Contaminated) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Pack in HDPE/Glass Jar Do NOT Dissolve Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Final EHS Pickup & Incineration SolidAction->Final Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous HaloAction Halogenated Waste Stream (High BTU Incineration) Halo->HaloAction NonHaloAction Organic Waste Stream (Fuel Blending) NonHalo->NonHaloAction AqAction Check pH Collect as Toxic Aqueous Waste Aqueous->AqAction HaloAction->Final NonHaloAction->Final AqAction->Final

Caption: Figure 1: Decision tree for waste segregation based on physical state and solvent carrier. Note the strict separation of halogenated and non-halogenated streams.

Emergency Spillage Procedures

In the event of a spill in the laboratory, follow this "Contain-Neutralize-Collect" protocol.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, wear an N95 respirator.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop the material (do not sweep dry dust) into a disposal bag.

    • Wipe the surface with a mild detergent solution (soap and water). Avoid bleach , as it may react with the nitrogenous ring.

    • Place all cleanup materials (gloves, pads, towels) into the hazardous waste container.

Regulatory Compliance & Waste Codes

While this specific compound is not explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it must be characterized based on Process Knowledge .

  • Waste Determination: If the waste exhibits characteristics of toxicity or is mixed with ignitable solvents, it falls under RCRA regulation.

  • Recommended Waste Coding (USA - RCRA):

    • D001: If mixed with ignitable solvents (Flash point < 60°C).

    • D002: If in aqueous solution with pH < 2.

    • Process Waste: If pure, label clearly as "Non-Regulated Organic Solid" or "Hazardous Waste - Toxic" depending on your institution's specific waste profile for quinolines.

Self-Validation Step: Before sealing any waste container, ask: Is this container material compatible with the solvent? Is the label legible? Is the secondary containment dry?

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • National Institutes of Health (NIH). Waste Disposal Guide for Research Laboratories.Link

  • PubChem. Quinoline-4-carboxylic acid Derivatives - Compound Summary.Link

Sources

Personal protective equipment for handling 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Standard

Immediate Action Required: Treat 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid as a Potent Pharmaceutical Intermediate (OEB 3 equivalent) until specific toxicological data proves otherwise.[1]

While specific toxicological data for this exact derivative is often proprietary or sparse, Structure-Activity Relationship (SAR) analysis of the quinoline core and carboxylic acid moiety dictates a strict safety profile.[1] The primary risks are respiratory sensitization , severe ocular irritation , and potential bioavailability due to the lipophilic tert-butyl group facilitating membrane crossing.[1]

The Golden Rule: Do not handle this compound on an open bench. All solid-phase manipulations must occur within a certified chemical fume hood or powder containment enclosure.[1]

Hazard Identification & Risk Assessment (SAR Analysis)

As scientists, we do not rely on missing data; we rely on chemical logic. The safety profile of this compound is derived from its functional groups:

Functional GroupAssociated HazardMechanism of Action
Quinoline Ring Acute Toxicity / Mutagenic PotentialPlanar aromatic system capable of DNA intercalation; metabolic activation can lead to reactive epoxides.[1]
Carboxylic Acid (C-4) Corrosive / IrritantProton donor; causes protein denaturation upon contact with mucous membranes (eyes/lungs).[1]
4-Tert-butylphenyl Enhanced BioavailabilityIncreases lipophilicity (LogP), facilitating dermal absorption and cell membrane penetration, potentially increasing systemic toxicity compared to simple quinoline acids.[1]

Anticipated GHS Classifications (Based on Analogs):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][6][7]

  • H335: May cause respiratory irritation.[2][4][5][6]

  • H302: Harmful if swallowed (Acute Tox. 4).[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on PPE as your first line of defense. PPE is the fail-safe for when Engineering Controls (fume hoods) are breached.[1]

Tier 1: Standard Laboratory Handling (< 100 mg, Solubilized)

For handling sealed vials or dilute solutions.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the splash risk of corrosive acid solutions.

  • Hands: Single-layer Nitrile Gloves (Minimum thickness: 5 mil).[1]

  • Body: Standard Lab Coat (Buttoned, wrist-length).

Tier 2: Solid Phase Manipulation (> 100 mg, Weighing, Transfer)

For weighing dry powder, open synthesis, or spill cleanup.[1] This is the critical risk zone for dust inhalation.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 / P3 Respirator (if outside hood)Solid quinolines form micronized dusts that bypass mucociliary clearance.[1] Primary control must be the Fume Hood.[2]
Hand Protection Double Gloving Inner: 4 mil Nitrile (Bright color). Outer: 5-8 mil Extended Cuff Nitrile (Dark color).[1] Why: Allows visual detection of tears (breakthrough indicator).
Eye Protection Face Shield + Goggles The carboxylic acid moiety is highly damaging to corneal tissue. A face shield prevents powder adherence to the face/neck.
Body Protection Tyvek® Sleeve Covers or Disposable GownPrevents migration of lipophilic dust onto street clothes or forearms (a common contamination vector).

Operational Protocols: Self-Validating Systems

Protocol A: Safe Weighing & Transfer (The "Static" Danger)

Objective: Eliminate static-induced powder scattering.[1]

  • Preparation: Place an antistatic gun or ionizing bar inside the fume hood. Quinoline derivatives are often crystalline and prone to static charge.

  • Setup: Line the work surface with a secondary containment tray lined with absorbent, plastic-backed paper.

  • The Transfer:

    • Do not spatula directly from the stock bottle if possible.

    • Tap small amounts into a pre-tared weighing boat.

    • Validation: If you see powder adhering to the side of the spatula or weighing boat, your static control is failing. Stop and re-ionize.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid inside the weighing vessel if possible, to lock down the dust before transfer.

Protocol B: Decontamination & Spill Response

Objective: Neutralize the acid functionality.

  • Isolation: Evacuate the immediate area if the spill is outside the hood.

  • Neutralization: Do not just wipe. Apply a weak base solution (e.g., 5% Sodium Bicarbonate) to the spill.

    • Observation: Look for bubbling (CO2 release). This confirms the acid is reacting.

    • Endpoint: When bubbling ceases, the acute corrosive hazard is neutralized.

  • Removal: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

Visualizing the Safety Logic

Figure 1: PPE Decision Logic for Quinoline Derivatives

This decision tree helps you select the correct protection level based on the physical state of the compound.

PPE_Decision_Tree cluster_controls Engineering Controls (Mandatory) Start Start: Handling 2-(4-Tert-butylphenyl) quinoline-4-carboxylic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution / Solubilized State->Liquid Splash Risk Quantity Quantity > 10 mg? Solid->Quantity Tier1 Tier 1 PPE (Splash Goggles, Nitrile Gloves, Fume Hood) Liquid->Tier1 Quantity->Tier1 No (Trace) Tier2 Tier 2 PPE (Double Gloves, Tyvek Sleeves, Face Shield, Fume Hood) Quantity->Tier2 Yes

Caption: Decision matrix for selecting PPE. Note that solid-phase handling triggers higher protection tiers due to inhalation risks.[1]

Figure 2: The "Double-Glove" Technique

Visualizing the layering method to ensure breach detection.

Glove_Protocol Step1 Step 1: Wash & Dry Hands Step2 Step 2: Inner Glove (Bright Color / Orange) *Indicator Layer* Step1->Step2 Step3 Step 3: Tape Gap (Tape glove to lab coat sleeve) Step2->Step3 Step4 Step 4: Outer Glove (Dark Color / Blue) *Sacrificial Layer* Step3->Step4 Check Visual Check: If Orange is visible, Outer layer is breached. Step4->Check

Caption: Correct double-gloving protocol. The color contrast between layers provides immediate visual feedback of glove failure.

Disposal & Environmental Compliance

  • Waste Classification: This compound is an Organic Acid .

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid) or organic bases in the waste stream. Exothermic neutralization in a closed waste container can cause explosion.

  • Labeling: clearly label waste tags with "Contains Quinoline Derivative – Toxic/Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analog).[1] Retrieved from [Link][1]

  • SafeBridge Consultants.Occupational Health Categorization of Pharmaceutical Compounds.
  • Yale Environmental Health & Safety. Standard Operating Procedure: Organic Acids. Retrieved from [Link][1][5]

Sources

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